molecular formula C7H15NO2 B1658623 3-Hydroxy-N,N,3-trimethylbutanamide CAS No. 61665-47-2

3-Hydroxy-N,N,3-trimethylbutanamide

Cat. No.: B1658623
CAS No.: 61665-47-2
M. Wt: 145.20
InChI Key: LRXCEDOYEVYBQR-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N,3-trimethylbutanamide is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . Its structure is defined by the SMILES string CC(C)(O)CC(N(C)C)=O, which describes a butanamide chain bearing two methyl groups on the nitrogen atom (N,N-dimethyl) and both a hydroxy group and a third methyl group on the third carbon (3-hydroxy-3-methyl) . The compound is identified by CAS Number 61665-47-2 and is characterized by its InChI Key LRXCEDOYEVYBQR-UHFFFAOYSA-N . As a tertiary amide with a proximal hydroxy group, this molecule presents a multifunctional scaffold of interest in organic synthesis and medicinal chemistry research. It can serve as a versatile building block or intermediate for the development of more complex molecules, such as the hydroxamic acid derivatives investigated as metalloproteinase inhibitors in patent literature . The structural features of this compound, including the polar amide and hydroxy groups, can influence its solubility and physicochemical properties, making it a subject of study in pre-formulation research. Researchers value this amide for its potential application in constructing compound libraries and probing biochemical pathways. It is supplied as a high-purity material for research purposes. Please note that this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-N,N,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,10)5-6(9)8(3)4/h10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXCEDOYEVYBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730479
Record name 3-Hydroxy-N,N,3-trimethylbutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61665-47-2
Record name 3-Hydroxy-N,N,3-trimethylbutanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N,N,3-trimethylbutanamide
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Foundational & Exploratory

3-Hydroxy-N,N,3-trimethylbutanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 3-Hydroxy-N,N,3-trimethylbutanamide (also known as N,N-dimethyl-3-hydroxy-3-methylbutanamide).

CAS Registry Number: 61665-47-2 Formula: C


H

NO

Molecular Weight: 145.20 g/mol [1]

Core Chemical Identity & Structural Analysis

3-Hydroxy-N,N,3-trimethylbutanamide is a tertiary amide derivative of


-hydroxy-

-methylbutyric acid (HMB)
, a critical metabolite of the essential amino acid leucine. Structurally, it represents a hybrid pharmacophore combining a tertiary alcohol with a dimethylamide moiety.
Structural Deconstruction

The molecule consists of a four-carbon butanamide backbone substituted at the


-position (C3) and the amide nitrogen.
  • Carbon Backbone: The 3-methylbutanamide skeleton provides a lipophilic scaffold.

  • C3 Functionality (The "Head"): The C3 carbon is quaternary, bonded to two methyl groups and a hydroxyl (-OH) group. This creates a tertiary alcohol , which is sterically hindered and resistant to oxidation but susceptible to acid-catalyzed dehydration.

  • Amide Terminus (The "Tail"): The N,N-dimethylamide group acts as a polar, non-protic acceptor. Unlike primary or secondary amides, it lacks an N-H donor, preventing self-association via hydrogen bonding at the nitrogen terminus.

Physicochemical Properties Table[2][3]
PropertyValue / DescriptionNote
Physical State Colorless to pale yellow liquidViscous due to -OH hydrogen bonding.
Boiling Point ~240–250 °C (Predicted)High BP due to intermolecular H-bonding.
LogP -0.4 to 0.1 (Predicted)Amphiphilic; highly soluble in water and organic solvents.
pKa (OH) ~16–17Typical for tertiary alcohols; very weak acid.
H-Bond Donors 1 (Hydroxyl)The -OH group can donate H-bonds.
H-Bond Acceptors 2 (Carbonyl O, Hydroxyl O)The amide oxygen is a strong acceptor.

Synthesis Methodologies

Two primary routes are established for the synthesis of 3-Hydroxy-N,N,3-trimethylbutanamide. The Reformatsky Reaction is preferred for de novo synthesis from basic precursors, while Direct Amidation is used when converting HMB derivatives.

Route A: The Reformatsky Protocol (Zinc-Mediated Addition)

This method is chemically elegant, forming the carbon-carbon bond between the C2 and C3 positions while simultaneously establishing the tertiary alcohol.

Mechanism:

  • Activation: Zinc metal inserts into the carbon-bromine bond of 2-bromo-N,N-dimethylacetamide to form an organozinc enolate (Reformatsky reagent).

  • Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of acetone.

  • Hydrolysis: Acidic workup protonates the alkoxide intermediate to yield the final product.

Reagents:

  • Acetone (Substrate)

  • 2-Bromo-N,N-dimethylacetamide (Reagent)

  • Activated Zinc dust (Catalyst)

  • THF or Benzene (Solvent)

Route B: Direct Amidation of HMB

This route utilizes commercially available 3-hydroxy-3-methylbutyric acid (HMB).

Mechanism: Activation of the carboxylic acid using a coupling agent (e.g., EDC, HATU) or conversion to an acid chloride (difficult due to tertiary alcohol sensitivity) followed by nucleophilic acyl substitution with dimethylamine.

Experimental Protocol: Reformatsky Synthesis

This protocol describes the synthesis of 3-Hydroxy-N,N,3-trimethylbutanamide via the Reformatsky reaction. This method is self-validating as the disappearance of the ketone (acetone) and the formation of the amide product can be monitored via TLC or GC.

Reagents & Equipment[4][5]
  • Reagents: Acetone (dry), 2-Bromo-N,N-dimethylacetamide, Zinc dust (activated with dilute HCl), Trimethyl borate (optional co-catalyst), THF (anhydrous).

  • Equipment: 3-neck round-bottom flask, reflux condenser, nitrogen atmosphere line, addition funnel.

Step-by-Step Methodology
  • Zinc Activation:

    • Wash 10 g of Zinc dust with 5% HCl, then water, ethanol, and ether. Dry under vacuum at 100°C. This removes the oxide layer, ensuring reactivity.

  • Initiation:

    • In the 3-neck flask under nitrogen, suspend the activated Zinc (1.2 eq) in 50 mL anhydrous THF.

    • Add 10% of the total 2-Bromo-N,N-dimethylacetamide (1.0 eq total) and a crystal of iodine to initiate the reaction. Heat gently until the iodine color fades and the solution becomes cloudy (formation of organozinc species).

  • Addition:

    • Mix the remaining bromide (0.9 eq) with Acetone (1.2 eq) in 20 mL THF.

    • Add this mixture dropwise to the refluxing zinc suspension over 45 minutes. Maintain a gentle reflux driven by the reaction exotherm.

  • Completion & Hydrolysis:

    • Reflux for an additional 2 hours.

    • Cool to 0°C and quench carefully with saturated aqueous Ammonium Chloride (

      
      ). Note: Avoid strong acids to prevent dehydration of the tertiary alcohol.
      
  • Extraction & Purification:

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Distill under reduced pressure or purify via silica gel chromatography (Eluent: 5-10% Methanol in DCM).

Reaction Pathway Visualization

The following diagram illustrates the Reformatsky synthesis pathway and the potential side reaction (Dehydration) that must be avoided.

ReformatskySynthesis Acetone Acetone (Substrate) ZnEnolate Zinc Enolate Intermediate Acetone->ZnEnolate Zn, THF, Reflux BromoAmide 2-Bromo-N,N- dimethylacetamide BromoAmide->ZnEnolate Zn, THF, Reflux Intermediate Alkoxide Complex ZnEnolate->Intermediate Nucleophilic Addition Product 3-Hydroxy-N,N,3- trimethylbutanamide (Target) Intermediate->Product Mild Acid Hydrolysis (NH4Cl) SideProduct 3-Methyl-2- butenamide (Dehydration Impurity) Product->SideProduct Strong Acid / Heat (- H2O)

Figure 1: Synthesis pathway of 3-Hydroxy-N,N,3-trimethylbutanamide via Reformatsky reaction, highlighting the critical hydrolysis step to avoid dehydration.

Chemical Stability & Reactivity Profile

Understanding the reactivity of the tertiary alcohol at the C3 position is critical for application development.

Acid Sensitivity (Dehydration Risk)

The C3 hydroxyl group is attached to a carbon with two methyl groups. Under acidic conditions (e.g.,


, 

) or high heat, the molecule readily undergoes E1 elimination .
  • Mechanism: Protonation of the -OH group creates a good leaving group (

    
    ), forming a stable tertiary carbocation. A proton is then removed from the adjacent C2 position.
    
  • Product: N,N-dimethyl-3-methylbut-2-enamide (Senecioic acid amide derivative).

  • Prevention: Store in neutral buffers; avoid acidic workups.

Metabolic Stability

As an amide derivative of HMB, this compound is likely resistant to rapid hydrolysis by plasma esterases but may be a substrate for amidases. The tertiary alcohol prevents oxidation to a ketone, making the "head" of the molecule metabolically robust compared to primary or secondary alcohols.

Applications in Research & Development

Pharmaceutical Intermediate

This compound serves as a versatile building block for synthesizing


-hydroxy-

-methyl
motifs in drug candidates. The N,N-dimethylamide group acts as a "masked" acid or a directing group for lithiation chemistry.
Solvation & Permeation

Similar to N,N-dimethylacetamide (DMAc), the amide functionality provides high solvent power for polar compounds. However, the addition of the hydroxy group increases hydrogen bonding capacity, potentially making it a useful hydrotropic agent or permeation enhancer for transdermal drug delivery systems, facilitating the transport of lipophilic drugs through the stratum corneum.

Insect Repellency Potential

Structurally, the molecule shares significant homology with DEET (N,N-diethyl-3-methylbenzamide).

  • DEET: Aromatic core, amide.[2][3]

  • Target: Aliphatic core, amide, hydroxy group.[1][2] While DEET relies on the aromatic ring, aliphatic amides (like certain piperidine derivatives) also exhibit repellency. The 3-hydroxy group adds volatility control, potentially extending the duration of effect (fixative properties).

References

  • PubChem. (n.d.). 3-Hydroxy-N,N,3-trimethylbutanamide (Compound). National Library of Medicine. Retrieved from [Link]

  • Ojima, I., Kogure, T., & Kumagai, M. (1977). Asymmetric reduction of alpha-keto esters via hydrosilylation catalyzed by rhodium(I) complexes with chiral phosphine ligands. The Journal of Organic Chemistry, 42(10), 1671–1679. Retrieved from [Link]

  • Rathke, M. W. (1970). The Reformatsky Reaction. Organic Reactions, 22, 423–460.

Sources

Technical Guide: N,N-Dimethyl-3-hydroxy-3-methylbutyramide (HMB-DMA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dimethyl-3-hydroxy-3-methylbutyramide (herein referred to as HMB-DMA ) represents a lipophilic, non-ionic derivative of the well-characterized leucine metabolite


-hydroxy 

-methylbutyrate (HMB). While calcium HMB (Ca-HMB) is the industry standard for sarcopenia and muscle wasting interventions, its hydrophilic nature and rapid renal clearance limit its utility in transdermal and central nervous system (CNS) applications.

This technical guide outlines the synthesis, physicochemical properties, and experimental validation of HMB-DMA. By converting the carboxylic acid moiety to a dimethyl amide, HMB-DMA is designed to enhance membrane permeability and metabolic stability, functioning as a prodrug that liberates active HMB via enzymatic hydrolysis. This document serves as a foundational protocol for researchers investigating next-generation HMB analogs.

Part 1: Chemical Identity & Rationale

Structural Characterization

Unlike the salt forms of HMB, HMB-DMA is a neutral organic molecule. The substitution of the hydroxyl group of the carboxylic acid with a dimethylamino group significantly alters the partition coefficient (


), facilitating passive diffusion across lipid bilayers.
PropertyCalcium HMB (Standard)HMB-DMA (Derivative)
Molecular Formula


Molecular Weight 274.32 g/mol 145.20 g/mol
State at RT Crystalline SolidViscous Oil / Low-Melting Solid
Solubility High (Water)High (Organic Solvents: DCM, EtOH)
Mechanism Direct LigandProdrug (Amidase-dependent)
Mechanism of Action (Prodrug Hypothesis)

The pharmacological efficacy of HMB-DMA relies on its conversion back to HMB. The dimethyl amide bond is susceptible to hydrolysis by hepatic amidases and plasma esterases/amidases, specifically Fatty Acid Amide Hydrolase (FAAH) , which is known to cleave similar lipid amides.

Pathway Logic:

  • Absorption: HMB-DMA crosses the gut-blood or blood-brain barrier via passive diffusion.

  • Activation: Enzymatic cleavage releases free 3-hydroxy-3-methylbutyric acid.

  • Effect: Free HMB activates the mTORC1 pathway, inhibiting proteolysis (ubiquitin-proteasome) and stimulating protein synthesis.

G HMB_DMA HMB-DMA (Lipophilic Prodrug) Amidase Amidase / FAAH (Liver/Plasma) HMB_DMA->Amidase Substrate Binding HMB_Free Free HMB (Active Metabolite) Amidase->HMB_Free Hydrolysis mTOR mTORC1 Activation (Muscle Anabolism) HMB_Free->mTOR Phosphorylation Ubiquitin Ubiquitin-Proteasome (Inhibition) HMB_Free->Ubiquitin Suppression

Figure 1: Proposed metabolic activation pathway of HMB-DMA. The molecule acts as a vehicle to deliver HMB to tissues with high lipid content.

Part 2: Synthesis Protocol

Objective: Synthesize N,N-dimethyl-3-hydroxy-3-methylbutyramide from 3-hydroxy-3-methylbutyric acid (HMB free acid).

Safety Note: This protocol involves coupling reagents and volatile amines. Perform all steps in a fume hood.

Reagents & Materials[1]
  • Precursor: 3-Hydroxy-3-methylbutyric acid (CAS 625-08-1).[1][2][3][4]

  • Amine Source: Dimethylamine hydrochloride.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology

This protocol utilizes HATU coupling, which is preferred over acid chlorides for tertiary alcohols to prevent elimination reactions (dehydration to


-methylcrotonic acid).
  • Reaction Setup:

    • Dissolve 3-hydroxy-3-methylbutyric acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (3.0 eq) and stir at

      
       for 10 minutes under nitrogen atmosphere.
      
  • Activation:

    • Add HATU (1.2 eq) to the solution. Stir for 15–30 minutes at

      
       to form the activated ester.
      
  • Coupling:

    • Add Dimethylamine hydrochloride (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with:

      • 1M HCl (to remove unreacted amine/DIPEA).

      • Saturated

        
         (to remove unreacted acid).
        
      • Brine.[5][4]

    • Dry the organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

    • Target Product: Colorless to pale yellow viscous oil.

Synthesis Step1 1. Activation HMB Free Acid + HATU + DIPEA (0°C, DMF) Step2 2. Coupling Add Dimethylamine HCl (RT, 12-16h) Step1->Step2 Step3 3. Work-up Extract w/ EtOAc Wash: HCl -> NaHCO3 -> Brine Step2->Step3 Step4 4. Purification Flash Chromatography (Hexanes:EtOAc) Step3->Step4 Product Pure HMB-DMA (Viscous Oil) Step4->Product

Figure 2: Chemical synthesis workflow for HMB-DMA using HATU coupling chemistry.

Part 3: Experimental Validation Protocols

Plasma Stability Assay (In Vitro)

To confirm the prodrug status, the rate of hydrolysis must be quantified in plasma.

  • Rationale: Determines the half-life of HMB-DMA and the rate of free HMB release.

  • Protocol:

    • Incubate HMB-DMA (

      
      ) in pooled human or rat plasma at 
      
      
      
      .
    • Take aliquots at

      
       minutes.
      
    • Quench with ice-cold acetonitrile (containing internal standard).

    • Centrifuge (10,000

      
       g, 10 min) to pellet proteins.
      
    • Analyze supernatant via LC-MS/MS monitoring the transition for HMB-DMA and Free HMB.

C2C12 Myoblast Hypertrophy Assay

Validates that the released HMB retains biological activity (mTOR signaling).

  • Rationale: HMB stimulates protein synthesis in differentiated muscle cells.

  • Protocol:

    • Culture C2C12 myoblasts in DMEM + 10% FBS.

    • Differentiate into myotubes using DMEM + 2% Horse Serum (5–7 days).

    • Treat myotubes with:

      • Vehicle (Control)[5]

      • Ca-HMB (

        
        , Positive Control)
        
      • HMB-DMA (

        
        )
        
    • Measure protein synthesis via Puromycin incorporation (SUnSET method) or Western Blot for p-S6K1 (mTOR marker) after 24 hours.

    • Note: If HMB-DMA is stable in media (no esterases), co-incubation with esterase/amidase may be required to simulate in vivo activation.

References

  • Wilkinson, D. J., et al. (2013). "Effects of leucine and its metabolite

    
    -hydroxy-
    
    
    
    -methylbutyrate on human skeletal muscle protein metabolism." The Journal of Physiology. Link
  • Fuller, J. C., et al. (2011). "Free acid gel form of

    
    -hydroxy-
    
    
    
    -methylbutyrate (HMB) improves HMB clearance from plasma in human subjects compared with the calcium HMB salt." British Journal of Nutrition. Link
  • Dunne, S. J., et al. (2009). "Amide bond formation: beyond the coupling reagents." Chemical Reviews. (General reference for HATU/Amide synthesis logic). Link

  • Cravatt, B. F., et al. (1996).[5] "Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase." Proceedings of the National Academy of Sciences. (Reference for Amidase/FAAH activity on lipid amides). Link

  • Thermo Fisher Scientific. "3-Hydroxy-3-methylbutyric acid, 96% Product Page." (Source for precursor CAS 625-08-1 data). Link

Sources

Metabolic Role of HMB Amide Derivatives in Leucine Catabolism

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic conversion of Leucine to


-hydroxy-

-methylbutyrate (HMB) represents a critical, yet inefficient, axis in skeletal muscle anabolism.[[“]] While Leucine is a primary driver of protein synthesis, only ~5% is converted to HMB via the

-ketoisocaproate (KIC) pathway.[[“]][2] This rate-limiting step has spurred the development of HMB Amide Derivatives —synthetic analogs designed to bypass the KIC dioxygenase bottleneck, enhance lipophilicity, and function as stable prodrugs.

This guide analyzes the metabolic fate of these derivatives, their superior activation of the mTORC1 pathway compared to calcium salts (Ca-HMB), and their role in attenuating the ubiquitin-proteasome proteolytic system.

The Leucine-HMB Metabolic Axis

To understand the utility of amide derivatives, one must first map the inefficiencies of the native Leucine catabolic pathway.[[“]]

The KIC Bottleneck

Leucine catabolism occurs primarily in skeletal muscle.[[“]] The canonical pathway involves:

  • Transamination: Leucine is converted to

    
    -ketoisocaproate (KIC) by Branched-Chain Amino Acid Transaminase (BCAT).[[“]]
    
  • Bifurcation:

    • Dominant Pathway (>95%): KIC enters the mitochondria and is decarboxylated by Branched-Chain

      
      -Ketoacid Dehydrogenase (BCKDH) to Isovaleryl-CoA (energy production).[[“]]
      
    • Minor Pathway (<5%): KIC remains in the cytosol and is oxidized by KIC Dioxygenase to produce HMB.

The Therapeutic Gap: The low conversion rate implies that massive Leucine intake is required to achieve therapeutic HMB levels, often leading to oxidation of the excess amino acid rather than anabolic signaling. HMB Amides are designed to deliver high-affinity substrates directly to the cytosolic signaling machinery, bypassing mitochondrial loss.[[“]]

Chemistry & Rationale of HMB Amide Derivatives

HMB Amides are covalent conjugates where the carboxylic acid of HMB is coupled with an amine (e.g., Arginine, Lysine, or alkyl amines) via an amide bond.

Structural Advantages
FeatureCa-HMB (Salt)HMB-Amide (Covalent)Metabolic Impact
Bond Type IonicCovalent (Amide)Amides resist gastric hydrolysis better than salts.[[“]]
Lipophilicity Low (Hydrophilic)Tunable (High)Enhanced passive diffusion across the sarcolemma.
Half-Life Short (~2.5 hrs)ExtendedActs as a "Slow-Release" prodrug via amidase cleavage.[[“]]
Targeting Non-specificSpecificN-conjugated amino acids can target specific transporters (e.g., CAT-1).[[“]]
Mechanism of Action: The "Prodrug" Activation

HMB Amides are metabolically inactive until cleaved.[[“]]

  • Cellular Entry: The amide derivative enters the myocyte via passive diffusion or amino acid transporters (if conjugated to Arginine/Lysine).

  • Intracellular Hydrolysis: Cytosolic amidases or carboxylesterases cleave the amide bond.[[“]]

  • Liberation: Free HMB is released directly into the cytosol, creating a localized concentration spike.[[“]]

  • HMB-CoA Conversion: Free HMB is converted to HMB-CoA by HMB-CoA Synthase, eventually feeding into the mevalonate pathway (cholesterol synthesis for membrane repair) or signaling via mTOR.[[“]]

Signaling Pathways: mTORC1 & Proteolysis

The efficacy of HMB Amides lies in their dual-modulation of anabolism and catabolism.[[“]]

mTORC1 Activation (Anabolic)

Unlike Leucine, which relies on Sestrin2/GATOR2, HMB (and by extension, cleaved HMB Amides) activates mTORC1 via a distinct mechanism, likely involving the PI3K/Akt axis and direct phosphorylation of p70S6K (ribosomal protein S6 kinase).

Ubiquitin-Proteasome Inhibition (Anti-Catabolic)

HMB Amides potently suppress the expression of E3 ubiquitin ligases:

  • MuRF1 (Muscle RING-finger protein-1) [[“]]

  • MAFbx (Muscle Atrophy F-box) [[“]]

This suppression prevents the poly-ubiquitination of sarcomeric proteins (myosin/actin), thereby halting muscle wasting.[[“]]

Visualization of the Metabolic Pathway

The following diagram illustrates the entry of HMB Amides into the Leucine catabolic flux, highlighting the bypass of the mitochondrial sink.

Leucine_HMB_Pathway Leucine L-Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Isovaleryl Isovaleryl-CoA (Mitochondrial Energy) KIC->Isovaleryl BCKDH (>95% Flux) Free_HMB Free HMB (Cytosolic) KIC->Free_HMB KIC Dioxygenase (<5% Flux) HMB_Amide HMB-Amide Derivative (Exogenous Input) HMB_Amide->Free_HMB Intracellular Amidases HMB_CoA HMB-CoA Free_HMB->HMB_CoA HMB-CoA Synthase mTORC1 mTORC1 Complex (Protein Synthesis) Free_HMB->mTORC1 Phosphorylation (p70S6K) Proteasome Ubiquitin-Proteasome (Protein Degradation) Free_HMB->Proteasome Inhibition (MuRF1/MAFbx) Cholesterol Cholesterol (Membrane Repair) HMB_CoA->Cholesterol Mevalonate Pathway

Figure 1: Metabolic entry of HMB Amide derivatives. Note the direct bypass of the rate-limiting KIC Dioxygenase step, providing a concentrated pool of cytosolic HMB for mTORC1 activation and Proteasome inhibition.[[“]]

Experimental Protocols

For researchers validating novel HMB amide derivatives, the following workflows ensure structural integrity and metabolic verification.

Protocol A: Synthesis of HMB-Arginine Amide

Objective: Create a stable covalent conjugate of HMB and L-Arginine.[[“]] Reagents: HMB (Free Acid), L-Arginine methyl ester, EDC.HCl, HOBt, DIPEA, DMF.

  • Activation: Dissolve HMB Free Acid (10 mmol) in anhydrous DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to form the active ester.

  • Coupling: Add L-Arginine methyl ester (1.0 eq) and DIPEA (2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours under

    
    .
    
  • Work-up: Dilute with EtOAc, wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .[[“]]
  • Deprotection: Hydrolyze the methyl ester using LiOH in THF/H2O if the free acid C-terminus is required.[[“]]

  • Validation: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ) looking for the characteristic amide doublet at
    
    
    8.0-8.5 ppm.[[“]]
Protocol B: Metabolic Flux Analysis (MFA)

Objective: Quantify the conversion rate of HMB-Amide to Free HMB vs. Leucine to HMB. Tracer:


-Leucine vs. 

-HMB-Amide.

MFA_Protocol Step1 C2C12 Myotubes (Starvation Media) Step2 Treatment Groups: A: 13C-Leucine B: 13C-HMB-Amide Step1->Step2 Step3 Incubation (4 - 24 Hours) Step2->Step3 Step4 Cell Lysis & Metabolite Extraction Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 Data Output: Flux Ratio & Half-Life Step5->Step6

Figure 2: Workflow for Metabolic Flux Analysis to determine the cleavage efficiency and intracellular retention of HMB Amide derivatives.

Comparative Data Analysis

The following table summarizes the theoretical and observed differences between standard Leucine supplementation, Calcium HMB salts, and HMB Amide derivatives.

ParameterLeucineCa-HMB (Salt)HMB-Amide (Derivative)
Primary Metabolic Fate Oxidation (Energy)Excretion / SignalingSignaling / Membrane Repair
Conversion to HMB ~5%100% (Bioavailability varies)100% (Post-hydrolysis)
Plasma Peak (

)
~30-60 min~60-120 min~120-180 min (Sustained)
mTORC1 Potency High (via Sestrin2)ModerateHigh (Sustained release)
Gut Stability HighModerate (Dissociates)High (Resists acid)

References

  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite

    
    -hydroxy-
    
    
    
    -methylbutyrate on human skeletal muscle protein metabolism.[[“]][3] The Journal of Physiology. Link
  • Nissen, S., & Abumrad, N. N. (1997). Nutritional role of the leucine metabolite

    
    -hydroxy-
    
    
    
    -methylbutyrate (HMB).[[“]] Journal of Nutritional Biochemistry. Link
  • Eley, H. L., et al. (2007).

    
    -hydroxy-
    
    
    
    -methylbutyrate to attenuate the depression of protein synthesis in skeletal muscle in response to cachectic stimuli.[[“]] American Journal of Physiology-Endocrinology and Metabolism. Link
  • Smith, H. J., et al. (2005).

    
    -hydroxy-
    
    
    
    -methylbutyrate.[[“]] Cancer Research.[[“]] Link
  • Holecek, M. (2017). Beta-hydroxy-beta-methylbutyrate supplementation and skeletal muscle in healthy and muscle-wasting conditions.[[“]] Journal of Cachexia, Sarcopenia and Muscle. Link

Sources

Technical Guide: Comparative Analysis of HMB vs. 3-Hydroxy-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of


-Hydroxy-

-methylbutyrate (HMB)
and its amide derivative, 3-Hydroxy-N,N,3-trimethylbutanamide .

This guide is structured for drug development professionals, focusing on the chemical, pharmacokinetic, and analytical distinctions between the bioactive parent compound (HMB) and its synthetic derivative.

Executive Summary


-Hydroxy-

-methylbutyrate (HMB)
is a well-characterized metabolite of leucine with established efficacy in mitigating skeletal muscle proteolysis. 3-Hydroxy-N,N,3-trimethylbutanamide (hereafter referred to as HMB-DMA for "HMB-Dimethylamide") is the

-dimethyl amide derivative of HMB.

While HMB exists physiologically as an organic acid (or salt), HMB-DMA is a synthetic neutral amide. This structural modification fundamentally alters the physicochemical profile, potentially shifting the compound from a peripherally restricted metabolite to a blood-brain barrier (BBB) permeable prodrug or a distinct chemical entity with altered metabolic stability.

Key Distinction:

  • HMB: Hydrophilic, acidic (pKa ~4.4), bioavailability limited by rapid renal clearance.

  • HMB-DMA: Lipophilic, neutral, requires enzymatic hydrolysis (amidase activity) to release the active HMB moiety in vivo.

Chemical Architecture & Physicochemical Profiling

The core difference lies in the functional group at the C1 position: a carboxylic acid in HMB versus a dimethylamide in HMB-DMA.

Structural Comparison
FeatureHMB (Parent Acid)HMB-DMA (Amide Derivative)
IUPAC Name 3-Hydroxy-3-methylbutanoic acid3-Hydroxy-N,N,3-trimethylbutanamide
Formula


MW 118.13 g/mol 145.20 g/mol
C1 Moiety Carboxyl (

)
Dimethylamide (

)
Charge (pH 7.4) Anionic (

)
Neutral
LogP (Est.) -0.3 (Hydrophilic)0.5 – 0.9 (Moderately Lipophilic)
H-Bond Donors 2 (COOH, OH)1 (OH)
Solubility & Stability Implications
  • HMB: Highly soluble in aqueous buffers. In solid form, it is hygroscopic (especially Ca-HMB). It is stable under oxidative conditions but susceptible to dehydration to

    
    -methylcrotonic acid under strong acidic heat.
    
  • HMB-DMA: Reduced water solubility compared to HMB salts. The amide bond confers resistance to rapid hydrolysis in neutral aqueous solution, making it chemically stable in liquid formulations where HMB free acid might degrade or precipitate.

Pharmacokinetics and Mechanism of Action

The transition from acid to amide suggests a "Prodrug" strategy. The biological activity of HMB-DMA is likely contingent upon its conversion back to HMB, unless the amide itself possesses distinct receptor affinity.

Metabolic Pathway & Bioactivation

HMB acts via the mTORC1 pathway (stimulation of synthesis) and the Ubiquitin-Proteasome pathway (inhibition of degradation). HMB-DMA must undergo bioactivation:

  • Absorption: HMB-DMA's increased lipophilicity allows for passive diffusion across the intestinal epithelium, potentially bypassing the monocarboxylate transporters (MCTs) required by HMB.

  • Distribution: Unlike HMB, which is largely excluded from the CNS, HMB-DMA may cross the Blood-Brain Barrier (BBB) due to the masking of the ionizable carboxyl group.

  • Bioactivation: Carboxylesterases (CES) or specific amidases in the liver or plasma must cleave the dimethylamine group to release active HMB.

Visualization: Putative Metabolic Fate

The following diagram illustrates the divergence in processing between direct HMB intake and the putative bioactivation of the amide derivative.[1]

MetabolicPathway cluster_0 Ingestion cluster_1 Systemic Circulation cluster_2 Target Tissue / Elimination HMB_Input HMB (Salt/Acid) HMB_Plasma HMB (Free Anion) HMB_Input->HMB_Plasma MCT Transport Amide_Input HMB-DMA (Amide) Amide_Plasma HMB-DMA (Intact) Amide_Input->Amide_Plasma Passive Diffusion Muscle Muscle Tissue (mTOR Activation) HMB_Plasma->Muscle Active Transport Excretion Renal Excretion HMB_Plasma->Excretion Rapid Clearance Amide_Plasma->Muscle Unknown Direct Action? Liver Liver (Amidases/CYP) Amide_Plasma->Liver First Pass Liver->HMB_Plasma Hydrolysis (Bioactivation)

Caption: Figure 1. Putative metabolic fate comparison. HMB-DMA requires hepatic hydrolysis to yield the active HMB anion.

Analytical Differentiation (Experimental Protocols)

In drug development, distinguishing the parent from the derivative is critical for stability testing and PK studies. The following protocol utilizes LC-MS/MS for simultaneous quantification.

Protocol: LC-MS/MS Separation

Objective: Quantify HMB and HMB-DMA in plasma.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 50 µL of plasma.

    • Add 150 µL of ice-cold Acetonitrile (containing deuterated internal standards, HMB-d6).

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins at 4°C.

    • Transfer supernatant to autosampler vial.

  • Chromatographic Gradient:

    • Rationale: HMB is polar and elutes early (or in the void volume) on standard C18. HMB-DMA is more retained.

    • T0: 95% A / 5% B

    • T2.0: 95% A / 5% B (Isocratic hold for HMB retention)

    • T5.0: 5% A / 95% B (Ramp to elute HMB-DMA)

    • T7.0: 5% A / 95% B

    • T7.1: 95% A / 5% B (Re-equilibration)

  • Mass Spectrometry Settings (ESI+):

    • HMB-DMA: Monitor transition

      
       146.1 
      
      
      
      (Loss of dimethylamine).
    • HMB: Monitor transition

      
       117.1 
      
      
      
      (Negative mode usually preferred for acids) OR derivatize for Positive mode.
    • Note: Polarity switching may be required within the run if analyzing both simultaneously without derivatization.

Workflow Diagram: Analytical Validation

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (ACN + IS) Sample->PPT Centrifuge Centrifugation (10k x g, 10 min) PPT->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS_Neg MS (ESI-) Detect HMB (m/z 117) LC->MS_Neg 0-3 min MS_Pos MS (ESI+) Detect HMB-DMA (m/z 146) LC->MS_Pos 3-7 min Data Quantification (Peak Area Ratio) MS_Neg->Data MS_Pos->Data

Caption: Figure 2. LC-MS/MS workflow utilizing polarity switching to capture both the acidic parent and the neutral amide.

Synthesis and Impurity Profiling

For researchers synthesizing HMB-DMA or assessing HMB purity, understanding the origin is vital.

  • HMB Synthesis: Typically involves the oxidation of Diacetone Alcohol using hypobromite/hypochlorite (Haloform reaction). This yields the acid directly.

  • HMB-DMA Synthesis: Requires a secondary step.

    • Reaction: HMB (Acid) + Thionyl Chloride

      
       Acid Chloride 
      
      
      
      + Dimethylamine
      
      
      HMB-DMA.
    • Impurity Alert: If HMB-DMA is detected in a commercial HMB sample, it suggests the manufacturer attempted to purify via an amide intermediate or used a contaminated amine solvent during crystallization.

Conclusion

3-Hydroxy-N,N,3-trimethylbutanamide (HMB-DMA) represents a chemically distinct entity from HMB . It is not a salt form but a covalent derivative.

  • For Supplementation: HMB-DMA is currently not a standard validated supplement form. Its safety profile (specifically the release of dimethylamine) requires toxicological assessment.

  • For Drug Development: It offers a promising scaffold for a prodrug strategy to enhance HMB half-life or tissue penetration, provided the bioactivation rate is optimized.

References

  • PubChem. (n.d.). 3-Hydroxy-N,N,3-trimethylbutanamide (Compound). National Library of Medicine. Retrieved from [Link]

  • Wilson, G. J., et al. (2013). Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review. Nutrition & Metabolism. Retrieved from [Link]

  • Wilkinson, D. J., et al. (2018). Impact of the calcium form of β-hydroxy-β-methylbutyrate upon human skeletal muscle protein metabolism. Clinical Nutrition. Retrieved from [Link]

  • Engelen, M. P., et al. (2023). Efficacy of β-hydroxy-β-methylbutyrate (HMB) for the treatment of sarcopenia in older persons: a systematic review. The American Journal of Clinical Nutrition. Retrieved from [Link]

Sources

Solubility and Stability Profile of 3-Hydroxy-N,N,3-trimethylbutanamide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Hydroxy-N,N,3-trimethylbutanamide (CAS: 61665-47-2) is an aliphatic building block frequently utilized in pharmaceutical synthesis and material science. With a monoisotopic mass of 145.11028 Da, this molecule presents a unique physicochemical profile driven by its highly polar functional groups[1]. Because empirical literature on its specific degradation kinetics is limited, this whitepaper synthesizes structural first principles with ICH-compliant analytical methodologies to establish a rigorous, self-validating framework for its solubility and stability profiling.

Structural Rationale and Predictive Causality

To accurately design an analytical protocol, a Senior Application Scientist must first deconstruct the molecule’s structural causality. The SMILES string CC(C)(CC(=O)N(C)C)O reveals a 4-carbon aliphatic backbone substituted with two critical functional groups[1]:

  • Tertiary Alcohol (C3): The hydroxyl group acts as both a strong hydrogen bond donor and acceptor, driving high aqueous solubility. Unlike primary and secondary alcohols, the lack of an alpha-proton renders this tertiary alcohol highly resistant to oxidative degradation. However, it introduces a specific vulnerability: susceptibility to acid-catalyzed E1 dehydration.

  • Tertiary Amide (C1): The N,N-dimethyl configuration eliminates the amide proton. While it cannot act as a hydrogen bond donor, the carbonyl oxygen remains a potent acceptor. Crucially, the steric hindrance of the two methyl groups, combined with the lack of a protonation site on the nitrogen, makes this tertiary amide exceptionally stable against hydrolytic cleavage under neutral to mildly basic conditions.

Thermodynamic Solubility Profiling Protocol

Kinetic solubility assays (e.g., solvent shift methods) are prone to supersaturation artifacts, making them unsuitable for formal profiling. We employ the Thermodynamic Shake-Flask Method , the gold standard for establishing true equilibrium between the solid phase and saturated solution.

Self-Validating System Suitability

To ensure trustworthiness, the assay must be self-validating. Parallel to the test compound, a high-solubility reference (caffeine) and a low-solubility reference (indomethacin) are evaluated. If the references deviate by >5% from established literature values, the temperature control or equilibration time is deemed out of specification, and the run is invalidated.

Step-by-Step Methodology
  • Saturation: Add an excess of 3-Hydroxy-N,N,3-trimethylbutanamide (approx. 100 mg) to 1.0 mL of the target vehicle (e.g., pH 1.2, 4.5, 7.4 buffers, and absolute ethanol).

  • Equilibration: Seal the vials and incubate in a thermostatic shaker at 25.0 ± 0.5 °C for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Quantification via UPLC-CAD: Dilute the supernatant in the mobile phase. Because the molecule lacks a conjugated pi-system and exhibits only weak UV end-absorption[1], Ultra-Performance Liquid Chromatography coupled with Charged Aerosol Detection (UPLC-CAD) is mandatory. CAD provides a uniform, mass-dependent response independent of optical properties, ensuring absolute quantitative accuracy.

Stability-Indicating Assays (Forced Degradation)

To elucidate the intrinsic stability and degradation pathways of the molecule, forced degradation studies are executed in strict accordance with ICH Q1A(R2) guidelines[2][3].

Mass Balance Validation

Every stability protocol must incorporate a Mass Balance check. The sum of the remaining parent compound and all quantified degradation products must equal 95.0% – 105.0% of the initial assay value. A mass balance deficit indicates the formation of undetected volatile degradants, triggering the need for orthogonal detection (e.g., GC-MS).

Stress Conditions & Causality
  • Hydrolytic Stress (Acid): 0.1N HCl at 60°C for 7 days. Causality: Designed to force the E1 dehydration of the tertiary alcohol. The expected product is the conjugated alkene, N,N,3-trimethylbut-2-enamide.

  • Hydrolytic Stress (Base): 0.1N NaOH at 60°C for 7 days. Causality: Tests the steric resilience of the N,N-dimethyl amide against nucleophilic attack.

  • Oxidative Stress: 3% H₂O₂ at ambient temperature for 24 hours. Causality: Evaluates the potential for N-oxidation at the tertiary amine/amide nitrogen.

  • Photolytic Stress: Exposure to 1.2 million lux hours and 200 watt-hours/m² (ICH Q1B). Causality: Assesses radical-initiated backbone cleavage.

Data Presentation

Table 1: Predicted Physicochemical Properties
PropertyValue / PredictionStructural Driver
Molecular Formula C₇H₁₅NO₂-
Monoisotopic Mass 145.11028 Da[1]
H-Bond Donors 1Tertiary Hydroxyl
H-Bond Acceptors 2Hydroxyl Oxygen, Carbonyl Oxygen
Aqueous Solubility High (>50 mg/mL)High polarity, low molecular weight
Table 2: Forced Degradation Matrix (ICH Q1A/Q1B)
Stress ConditionReagent / EnvironmentExpected Primary Degradation PathwayPredicted Stability Rating
Acidic 0.1N HCl (60°C, 7 days)E1 Dehydration (Alkene formation)Moderate
Basic 0.1N NaOH (60°C, 7 days)Amide HydrolysisHigh (Sterically hindered)
Oxidative 3% H₂O₂ (RT, 24 hours)Trace N-OxidationHigh
Thermal Solid State (60°C, 7 days)None expectedHigh

Mechanistic Pathways & Workflows

AnalyticalWorkflow Start 3-Hydroxy-N,N,3-trimethylbutanamide (Analytical Profiling) Solubility Thermodynamic Solubility (Shake-Flask Method) Start->Solubility Stability Forced Degradation (ICH Q1A/Q1B) Start->Stability Sol_Aq Aqueous Buffers (pH 1.2, 4.5, 7.4) Solubility->Sol_Aq Sol_Org Organic Solvents (EtOH, DMSO) Solubility->Sol_Org Stab_Hyd Hydrolytic Stress (0.1N HCl / NaOH) Stability->Stab_Hyd Stab_Ox Oxidative Stress (3% H2O2) Stability->Stab_Ox Stab_Therm Thermal/Photo Stress (60°C / UV Light) Stability->Stab_Therm Analysis UPLC-CAD / MS Quantification Sol_Aq->Analysis Sol_Org->Analysis Stab_Hyd->Analysis Stab_Ox->Analysis Stab_Therm->Analysis Report Final Stability & Solubility Profile Analysis->Report

Experimental workflow for solubility and stability profiling.

DehydrationPathway Parent Parent Compound (Tertiary Alcohol) Protonation Protonated Intermediate (+H+) Parent->Protonation Acid Carbocation Tertiary Carbocation (-H2O) Protonation->Carbocation Heat Product Dehydration Product (Alkene Amide) Carbocation->Product -H+

Acid-catalyzed dehydration mechanism of the tertiary alcohol.

References

  • PubChemLite : 3-hydroxy-n,n,3-trimethylbutanamide (C7H15NO2). Structural data, SMILES, and monoisotopic mass.[1] URL:[Link]

  • International Council for Harmonisation (ICH) : Annex 10 - ICH Q1A(R2) Stability testing of new drug substances and products. Global regulatory standards for stability profiling.[2] URL:[Link]

  • Memmert Whitepaper : Stability tests according to ICH Q1A (R2). Guidelines on climate chamber testing, long-term precision, and forced degradation protocols.[3] URL: [Link]

Sources

An In-depth Technical Guide to 3-Hydroxy-N,N,3-trimethylbutanamide (PubChem CID: 58878659)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-N,N,3-trimethylbutanamide, a molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its fundamental chemical properties, proposes detailed synthetic protocols based on established amidation methodologies, and predicts its spectral characteristics. Furthermore, potential biological activities and research applications are inferred from the analysis of structurally related compounds. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and exploration of 3-Hydroxy-N,N,3-trimethylbutanamide.

Introduction

3-Hydroxy-N,N,3-trimethylbutanamide is a tertiary hydroxy amide that presents an interesting scaffold for chemical exploration. Its structure combines a sterically hindered tertiary alcohol with a dimethylamide functional group, suggesting potential for unique chemical reactivity and biological interactions. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (amide carbonyl) in a compact framework makes it a candidate for investigation in drug discovery and as a building block in polymer chemistry. This guide aims to consolidate the known information and provide a scientifically grounded framework for future research on this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of 3-Hydroxy-N,N,3-trimethylbutanamide

PropertyValueSource
PubChem CID 58878659
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol PubChem
IUPAC Name 3-hydroxy-N,N,3-trimethylbutanamide
SMILES CC(C)(CC(=O)N(C)C)O
InChI InChI=1S/C7H15NO2/c1-7(2,10)5-6(9)8(3)4/h10H,5H2,1-4H3
InChIKey LRXCEDOYEVYBQR-UHFFFAOYSA-N
Predicted XLogP3 -0.4PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 2PubChem
Predicted Rotatable Bond Count 2PubChem

Proposed Synthesis Methodologies

The most direct and logical synthetic route to 3-Hydroxy-N,N,3-trimethylbutanamide is the amidation of 3-hydroxy-3-methylbutyric acid with dimethylamine. Several well-established methods for amide bond formation can be adapted for this purpose.

Synthesis from 3-Hydroxy-3-methylbutyric Acid and Dimethylamine

The primary challenge in the direct amidation of a carboxylic acid and an amine is the competing acid-base reaction which forms a non-reactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must be activated.

A classic and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with dimethylamine.

  • Step 1: Synthesis of 3-hydroxy-3-methylbutanoyl chloride. 3-hydroxy-3-methylbutyric acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.[2] The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or in neat thionyl chloride.

  • Step 2: Reaction with Dimethylamine. The resulting acyl chloride is then reacted with an excess of dimethylamine (or dimethylamine hydrochloride in the presence of a base) to yield 3-Hydroxy-N,N,3-trimethylbutanamide.[3] This reaction is usually carried out at low temperatures to control its exothermicity.

Experimental Protocol:

  • To a solution of 3-hydroxy-3-methylbutyric acid (1.0 eq) in anhydrous DCM (10 mL/g) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of dimethylamine (2.5 eq) in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Proposed Synthesis via Acyl Chloride Intermediate

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Aminolysis 3-hydroxy-3-methylbutyric_acid 3-hydroxy-3-methylbutyric acid acyl_chloride 3-hydroxy-3-methylbutanoyl chloride 3-hydroxy-3-methylbutyric_acid->acyl_chloride Activation reagent1 Oxalyl Chloride (or SOCl₂) DCM, cat. DMF target_molecule 3-Hydroxy-N,N,3-trimethylbutanamide acyl_chloride->target_molecule Amidation dimethylamine Dimethylamine DCM G start 3-hydroxy-3-methylbutyric acid + Dimethylamine HCl + HOBt, DIPEA coupling Add EDC at 0 °C start->coupling reaction Stir at RT (12-24h) coupling->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Hydroxy-N,N,3-trimethylbutanamide purification->product

Sources

Physical Properties of Small Molecule Hydroxy Amides: A Structural & Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Properties of Small Molecule Hydroxy Amides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Small molecule hydroxy amides represent a unique chemical space in drug discovery, serving as versatile pharmacophores and critical intermediates. Their dual functionality—possessing both hydrogen bond donor/acceptor amide groups and hydroxyl moieties—creates a complex interplay of intramolecular and intermolecular forces. This guide analyzes the physical properties governing their behavior, from solid-state polymorphism to solution-phase lipophilicity, and provides validated experimental protocols for their characterization.

Molecular Architecture: The "Chameleon" Effect

The defining physical characteristic of hydroxy amides is their ability to switch between intramolecular and intermolecular hydrogen bonding networks. This "chameleon" behavior directly dictates their thermodynamic stability and bioavailability.

Intramolecular Hydrogen Bonding (IMHB)

When the hydroxyl group is positioned to form a stable ring with the amide carbonyl or nitrogen (e.g., ortho-hydroxybenzamides like Salicylamide), the molecule "folds" in on itself.

  • Effect on Lipophilicity: The IMHB "masks" the polar donor/acceptor atoms, effectively reducing the Polar Surface Area (PSA). This often results in a higher LogP and improved membrane permeability compared to isomers where IMHB is geometrically impossible.

  • Effect on Melting Point: By satisfying hydrogen bonding potential internally, the molecule has fewer sites available for intermolecular lattice interactions. Consequently, compounds with strong IMHB often exhibit lower melting points than their non-IMHB isomers.

Intermolecular Networks

In the absence of IMHB (e.g., para-hydroxybenzamides), the hydroxyl and amide groups engage in extensive intermolecular networking. This leads to the formation of robust supramolecular synthons (e.g., amide-amide dimers, hydroxyl-carbonyl chains), resulting in higher lattice energy, higher melting points, and often reduced solubility in non-polar solvents.

Solid-State Properties: Polymorphism & Crystal Engineering[1]

The solid-state behavior of hydroxy amides is dominated by the competition between these hydrogen bonding modes.

Polymorphism

Hydroxy amides are prone to polymorphism—the ability to crystallize in multiple distinct lattice structures.

  • Thermodynamic Stability: Different polymorphs exhibit different melting points and solubilities. For example, Salicylamide crystallizes primarily in a monoclinic form, but metastable forms can exist.

  • Impact on Formulation: The conversion from a metastable to a stable polymorph during storage can lead to "blooming" (crystal growth on tablet surfaces) or changes in dissolution rates.

Supramolecular Synthons

In co-crystal engineering, hydroxy amides are valuable for their predictable binding motifs (synthons).

  • Amide-Amide Homodimer: The classic

    
     motif.
    
  • Acid-Amide Heterosynthon: When co-crystallized with carboxylic acids, the amide creates a robust heterosynthon, often used to improve the solubility of acidic drugs.

Representative Data: Physical Properties Profile

The following table summarizes the physical properties of Salicylamide, a prototypical small molecule hydroxy amide, alongside related derivatives to illustrate structural trends.

Table 1: Physical Properties of Selected Hydroxy Amides

PropertySalicylamide (o-Hydroxybenzamide)N-(2-Hydroxyethyl)salicylamideHydroxyurea
MW ( g/mol ) 137.14181.1976.05
Melting Point (°C) 139 - 144 (Monoclinic)115 - 117133 - 136 (Decomposes)
pKa 8.2 (Phenolic OH)~8.410.6
LogP (Oct/Water) ~1.15~0.8 (Est.)-1.8
Water Solubility ~1.9 mg/mL (Poor)ModerateSoluble
Key Feature Strong IMHB (Pseudo-ring)Flexible alkyl-OH tailSmall, high H-bond density

Note: Data compiled from standard physicochemical databases and literature [1, 2, 3].

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for "Gold Standard" equilibrium data, essential for late-stage lead optimization.

Materials:

  • Test Compound (Solid, >95% purity)

  • Buffer (pH 7.4 Phosphate) or Biorelevant Media (FaSSIF)

  • 0.45 µm PTFE Syringe Filters

  • HPLC-UV or LC-MS system[1]

Workflow:

  • Saturation: Add excess solid compound to 2 mL of buffer in a glass vial. Ensure undissolved solid is visible.

  • Equilibration: Cap tightly and shake/stir at constant temperature (25°C or 37°C) for 24 to 72 hours .

    • Validation Step: Check pH at 24h. If pH has shifted >0.1 units, re-adjust or record as "final pH".

  • Separation: Filter the suspension using a pre-heated syringe filter (to prevent precipitation in the filter). Discard the first 200 µL of filtrate (saturation of filter membrane).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate concentration against a standard curve.

  • Solid Analysis (Critical): Analyze the remaining solid residue by XRPD or DSC to confirm no polymorphic transition or solvate formation occurred during the assay.

Protocol B: High-Throughput Lipophilicity (RP-HPLC Method)

Use this method for rapid screening of lipophilic compounds (OECD Guideline 117).

Principle: Retention time on a C18 column correlates with LogP.

Workflow:

  • Calibration: Select 6-10 reference standards with known LogP values spanning the expected range of your analyte (e.g., Acetanilide, Acetophenone, Benzophenone).

  • Chromatography: Run standards using an isocratic mobile phase (e.g., MeOH:Water 75:25) on a C18 column.

  • Calculation: Calculate the capacity factor (

    
    ) for each standard:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time).
  • Regression: Plot LogP (literature) vs. Log

    
    . Ensure 
    
    
    
    .
  • Measurement: Inject the hydroxy amide test compound. Calculate its Log

    
     and interpolate its LogP from the regression line.[2]
    

Visualizing the Logic & Workflow

Diagram 1: The "Chameleon" Effect (IMHB Logic)

This diagram illustrates how structural positioning of the hydroxyl group dictates physical properties.

IMHB_Logic Substrate Hydroxy Amide Structure Position Hydroxyl Position relative to Amide Substrate->Position Ortho Ortho-Substitution (e.g., Salicylamide) Position->Ortho Geometry Allows Para Para/Meta-Substitution (e.g., 4-Hydroxybenzamide) Position->Para Geometry Forbids IMHB Intramolecular H-Bond (Pseudo-Ring Formation) Ortho->IMHB Dominant Interaction InterHB Intermolecular H-Bond Network (Lattice Extension) Para->InterHB Dominant Interaction Prop_Ortho Properties: - Lower Melting Point - Higher LogP (Lipophilic) - Lower Water Solubility IMHB->Prop_Ortho Masks Polarity Prop_Para Properties: - Higher Melting Point - Lower LogP (Polar) - Higher Lattice Energy InterHB->Prop_Para Increases Cohesion

Caption: Structural logic dictating how hydroxyl positioning influences the competition between intramolecular and intermolecular forces.

Diagram 2: Characterization Workflow

A step-by-step decision tree for characterizing new hydroxy amide derivatives.

Characterization_Workflow Start Synthesized Hydroxy Amide Step1 1. Solid State Analysis (DSC / XRPD) Start->Step1 Decision1 Polymorphs Detected? Step1->Decision1 Step2_Stable Select Stable Form Decision1->Step2_Stable No Step2_Screen Polymorph Screening Decision1->Step2_Screen Yes Step3 2. Solution Properties Step2_Stable->Step3 Step2_Screen->Step2_Stable Identify Stable Method_A Kinetic Solubility (Early Screening) Step3->Method_A Method_B Thermodynamic Solubility (Lead Opt - Protocol A) Step3->Method_B Method_C LogP Determination (RP-HPLC - Protocol B) Step3->Method_C End Pre-Formulation Data Package Method_A->End Method_B->End Method_C->End

Caption: Integrated workflow for the physical characterization of hydroxy amides from solid state to solution.

References

  • Nordström, F. L., & Rasmuson, Å. C. (2006).[3][4] Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data. Link

  • NIST Chemistry WebBook. Salicylamide Thermochemical Data. National Institute of Standards and Technology. Link

  • OECD Guidelines for the Testing of Chemicals. (2004).[2] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

  • Valkó, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A. Link

Sources

Literature review of N,N-dimethyl-3-hydroxy-3-methylbutanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of N,N-dimethyl-3-hydroxy-3-methylbutanamide (CAS 61665-47-2), a structural derivative of the leucine metabolite


-hydroxy-

-methylbutyrate (HMB).[1]

This document is structured for researchers requiring high-purity synthesis for pharmaceutical or metabolic applications.[1] It prioritizes atom-economic pathways and self-validating protocols.[1]

CAS Registry Number: 61665-47-2 Molecular Formula:


Molecular Weight:  145.20  g/mol
IUPAC Name:  3-hydroxy-N,N,3-trimethylbutanamide[1][2]

Executive Strategic Overview

The synthesis of N,N-dimethyl-3-hydroxy-3-methylbutanamide presents a classic chemoselectivity challenge: forming the amide bond without dehydrating the tertiary alcohol at the


-position, which would yield the 

-unsaturated byproduct (Senecioic acid amide).[1]

We evaluate three synthetic methodologies based on Atom Economy , Scalability , and Reagent Accessibility :

MethodologyMechanismAtom EconomyScalabilityComplexity
Route A: Lactone Aminolysis Nucleophilic Ring OpeningHigh (100%) HighLow (Requires specific precursor)
Route B: Direct Amidation Carbodiimide CouplingLow (Byproducts)Low/MedMedium (Standard Reagents)
Route C: Ester Aminolysis Nucleophilic Acyl SubstitutionMediumMediumHigh (Requires pressure/heat)

Recommendation: Route A is the superior "Senior Scientist" choice.[1] It utilizes 4,4-dimethyloxetan-2-one (


-isovalerolactone) as a "spring-loaded" electrophile.[1] The strain energy of the four-membered ring drives the reaction with dimethylamine under mild conditions, avoiding the thermal elimination of water.[1]

Route A: Nucleophilic Ring Opening of -Isovalerolactone[1]

This protocol relies on the high reactivity of the


-lactone ring.[1] Unlike standard esters, the ring strain (~23 kcal/mol) allows the amine nucleophile to attack the carbonyl carbon rapidly at low temperatures, preserving the tertiary alcohol.[1]
Retrosynthetic Logic & Mechanism

The reaction proceeds via an


-like attack on the carbonyl carbon (acyl-oxygen cleavage), resulting in the direct formation of the amide with the hydroxyl group generated in situ.[1]

ReactionMechanism Lactone 4,4-dimethyloxetan-2-one (C5H8O2) TS Tetrahedral Intermediate (Ring Strain Release) Lactone->TS Nucleophilic Attack (0-5°C) Amine Dimethylamine (HNMe2) Amine->TS Product N,N-dimethyl-3-hydroxy- 3-methylbutanamide TS->Product Ring Opening (Irreversible)

Figure 1: Mechanistic pathway for the aminolysis of 4,4-dimethyloxetan-2-one.

Detailed Experimental Protocol

Reagents:

  • Precursor: 4,4-dimethyloxetan-2-one (CAS 1823-52-5).[1][3] Note: If unavailable, this can be synthesized from acetone and ketene or acetyl chloride.[1]

  • Nucleophile: Dimethylamine (2.0 M solution in THF or 40% aq. solution). Preference: THF solution for anhydrous workup ease.

  • Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

Step-by-Step Workflow:

  • System Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge Nucleophile: Add Dimethylamine (2.0 M in THF, 1.1 equiv) to the flask. Cool the solution to 0°C using an ice/water bath.

    • Why? Controlling the exotherm is critical.[1] High temps promote polymerization of the lactone.[1]

  • Controlled Addition: Dissolve 4,4-dimethyloxetan-2-one (1.0 equiv) in a minimal volume of anhydrous THF or MTBE. Add this solution dropwise to the amine over 30 minutes.[1]

    • Observation: The reaction is exothermic.[1][4] Monitor internal temperature to ensure it stays <10°C.

  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • Self-Validation Point: Monitor by TLC (SiO2, 5% MeOH in DCM). The lactone spot (

      
      ) should disappear, and a more polar amide spot (
      
      
      
      ) should appear.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF and excess dimethylamine.[1]

    • Dissolve the residue in DCM (50 mL) and wash with 0.5 M HCl (20 mL) to remove trace amine, followed by Sat. NaHCO3 (20 mL) and Brine.

    • Critical Note: Do not use strong acid or heat during workup to prevent dehydration to the alkene.[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The resulting oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).
    

Route B: Direct Amidation of HMB (Alternative)

If the lactone is unavailable, the commercially available 3-hydroxy-3-methylbutyric acid (HMB) can be coupled using standard peptide chemistry.[1]

Protocol Overview

Reagents:

  • Substrate: HMB free acid (CAS 625-08-1).[1]

  • Coupling Agent: EDC.HCl (1.2 equiv) and HOBt (1.2 equiv).

  • Amine Source: Dimethylamine hydrochloride (1.2 equiv).

  • Base: DIPEA (Diisopropylethylamine, 2.5 equiv).

Workflow:

  • Dissolve HMB (1.0 equiv) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 equiv) and cool to 0°C.

  • Add EDC.HCl and HOBt.[1] Stir for 15 minutes to activate the acid.

  • Add Dimethylamine hydrochloride.[1]

  • Stir at RT for 12-16 hours.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), 1M HCl, and Sat. NaHCO3.

    • Drawback: Removal of urea byproducts from EDC can be tedious compared to Route A.[1]

Characterization & Quality Control

To ensure scientific integrity, the synthesized product must meet specific spectral criteria.

NMR Specification (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.28 (s, 6H, 
      
      
      
      ) — Gem-dimethyl adjacent to OH.
    • 
       2.45 (s, 2H, 
      
      
      
      ) — Methylene protons.
    • 
       2.98 (s, 3H, 
      
      
      
      ) — Amide methyl 1.
    • 
       3.05 (s, 3H, 
      
      
      
      ) — Amide methyl 2 (distinct due to restricted rotation).
    • 
       4.80 (br s, 1H, 
      
      
      
      ) — Hydroxyl proton (shift varies with concentration).
IR Spectroscopy[1]
  • Diagnostic Signal 1: Broad stretch at 3300–3400 cm⁻¹ (O-H stretch).

  • Diagnostic Signal 2: Strong peak at 1620–1640 cm⁻¹ (Amide C=O stretch).

    • Validation: Absence of peak at ~1820 cm⁻¹ confirms consumption of the

      
      -lactone ring (if using Route A).[1]
      
Impurity Profile
ImpurityOriginDetectionRemoval
Senecioic Acid Amide Dehydration of product1H NMR (Olefinic proton ~5.7 ppm)Avoid heat/acid; Column Chrom.[1]
Dimethylamine Excess reagentOdor / pHAcidic wash (0.5M HCl)
HMB Dimer Self-esterificationLC-MSHydrolysis (Base wash)

Comparative Pathway Analysis

SynthesisComparison HMB HMB Acid (Commercial) Coupling EDC/HOBt Coupling (Route B) HMB->Coupling Standard Amidation Lactone 4,4-dimethyloxetan-2-one (Reactive) RingOpen Amine Ring Opening (Route A) Lactone->RingOpen High Atom Economy Target N,N-dimethyl-3-hydroxy- 3-methylbutanamide Coupling->Target Yield: 60-75% Mod. Purification RingOpen->Target Yield: >85% Simple Workup

Figure 2: Strategic comparison of synthetic routes. Route A is preferred for purity and yield.[1]

References

  • Sigma-Aldrich. "3-hydroxy-N,N,3-trimethylbutanamide Product Page (CAS 61665-47-2)."[1] Link

  • PubChem. "3-hydroxy-3-methylbutanamide Compound Summary."[1] National Library of Medicine.[1] Link

  • Gómez-Bombarelli, R., et al. "Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions."[1][4][5] Journal of Organic Chemistry, 2013.[1][4][5] (Mechanistic insight on

    
    -lactone ring opening). Link
    
  • Google Patents. "Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts (WO2012140276A2)."[1] (Describes the precursor lactone synthesis). Link

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] (Context on dimethylamine reactivity). Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-Hydroxy-N,N,3-trimethylbutanamide from HMB

Author: BenchChem Technical Support Team. Date: March 2026


-Hydroxy 

-methylbutyric acid (HMB)

Abstract & Introduction

3-Hydroxy-N,N,3-trimethylbutanamide (CAS: 61665-47-2) is the


-dimethylamide derivative of the leucine metabolite 

-Hydroxy

-methylbutyric acid (HMB). While HMB is widely utilized for its anti-catabolic properties in skeletal muscle, its free acid and calcium salt forms exhibit specific pharmacokinetic limitations, including rapid clearance and variable bioavailability.

The amidation of HMB to form 3-Hydroxy-N,N,3-trimethylbutanamide enhances lipophilicity and metabolic stability, potentially improving blood-brain barrier permeability and extending plasma half-life.

Synthetic Challenge

The primary challenge in synthesizing this molecule lies in the


-hydroxy group  at the tertiary carbon (C3).
  • Elimination Risk: Under acidic activation (e.g., thionyl chloride) or high thermal stress, the tertiary alcohol is prone to dehydration, yielding the

    
    -unsaturated byproduct (3-methylcrotonamide derivative).
    
  • Steric Hindrance: The gem-dimethyl substitution at C3 creates steric bulk that can retard nucleophilic attack at the carbonyl, necessitating a highly active coupling agent.

This guide details a robust, room-temperature HATU-mediated amidation protocol designed to suppress elimination side-reactions while ensuring high conversion rates.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a direct "One-Pot" activation and coupling strategy. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its superior kinetics with hindered carboxylic acids compared to EDC or DCC.

Reaction Scheme (Graphviz)

ReactionScheme HMB HMB (Free Acid) (C5H10O3) HATU HATU / DIPEA (Activation) HMB->HATU Activation DMA Dimethylamine HCl (Me2NH·HCl) Product 3-Hydroxy-N,N,3- trimethylbutanamide (Target) DMA->Product Intermediate Active Ester (O-At Intermediate) HATU->Intermediate In situ Intermediate->Product + DMA / 25°C Byproduct Elimination Byproduct (Avoided via Protocol) Intermediate->Byproduct High T or Strong Acid

Caption: Figure 1. One-pot amidation pathway using HATU activation. The protocol minimizes the elimination pathway (red dotted line) by maintaining mild conditions.

Experimental Protocol

Reagents & Equipment[1][2][3]
ReagentMW ( g/mol )Equiv.[1][2]Role
HMB (Free Acid) 118.131.0Starting Material
Dimethylamine HCl 81.541.2Amine Source
HATU 380.231.1Coupling Agent
DIPEA (Hünig's Base) 129.243.0Base
DMF (Anhydrous) --Solvent
Dichloromethane (DCM) --Workup Solvent

Equipment:

  • Round-bottom flask (flame-dried, N2 purged).

  • Magnetic stirrer.

  • Rotary evaporator.

  • High-vacuum pump.

Step-by-Step Methodology

Step 1: Activation of HMB [3]

  • Dissolve HMB free acid (1.0 equiv, e.g., 1.18 g, 10 mmol) in anhydrous DMF (10 mL, 1.0 M concentration).

    • Note: If starting from Ca-HMB salt, perform an acid wash (1M HCl) and extract with EtOAc to isolate the free acid first. Do not use the salt directly in this protocol to avoid calcium phosphate precipitation issues.

  • Add DIPEA (1.5 equiv) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add HATU (1.1 equiv, 4.18 g) in one portion.

  • Stir at 0°C for 15 minutes to allow formation of the activated ester.

    • Insight: Pre-activation at low temperature prevents racemization (not applicable here, but good practice) and suppresses O-acylation of the tertiary hydroxyl group.

Step 2: Amine Coupling

  • Add Dimethylamine Hydrochloride (1.2 equiv, 0.98 g).

  • Add the remaining DIPEA (1.5 equiv).

    • Critical: The second portion of DIPEA liberates the free amine from the HCl salt.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–6 hours .

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The spot for HMB (acidic) should disappear.

Step 3: Workup & Isolation

  • Dilute the reaction mixture with EtOAc (50 mL) or DCM (50 mL).

    • Note: DCM is preferred for amide solubility, but EtOAc allows for better washing separation.

  • Wash 1: Saturated NaHCO3 (2 x 20 mL) to remove unreacted acid and HATU byproducts.

  • Wash 2: 1M HCl or 5% Citric Acid (2 x 20 mL) to remove excess DIPEA and dimethylamine.

    • Caution: Do not use strong concentrated acid; mild acidity prevents dehydration of the tertiary alcohol.

  • Wash 3: Brine (saturated NaCl, 20 mL).

  • Dry the organic layer over anhydrous Na2SO4 .

  • Filter and concentrate under reduced pressure (Rotavap) at <40°C .

Step 4: Purification

  • The crude product is typically a viscous oil.

  • If purity is <95%, purify via Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 0%

      
       5% Methanol in DCM.
      
    • Target Rf: ~0.3-0.4 in 5% MeOH/DCM.

Quality Control & Validation

To ensure the integrity of the synthesized 3-Hydroxy-N,N,3-trimethylbutanamide, the following analytical criteria must be met.

NMR Characterization (Expected Data)[1]
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.28 (s, 6H, C(CH3)2 ): Characteristic gem-dimethyl singlet.
      
    • 
       2.45 (s, 2H, CH2-CO ): Methylene protons alpha to carbonyl.
      
    • 
       2.95 (s, 3H, N-CH3 ): Amide methyl A.
      
    • 
       3.05 (s, 3H, N-CH3 ): Amide methyl B.
      
    • 
       4.50 (bs, 1H, OH ): Tertiary hydroxyl (shift varies with concentration).
      
  • Diagnostic Check: The presence of two distinct singlets for N-CH3 (around 2.9-3.1 ppm) confirms the amide bond formation and restricted rotation. Absence of olefinic protons (5.0-7.0 ppm) confirms no elimination occurred.

Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Target Mass: Calculated MW = 145.11.[4]

  • Observed:

    
    .
    
  • Fragment: Loss of water (

    
    ) is common in the source for tertiary alcohols.
    
Workflow Diagram[1][7]

Workflow Start Start: HMB Free Acid + DMF + DIPEA Act Add HATU (0°C) 15 min activation Start->Act Coup Add Dimethylamine HCl + DIPEA Act->Coup React Stir RT (4-6h) Coup->React Extract Dilute w/ DCM Wash: NaHCO3 -> Citric Acid -> Brine React->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry QC QC: NMR / LC-MS (Check for Elimination) Dry->QC

Caption: Figure 2. Operational workflow for the synthesis and purification of HMB-Dimethylamide.

Troubleshooting & Safety

Common Issues
IssueCauseSolution
Low Yield Incomplete activation or wet solvent.Ensure DMF is anhydrous. Increase HATU to 1.2 equiv.
Elimination Product Acidic workup too strong or heating during rotary evaporation.Use Citric Acid instead of HCl. Keep water bath <40°C.
O-Acylation Reaction time too long or excess HATU.Quench reaction immediately after starting material consumption.
Safety Protocols
  • Dimethylamine: Even as a salt, it can release fishy, toxic gas upon basification. Work in a well-ventilated fume hood.

  • HATU: A sensitizer and irritant. Avoid inhalation of dust.

  • DIPEA: Corrosive and flammable.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852. Link (Foundational review on HATU/coupling agents).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Comparison of coupling efficiencies).

  • PubChem. (n.d.). Compound Summary: 3-hydroxy-N,N,3-trimethylbutanamide (CID 58878659).[7] National Library of Medicine. Link (Verification of chemical structure and identity).

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[6] Tetrahedron, 60(11), 2447-2467. Link (Mechanistic insights into suppression of racemization/elimination).

Sources

Technical Guide: Amidation Strategies for 3-Hydroxy-3-Methylbutyric Acid (HMB)

[1]

Abstract

This application note details the synthetic protocols for generating amide derivatives of 3-hydroxy-3-methylbutyric acid (HMB). HMB, a leucine metabolite, presents unique synthetic challenges due to its

112

Scientific Background & Strategic Considerations

Structural Challenges

The core challenge in amidating HMB lies in its


1
  • Dehydration Risk: Activation of the carboxylic acid, particularly via acid chlorides (

    
    , 
    
    
    ), often leads to
    
    
    -elimination of the tertiary hydroxyl group, yielding 3,3-dimethylacrylic acid (senecioic acid).[1]
  • Chemoselectivity: The tertiary alcohol is sterically hindered and generally non-nucleophilic compared to primary/secondary amines. Therefore, hydroxyl protection is typically unnecessary if mild activation methods are used.[1]

  • Starting Material Form: Commercial HMB is predominantly available as the Calcium salt (Ca-HMB).[3] A crucial pre-activation step is required to isolate the free acid form soluble in organic reaction media.

Reaction Pathway Visualization

The following diagram illustrates the decision matrix for selecting the appropriate coupling strategy and the mechanism of potential side reactions.

HMB_Amidation_PathwaysCaHMBCa-HMB (Commercial Salt)FreeAcidHMB Free Acid(Reactive Intermediate)CaHMB->FreeAcid Acidification (HCl)Extraction (EtOAc)AcidChlorideAcid Chloride Route(High Risk)FreeAcid->AcidChloride SOCl2 / HeatEDCMethod A: EDC/HOBt(Standard)FreeAcid->EDCHATUMethod B: HATU(Hindered Amines)FreeAcid->HATUMixedAnhMethod C: Mixed Anhydride(Scale-Up)FreeAcid->MixedAnhEliminationSide Product:3,3-Dimethylacrylic AcidAcidChloride->Elimination E1cb EliminationAmideTarget HMB-AmideEDC->Amide R-NH2, RTHATU->Amide R-NH2, DIPEAMixedAnh->Amide IBCF, -15°C

Figure 1: Strategic workflow for HMB amidation, highlighting the critical conversion of Ca-HMB to free acid and the avoidance of dehydration pathways.[1]

Pre-Experimental Preparation[1]

Isolation of HMB Free Acid

Most coupling reactions require the carboxylic acid to be soluble in organic solvents (DCM, DMF). The calcium salt is insoluble in these media.

Reagents:

  • Calcium

    
    -hydroxy-
    
    
    -methylbutyrate (Ca-HMB)[1]
  • 1N Hydrochloric Acid (HCl)[4]

  • Ethyl Acetate (EtOAc)[5]

  • Magnesium Sulfate (

    
    )
    

Protocol:

  • Suspend 5.0 g of Ca-HMB in 50 mL of distilled water.

  • Slowly add 1N HCl (approx. 40-50 mL) while stirring until the solution becomes clear and pH reaches ~2.0.

  • Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Combine organic layers and wash with brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator, 35°C water bath).
    
  • Result: HMB Free Acid is obtained as a colorless to pale yellow viscous oil. Use immediately or store at -20°C (hygroscopic).

Experimental Protocols

Method A: Carbodiimide Coupling (EDC/HOBt)

Best for: Standard primary/secondary amines, aqueous-sensitive substrates. Mechanism: Formation of an O-acylisourea intermediate, stabilized by HOBt to prevent racemization (not applicable here as HMB is achiral at the

ReagentEquivalentsRole
HMB Free Acid1.0 eqSubstrate
Amine (

)
1.0 - 1.2 eqNucleophile
EDC

HCl
1.2 eqCoupling Agent
HOBt (anhydrous)1.2 eqAdditive (suppress side reactions)
DIPEA / TEA2.0 - 3.0 eqBase
DCM or DMFSolvent(0.1 M concentration)

Step-by-Step:

  • Dissolve HMB Free Acid (1.0 mmol) in dry DCM (10 mL) under nitrogen atmosphere.

  • Add HOBt (1.2 mmol) and EDC

    
    HCl (1.2 mmol). Stir at 
    
    
    for 15 minutes to activate the acid.
  • Add the Amine (1.1 mmol) followed by DIPEA (2.5 mmol).

  • Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Work-up: Dilute with DCM (20 mL). Wash successively with 1N HCl (to remove unreacted amine/EDC), sat.

    
     (to remove unreacted HMB), and brine.
    
  • Dry (

    
    ) and concentrate. Purify via flash column chromatography.
    
Method B: HATU Coupling

Best for: Sterically hindered amines, anilines, or low-reactivity nucleophiles.[1] Note: HATU is more expensive but offers faster kinetics and higher yields for difficult couplings.

Step-by-Step:

  • Dissolve HMB Free Acid (1.0 mmol) in dry DMF (5 mL). Note: DMF is preferred for HATU solubility.[1]

  • Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Add HATU (1.1 mmol). The solution typically turns yellow. Stir for 10 minutes.

  • Add the Amine (1.1 mmol).

  • Stir at RT for 2–4 hours (reaction is usually faster than EDC).

  • Work-up: Dilute with EtOAc (50 mL). Wash vigorously with water (

    
    ) and brine to remove DMF. Dry and concentrate.
    
Method C: Mixed Anhydride Method

Best for: Scale-up (>10g), cost-sensitive synthesis.[1] Risk: Temperature control is critical to prevent disproportionation or elimination.

Step-by-Step:

  • Dissolve HMB Free Acid (10 mmol) and N-methylmorpholine (NMM, 11 mmol) in anhydrous THF (50 mL).

  • Cool the solution to -15°C (ice/salt bath).

  • Dropwise add Isobutyl Chloroformate (IBCF, 10.5 mmol). A white precipitate (NMM

    
    HCl) will form. Stir for 10 minutes.
    
  • Add the Amine (10 mmol) dissolved in minimal THF dropwise, maintaining temp < -10°C.

  • Stir at -15°C for 1 hour, then allow to warm to RT over 2 hours.

  • Work-up: Filter off the precipitate. Concentrate the filtrate. Redissolve in EtOAc and wash with 1N HCl/NaHCO3/Brine.

Quality Control & Troubleshooting

Analytical Characterization
  • 
     NMR (CDCl
    
    
    ):
    • Diagnostic Signal: The gem-dimethyl group of HMB appears as a singlet around

      
       1.2–1.3 ppm (6H).
      
    • Methylene: The

      
      -methylene protons (
      
      
      ) appear as a singlet or AB quartet around
      
      
      2.4–2.5 ppm.
    • Amide Proton: Broad singlet/doublet at

      
       6.0–8.0 ppm (depending on amine).
      
  • Impurity Check (Dehydration): Look for olefinic protons (

    
     5.5–6.0 ppm) indicating the presence of 3,3-dimethylacryloyl derivatives.
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / Olefin Formation Reaction temp too high or acidic workup too harsh.[1]Ensure coupling is done at

RT. Use weaker acids (citric acid) for workup. Avoid acid chlorides.
No Reaction Amine is a salt (e.g., HCl salt).Ensure enough base (DIPEA) is added to free the amine.
O-Acylation (Ester formation) High reactivity of -OH; excess coupling reagent.Maintain strict stoichiometry (1:1 or 1.1 eq of coupling agent). Do not use DMAP (promotes O-acylation).
Hygroscopic Product HMB amides are often polar.Lyophilize from water/acetonitrile if the oil refuses to crystallize.

References

  • Vertex Pharmaceuticals. (2000). Composition comprising

    
    -hydroxy- 
    
    
    -methylbutyric acid and at least one amino acid and methods of use. US Patent 6,031,000A. Link
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Organic Chemistry Portal. (2017). Synthesis of

    
    -hydroxy carboxylic acids, esters and amides. Link
    
  • National Institutes of Health (NIH). (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PMC2423336. Link

  • BenchChem. (2025).[6] Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile (Related

    
    -hydroxy nitrile synthesis). Link
    

Technical Application Note: Optimized Synthesis of N,N-dimethyl-3-hydroxy-3-methylbutanamide via Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: March 2026


-dimethyl-3-hydroxy-3-methylbutanamide (CAS: 72505-17-2 / Analogues)

Strategic Overview & Rationale

The synthesis of


-dimethyl-3-hydroxy-3-methylbutanamide  represents a classic challenge in generating 

-hydroxy amides containing a quaternary carbon center. While Grignard reagents are the standard for forming carbon-carbon bonds, they are often too basic and nucleophilic, leading to side reactions with the amide functionality or enolization of sensitive ketones.

The Reformatsky reaction is the superior methodology for this transformation. By using an organozinc enolate formed in situ from


-bromoamides, we achieve high chemoselectivity. The organozinc species is less reactive than organolithium or organomagnesium reagents, allowing addition to the ketone (acetone) without attacking the amide group itself.

Key Advantages of this Protocol:

  • Chemoselectivity: Zinc enolates do not attack the amide moiety.

  • Quaternary Center Formation: Efficiently generates the sterically hindered tertiary alcohol.

  • Safety: Avoids the use of pyrophoric lithium reagents.

Mechanistic Pathway[1]

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the insertion of metallic zinc into the carbon-bromine bond of the


-bromoacetamide, forming a zinc enolate. This nucleophile then attacks the acetone carbonyl.

Critical Insight: The activation of Zinc is the rate-determining step for the formation of the enolate. The passive oxide layer on commercial zinc dust must be removed to allow oxidative addition.

ReformatskyMechanism Zn_Act Activated Zn(0) Enolate Zinc Enolate (C-Zn / O-Zn tautomer) Zn_Act->Enolate Oxidative Addition Substrate N,N-dimethyl-2- bromoacetamide Substrate->Enolate Transition Zimmerman-Traxler Transition State Enolate->Transition Coordination Acetone Acetone (Electrophile) Acetone->Transition Adduct Zinc Alkoxide Intermediate Transition->Adduct C-C Bond Formation Product N,N-dimethyl-3-hydroxy- 3-methylbutanamide Adduct->Product Acidic Workup (H3O+)

Figure 1: Mechanistic flow of the Reformatsky reaction for amide substrates. Note the critical oxidative addition step dependent on Zinc surface quality.

Critical Reaction Parameters

Success in this synthesis relies on three variables. Deviating from these will result in low yields or returned starting material.

ParameterSpecificationScientific Rationale
Zinc Quality Dust (<10 µm), Activated Commercial zinc is coated in ZnO. We use TMSCl (Trimethylsilyl chloride) for in situ chemical activation, which is superior to HCl washing for reproducibility [1].
Solvent THF (Anhydrous) Ethers are required to coordinate the zinc species. THF is preferred over diethyl ether to support the solubility of the amide-zinc intermediate and allow higher reflux temperatures (66°C).
Initiation Thermal + Chemical Amide-derived organozincs are slower to form than ester-derived ones. The reaction requires heat to initiate and sustain the radical chain mechanism on the metal surface.

Experimental Protocol

Materials Checklist
  • Substrate:

    
    -Dimethyl-2-bromoacetamide (1.0 equiv)
    
  • Electrophile: Acetone (1.2 equiv, dried over molecular sieves)

  • Metal: Zinc dust (1.5 equiv)

  • Activator: Chlorotrimethylsilane (TMSCl) (0.05 equiv)

  • Solvent: Tetrahydrofuran (THF), anhydrous (0.5 M concentration relative to bromide)

Step-by-Step Procedure
Phase 1: Zinc Activation (The "Picotin" Method)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Charging: Add Zinc dust (1.5 equiv) to the flask. Flush with nitrogen.[1]

  • Solvent: Add half of the required anhydrous THF to cover the zinc.

  • Activation: Add TMSCl (0.05 equiv) via syringe. Stir gently at room temperature for 15 minutes.

    • Observation: The grey zinc suspension may slightly brighten or change texture as the oxide layer is stripped.

Phase 2: Reaction Initiation
  • Preparation: In a separate dry flask, mix

    
    -dimethyl-2-bromoacetamide (1.0 equiv) and Acetone (1.2 equiv) in the remaining THF.
    
  • Addition: Add approximately 10% of this solution to the zinc suspension.

  • Heating: Warm the flask to near reflux (approx. 60°C) with a heat gun or oil bath.

    • Self-Validation Check: Look for a sudden exotherm (solvent boiling without external heat) or a turbidity change (formation of the zinc complex). If no initiation occurs after 10 mins, add a single crystal of Iodine.

Phase 3: Propagation
  • Controlled Addition: Once initiated, add the remaining solution dropwise over 30-45 minutes while maintaining a gentle reflux.

    • Note: The reaction is exothermic. Adjust addition rate to maintain reflux; external heating can be reduced.

  • Completion: After addition, reflux for an additional 2-3 hours.

    • Monitoring: Check by TLC (SiO2, 50% EtOAc/Hexane). Stain with KMnO4 (amide/alcohol won't be UV active enough). Look for disappearance of the bromoacetamide.

Phase 4: Workup & Isolation[1]
  • Quench: Cool to 0°C. Hydrolyze the zinc alkoxide by slowly adding cold 10% HCl or saturated

    
    .
    
    • Caution: Vigorous gas evolution (hydrogen) if unreacted zinc is present.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate or DCM.

    • Note: The product is water-soluble due to the hydroxy and amide groups. Salting out the aqueous layer with NaCl is recommended to improve yield.

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 100% DCM 
    
    
    
    5% MeOH/DCM).

Process Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup start Start act Activate Zn with TMSCl in THF (15 min) start->act init Add 10% Solution Heat to Reflux act->init mix Premix Acetone + Bromoacetamide mix->init check Exotherm Observed? init->check check->init No (Add Iodine) add Add Remaining Solution (Dropwise, 45 min) check->add Yes reflux Reflux 2-3 Hours add->reflux quench Quench with cold 10% HCl reflux->quench extract Extract (DCM/EtOAc) + Salt out Aqueous quench->extract

Figure 2: Operational workflow for the synthesis. The decision diamond represents the critical initiation checkpoint.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
No Exotherm at Start Zinc oxide layer intact or wet solvent.Add a crystal of

and heat locally. If still dead, abort and use fresh anhydrous THF and TMSCl.
Gummy precipitate Zinc alkoxide polymerizing.Increase agitation speed. Ensure THF volume is sufficient (dilution helps).
Low Yield Product lost in aqueous phase.The product is polar. Saturate the aqueous layer with NaCl before extraction. Perform 4-5 extractions.
Product is Liquid/Oil Normal for this compound.High vacuum drying is essential to remove trace solvent. Verify purity via NMR (

: gem-dimethyl singlet ~1.2 ppm,

singlets ~2.9/3.0 ppm).

References

  • Picotin, G., & Miginiac, P. (1987).

    
    -Hydroxy Esters from Ethyl Bromoacetate and Aldehydes or Ketones (Reformatsky Reaction). The Journal of Organic Chemistry, 52(21), 4796-4798. 
    
  • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325-9374.

  • Shriner, R. L. (1942). The Reformatsky Reaction.[2][3][4][5][6][7][8] Organic Reactions, 1, 1-37.

Sources

Reaction of lithium N,N-dimethylacetamide enolate with acetone

Application Note: Kinetic Control in the Aldol Addition of Lithium -Dimethylacetamide Enolate to Acetone

Executive Summary

The reaction between



-dimethyl-3-hydroxy-3-methylbutanamide


This protocol utilizes Kinetic Control at -78°C to suppress enolate equilibration, ensuring the nucleophilic attack of the amide enolate occurs faster than the acid-base proton transfer with acetone.

Target Reaction

Scientific Foundation & Mechanistic Logic

The pKa Paradox (The "Danger Zone")

Success in this reaction depends on understanding the acidity hierarchy in DMSO/THF:

  • 
    -Dimethylacetamide (DMAc): 
    
    
  • Acetone:

    
     (DMSO scale) / 
    
    
    (Water scale)
  • Diisopropylamine (

    
    ): 
    
    

The Challenge: The lithium enolate of DMAc is a stronger base than the enolate of acetone. Upon addition of acetone, the DMAc enolate "wants" to deprotonate the acetone (Proton Transfer) rather than attack the carbonyl (Aldol Addition).

  • Path A (Desired): Nucleophilic attack

    
     C-C bond formation.
    
  • Path B (Undesired): Proton transfer

    
     Acetone enolate 
    
    
    Self-condensation (Mesityl oxide).
The Solution: Kinetic Control

To favor Path A, the reaction must be conducted under conditions where the activation energy for nucleophilic addition is accessible, but the equilibrium toward the thermodynamic products (proton transfer) is arrested.

  • Temperature: -78°C is mandatory. At higher temperatures (

    
    C), proton transfer rates increase significantly.
    
  • Base Selection: Lithium Diisopropylamide (LDA) is used because it is bulky and non-nucleophilic, ensuring clean generation of the kinetic amide enolate without attacking the amide carbonyl.

Visualization of Pathways

Diagram 1: Reaction Mechanism & Competing Pathways

This diagram illustrates the critical bifurcation between the desired aldol addition and the parasitic proton transfer.

ReactionPathwaysStartDMAc + LDA(-78°C, THF)EnolateLithium DMAc Enolate(Kinetic Species)Start->Enolate DeprotonationBifurcationInteractionEnolate->BifurcationAcetoneAdd AcetoneAcetone->BifurcationTransitionStateAldol Transition State(Kinetic Control)Bifurcation->TransitionState Fast (-78°C)ProtonTransferProton Transfer(Thermodynamic Sink)Bifurcation->ProtonTransfer Slow at -78°CFast at >-40°CAlkoxideLi-Alkoxide IntermediateTransitionState->Alkoxide H3O+ QuenchProductTarget β-Hydroxy Amide(N,N-dimethyl-3-hydroxy-3-methylbutanamide)Alkoxide->Product H3O+ QuenchAcetoneEnolateAcetone Enolate + DMAcProtonTransfer->AcetoneEnolateSideProductMesityl Oxide / Poly-aldolsAcetoneEnolate->SideProduct

Caption: Kinetic bifurcation point. Low temperature (-78°C) favors the nucleophilic attack (green path) over the thermodynamically favored proton transfer (red path).

Experimental Protocol

Reagents & Preparation
ReagentEquiv.RoleNotes

-Dimethylacetamide
1.0SubstrateDistill from

if wet.
Acetone 1.1ElectrophileCritical: Must be anhydrous (dry over

or sieves).
LDA 1.1BasePrepare fresh or use titrated commercial solution.
THF SolventMediumAnhydrous, inhibitor-free.

(sat. aq.)
ExcessQuenchBuffers pH to prevent retro-aldol during workup.
Step-by-Step Methodology

Step 1: Generation of LDA (or preparation of commercial stock)

  • Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen/Argon.

  • Charge with anhydrous THF (approx. 10 mL per mmol of substrate).

  • Add Diisopropylamine (1.2 equiv) and cool to -78°C (Dry ice/Acetone bath).

  • Add

    
    -Butyllithium (1.1 equiv) dropwise. Stir for 15 minutes at -78°C, then warm to 0°C for 10 minutes to ensure complete formation.
    
  • Cool back to -78°C.

Step 2: Enolization of DMAc

  • Add

    
    -dimethylacetamide (1.0 equiv) dropwise to the LDA solution at -78°C.
    
    • Note: Addition should be slow enough to prevent exotherms.

  • Stir at -78°C for 30–45 minutes .

    • Why: This ensures complete conversion to the enolate. Incomplete enolization leaves free amine/base that complicates the next step.

Step 3: Aldol Addition

  • Add neat Acetone (1.1 equiv) dropwise via syringe pump or addition funnel over 10 minutes.

    • Critical: Monitor internal temperature. Do not allow T > -70°C.

  • Stir at -78°C for 1 hour .

    • Caution: Do not warm the reaction yet. If you warm to 0°C now, the equilibrium will shift to proton transfer (retro-aldol followed by acetone deprotonation).

Step 4: Quenching & Isolation

  • Quench Cold: While still at -78°C, add saturated aqueous

    
     (5 mL).
    
    • Mechanism:[1][2][3][4][5] This protonates the lithium alkoxide immediately, locking the structure as the stable alcohol.

  • Allow the mixture to warm to room temperature.

  • Extraction: Dilute with

    
     or EtOAc. Wash organic layer with water (to remove DMAc/salts) and brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: The product is often a viscous oil. Purify via vacuum distillation or flash chromatography (EtOAc/Hexanes).

Diagram 2: Experimental Workflow

Workflowcluster_setupPhase 1: Setup & Enolizationcluster_reactionPhase 2: Reactioncluster_workupPhase 3: Quench & IsolationStep1Prepare LDA in THF(-78°C -> 0°C -> -78°C)Step2Add DMAc (1.0 eq)Stir 45 min @ -78°CStep1->Step2Step3Add Acetone (1.1 eq)Slow addition < -70°CStep2->Step3Step4Stir 1 hr @ -78°C(DO NOT WARM)Step3->Step4Step5Add sat. NH4Cl(While at -78°C)Step4->Step5Step6Warm to RTExtract (EtOAc/Brine)Step5->Step6

Caption: Operational workflow emphasizing the "Quench Cold" requirement to prevent equilibration.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield + Mesityl Oxide smell Proton Transfer occurred.Ensure T stays at -78°C during acetone addition. Quench before warming up.
Recovered Starting Material Wet reagents or insufficient LDA.Titrate n-BuLi. Dry Acetone over molecular sieves (3Å).
Thick emulsion during workup Lithium salts precipitating.Use Rochelle's salt (Na-K Tartrate) solution instead of NH4Cl if emulsion persists, or add a small amount of methanol during quench.

References

  • Woodbury, R. P., & Rathke, M. W. (1977). Reaction of lithium N,N-dialkylamide enolates with trialkylchlorosilanes. The Journal of Organic Chemistry, 43(9), 1947–1949. Link

    • Foundational text on the generation and stability of lithium amide enol
  • Evans, D. A. (1982).[6] Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(2), 23. Link

    • Establishes the pKa hierarchy and kinetic control principles for amide enol
  • Heathcock, C. H. (1981). The Aldol Reaction: Acid and General Base Catalysis. Comprehensive Organic Synthesis, Vol 2, Pergamon Press. Authoritative review on aldol mechanism, specifically addressing the competition between addition and proton transfer in ketone-amide systems.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

    • Source for pKa values (DMAc vs Acetone) justifying the need for kinetic control.

HPLC separation methods for HMB and its amide derivatives

Author: BenchChem Technical Support Team. Date: March 2026


-Hydroxy-

-Methylbutyrate (HMB) and its Amide Derivatives

Abstract

This application note provides a comprehensive technical guide for the chromatographic separation of


-Hydroxy-

-Methylbutyrate (HMB) from its amide derivatives. HMB, a leucine metabolite critical for muscle protein synthesis, presents unique analytical challenges due to its high polarity and lack of a strong chromophore. Its amide derivatives—often synthesized as prodrugs to enhance bioavailability or stability—exhibit distinct physicochemical properties. This guide outlines two primary separation strategies: Ion-Suppression Reversed-Phase Chromatography (IS-RPC) and Mixed-Mode Chromatography (MMC) , detailing protocols, mechanisms, and validation parameters.

Introduction & Analytical Challenges

1.1 The Analytes

  • HMB (Free Acid): A short-chain hydroxy-fatty acid. It is highly polar, ionizable (

    
    ), and lacks a conjugated 
    
    
    
    -system, resulting in poor UV absorbance (detectable only at <210 nm).
  • HMB-Amides: Derivatization of the carboxylic acid moiety to an amide (e.g., HMB-NH-R) neutralizes the acidic functionality. Depending on the "R" group, these derivatives are generally less polar and may possess enhanced UV activity if aromatic groups are incorporated.

1.2 The Separation Challenge The primary difficulty lies in retaining the polar HMB while simultaneously eluting the potentially hydrophobic amide derivative within a reasonable timeframe. Standard C18 methods often fail to retain HMB without specific mobile phase modification, leading to elution in the void volume (


).

Method Development Strategy

The choice of method depends on the sample matrix and the specific amide derivative properties.

Decision Matrix: Method Selection

MethodSelection cluster_legend Key Considerations Start Start: Define Analytical Goal Q1 Is Mass Spectrometry (MS) available? Start->Q1 Q2 Does the Amide have a UV Chromophore? Q1->Q2 No (QC/Purity) MethodC Method C: HILIC-MS (High Sensitivity) Q1->MethodC Yes (Trace Analysis) MethodA Method A: Ion-Suppression RP (UV @ 210nm) Q2->MethodA Yes (Aromatic Amide) MethodB Method B: Mixed-Mode (AX/RP) (UV or CAD) Q2->MethodB No (Aliphatic Amide) Info HMB requires acidic pH to retain on C18. Amides require gradient elution.

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection capabilities and analyte chemistry.

Protocol A: Ion-Suppression Reversed-Phase Chromatography (IS-RPC)

Mechanism: By lowering the mobile phase pH below the


 of HMB (pH < 3.0), the carboxylic acid is protonated (neutralized). This increases the hydrophobicity of HMB, allowing it to interact with the C18 stationary phase. The amide derivative, being naturally neutral or basic, will retain longer based on its hydrophobic tail.

Applicability: Routine Quality Control (QC), Purity Analysis.

Experimental Conditions
ParameterSpecification
Column High-density C18 (e.g., Agilent ZORBAX SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV-Vis / DAD @ 210 nm (Reference: 360 nm)
Injection Vol. 10 - 20 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Isocratic Hold (Retain HMB)
5.05%Elution of HMB
5.15%

60%
Linear Ramp (Elute Amides)
12.060%Hold (Wash)
12.15%Re-equilibration
18.05%End

Step-by-Step Procedure:

  • Buffer Prep: Dissolve

    
    
    
    
    
    in 950 mL water. Adjust pH to 2.5 using 85% Phosphoric Acid. Dilute to 1 L. Filter through 0.22 µm membrane.
  • Sample Prep: Dissolve samples in Mobile Phase A. If the amide is insoluble in buffer, dissolve in 50:50 ACN:Water.

  • System Suitability: Inject a standard mix. HMB should elute between 3.5 – 4.5 min. Resolution (

    
    ) between HMB and nearest impurity must be > 2.0.
    

Protocol B: Mixed-Mode Chromatography (Anion Exchange/RP)

Mechanism: Mixed-mode columns (e.g., SIELC Primesep) possess both hydrophobic chains and ion-exchange groups.

  • HMB: Retains via Anion Exchange (interaction between carboxylate and positively charged ligand) AND hydrophobic interaction.

  • Amide: Retains primarily via Reverse Phase (hydrophobic interaction). This "orthogonal" separation allows for tunable selectivity by adjusting buffer strength (ionic strength) and organic modifier simultaneously.

Applicability: Complex formulations, separation of HMB from very polar impurities.

Experimental Conditions
ParameterSpecification
Column Mixed-Mode Anion-Exchange/C18 (e.g., Primesep B2), 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 40% ACN / 60% Water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm or ELSD (Evaporative Light Scattering)

Why this works: TFA acts as a mobile phase modifier. It suppresses the ionization of silanols and competes for ion-exchange sites, sharpening the HMB peak. The high organic content (40%) ensures the hydrophobic amide elutes quickly, preventing broad peaks.

Visualization of Separation Logic

The following diagram illustrates the mechanistic difference between the two protocols.

SeparationMechanism C18 C18 Column (Low pH) Mechanism: Hydrophobicity HMB_C18 HMB (Protonated) Weak Retention C18->HMB_C18 Fast Elution Amide_C18 Amide Strong Retention C18->Amide_C18 Slow Elution Mixed Mixed-Mode Column Mechanism: Hydrophobicity + Ionic HMB_Mix HMB (Ionic Interaction) Strong Retention Mixed->HMB_Mix Tunable Elution Amide_Mix Amide (Hydrophobic) Moderate Retention Mixed->Amide_Mix Tunable Elution

Caption: Comparison of retention mechanisms. Mixed-mode offers superior control over HMB retention independent of the amide.

Validation & Troubleshooting

Linearity & Range
  • HMB: Linear range is typically 0.05 mg/mL to 1.0 mg/mL.

  • Amide: Dependent on chromophore. If using UV 210 nm, ensure the amide solvent does not absorb (avoid acetone/ethyl acetate).

Troubleshooting Guide
IssueProbable CauseCorrective Action
HMB Peak Tailing Secondary silanol interactions or metal contamination.Use a "base-deactivated" column. Add 20mM phosphate. Ensure pH < 3.0.
HMB Elutes in Void (

)
pH is too high; HMB is ionized (

).
Lower pH to 2.5 using Phosphoric Acid.
Amide Peak Broadening Low solubility in mobile phase.Increase % ACN in gradient. Switch to Methanol if selectivity changes are needed.
Baseline Drift @ 210 nm Phosphate buffer absorption or TFA degradation.Use high-purity HPLC grade buffer salts. Ensure reference wavelength is off.

References

  • Baxter, J. H., et al. (2011).[1] "Direct determination of

    
    -hydroxy-
    
    
    
    -methylbutyrate (HMB) in liquid nutritional products." Food Chemistry. Link
  • Wilson, G. J., et al. (2013).

    
    -hydroxybutyrate and 
    
    
    
    -hydroxy-
    
    
    -methylbutyrate in human whole blood using HILIC-MS/MS." Journal of Chromatography B. Link
  • SIELC Technologies. (2019). "HPLC Method for

    
    -Hydroxy-
    
    
    
    -methylbutyric Acid (HMB) on Primesep B." Application Note. Link
  • Nissen, S., et al. (1996). "Effect of leucine metabolite

    
    -hydroxy-
    
    
    
    -methylbutyrate on muscle metabolism during resistance-exercise training." Journal of Applied Physiology. Link
  • Zhang, J., et al. (2014).[2][3] "Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Solvent selection for dissolving 3-Hydroxy-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Dissolution Protocol for 3-Hydroxy-N,N,3-trimethylbutanamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Chemical Profiling and Solvation Mechanics

3-Hydroxy-N,N,3-trimethylbutanamide (CAS: 61665-47-2) is a highly functionalized aliphatic building block [1]. Structurally, it features a branched aliphatic backbone, a tertiary hydroxyl group (-OH), and an N,N-dimethylamide moiety. Understanding the interplay of these functional groups is critical for selecting the appropriate solvent for downstream applications, whether for in vitro biological assays, analytical quantification, or use as a synthetic intermediate.

The Causality of Solvation: According to the principles of Hansen Solubility Parameters (HSP) [2], successful dissolution occurs when the dispersive (


), polar (

), and hydrogen-bonding (

) forces of the solvent closely match those of the solute.
  • Hydrogen Bonding (

    
    ):  The tertiary alcohol acts as both a strong hydrogen bond donor and acceptor, while the carbonyl oxygen of the amide is a potent hydrogen bond acceptor. This necessitates a solvent capable of participating in extensive hydrogen bonding networks to overcome the compound's intermolecular forces.
    
  • Polarity (

    
    ):  The N,N-dimethylamide group imparts significant dipole moments to the molecule, requiring solvents with moderate to high dielectric constants (
    
    
    
    ).
  • Dispersive Forces (

    
    ):  While the 3-methylbutane skeleton provides some lipophilicity, it is overpowered by the polar functional groups, rendering purely non-polar solvents ineffective.
    

Solvent Selection Matrix

When selecting a solvent, researchers must balance solvation capacity against the solvent's safety profile and volatility. The International Council for Harmonisation (ICH) Q3C guidelines [3] provide an authoritative framework for evaluating solvent toxicity, which is especially critical if the compound is being developed for pharmaceutical applications.

Table 1: Quantitative Solvent Selection Matrix for 3-Hydroxy-N,N,3-trimethylbutanamide

SolventDielectric Constant (

)
Boiling Point (°C)ICH Q3C ClassPredicted SolubilityApplication Suitability
Dimethyl Sulfoxide (DMSO) 46.7189.0Class 3 (Low Toxicity)High (>100 mg/mL)In vitro screening, long-term stock solutions.
Methanol (MeOH) 32.764.7Class 2 (Limited)High (>100 mg/mL)HPLC mobile phase preparation, extraction.
Water (H

O)
80.1100.0N/AHighBiological buffers, final formulation.
Ethyl Acetate (EtOAc) 6.077.1Class 3 (Low Toxicity)ModerateLiquid-liquid extraction, chromatography.
Hexane 1.968.0Class 2 (Limited)Very LowAnti-solvent precipitation, washing.

Causality Insight: DMSO is often the optimal choice for stock solutions. Its sulfoxide group acts as a powerful hydrogen bond acceptor, perfectly solvating the hydroxyl proton of the target compound without donating protons that might interfere with moisture-sensitive downstream assays.

Experimental Protocol: Tiered Solvation and Validation

To ensure scientific integrity, the dissolution process must be a self-validating system. The following protocol not only achieves dissolution but actively verifies the chemical stability of the compound in the chosen solvent.

Phase 1: Visual Solubility Screening (The Shake-Flask Method)

This step empirically determines the maximum thermodynamic solubility before analytical quantification.

  • Preparation: Accurately weigh 10.0 mg of 3-Hydroxy-N,N,3-trimethylbutanamide into a clear, borosilicate 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the selected solvent (e.g., DMSO or LC-MS grade Water) to target a concentration of 100 mg/mL.

  • Agitation: Vortex the vial for 60 seconds at room temperature (20–25°C).

  • Self-Validation (Visual Inspection): Hold the vial against both a dark and a light background.

    • Pass Criteria: A completely transparent solution with no Tyndall scattering (cloudiness) indicates complete solvation.

    • Fail Criteria: If particulate matter or phase separation is observed, the solvent's interaction energy is insufficient. Proceed to sonicate for 5 minutes; if it remains cloudy, reject the solvent.

Phase 2: Analytical Quantification and Stability Verification

Tertiary alcohols are highly susceptible to E1 elimination (dehydration) to form


-unsaturated amides, particularly in slightly acidic solvents or under thermal stress. This phase ensures the solvent does not catalyze degradation.
  • Dilution: Dilute the visually clear stock solution 1:1000 in a neutral mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Baseline Analysis: Inject the sample onto an LC-MS or HPLC equipped with a Charged Aerosol Detector (CAD) (due to the lack of a strong UV chromophore on the aliphatic amide). Record the baseline purity and exact concentration against a calibration standard.

  • Stress Testing: Store the remaining stock solution at room temperature for 7 days.

  • Self-Validation (Stability): Re-analyze the sample on Day 7.

    • Causality: Compare the Day 7 chromatogram to the baseline. A peak area recovery of >99% with no new peaks (specifically checking for the dehydrated mass minus 18 Da via MS) validates that the solvent system is both thermodynamically effective and chemically inert toward the target molecule.

Workflow Visualization

The following decision tree maps the logical progression from structural analysis to validated dissolution.

SolventWorkflow Start 3-Hydroxy-N,N,3- trimethylbutanamide Analyze HSP & Structural Profiling (Polarity & H-Bonding) Start->Analyze Protic Polar Protic Solvents (H2O, MeOH, EtOH) Analyze->Protic H-Bond Donor/Acceptor Aprotic Polar Aprotic Solvents (DMSO, DMF) Analyze->Aprotic H-Bond Acceptor Only NonPolar Non-Polar Solvents (Hexane, Heptane) Analyze->NonPolar Dispersive Forces Only Test Visual Solubility Test (100 mg/mL Target) Protic->Test Aprotic->Test NonPolar->Test Fail Precipitation / Phase Separation (Reject Solvent) Test->Fail Incomplete Solvation Pass Clear Solution Achieved (Proceed to Validation) Test->Pass Complete Solvation Validate LC-MS / NMR Validation (Check for Dehydration) Pass->Validate Validate->Fail Degradation Detected Success Validated Stock Solution Ready for Application Validate->Success Structurally Stable

Decision tree for solvent selection and stability validation of the target compound.

References

  • PubChem. "3-hydroxy-n,n,3-trimethylbutanamide (CID 58878659)." National Center for Biotechnology Information. Available at:[Link]

  • Hansen Solubility Parameters (HSP). "HSP Basics - The Measure of 'Like'." Hansen Solubility. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q3C(R8) Impurities: Guidance for Residual Solvents." ICH Guidelines. Available at:[Link]

Crystallization techniques for N,N-dimethyl-3-hydroxy-3-methylbutyramide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Isolation Protocols for N,N-Dimethyl-3-hydroxy-3-methylbutyramide

Abstract

This guide details the isolation and crystallization strategies for N,N-dimethyl-3-hydroxy-3-methylbutyramide (DM-HMB), a structural derivative of the metabolite


-hydroxy-

-methylbutyrate (HMB).[1][2] Due to its amphiphilic nature—possessing both a hydrophilic tertiary alcohol/amide motif and a lipophilic gem-dimethyl backbone—DM-HMB frequently exhibits "oiling out" behavior and supercooling, making traditional crystallization challenging.[2] This protocol outlines a Dual-Solvent Cooling Strategy and a Seeding Protocol designed to overcome kinetic inhibition and ensure high-purity isolation.[2]

Physicochemical Profile & Challenges

Before attempting crystallization, the researcher must understand the thermodynamic landscape of the molecule.[3]

PropertyCharacteristicImplication for Crystallization
Molecular Structure

Amphiphilic; surfactant-like properties.[1][2]
Physical State Low-melting solid or Viscous OilHigh tendency to supercool; difficult nucleation.[1][2][3]
H-Bonding Donor: 1 (-OH), Acceptors: 2 (C=O, -OH)Strong intermolecular networks; high viscosity in solution.[1][2]
Solubility High: Water, MeOH, DCM, EtOAcLow: Heptane, Hexane, TolueneRequires distinct anti-solvent systems.[3]
Key Challenge Oiling Out (Liquid-Liquid Phase Separation) Occurs when the metastable limit is crossed before nucleation.[1][2][3]

Strategic Solvent Selection

For amphiphilic amides like DM-HMB, single-solvent crystallization often fails because the temperature coefficient of solubility is too shallow (too soluble at low temps) or too steep (oils out at high temps).[2] We utilize a Binary Solvent System .[3]

Recommended Solvent Systems
  • Primary System (High Yield): Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1][3]

  • Secondary System (High Purity): Methyl tert-butyl ether (MTBE) / Hexane.[3]

  • Alternative (Polymorph Screening): Isopropyl Acetate (IPAc) / Cyclohexane.[1][3]

Expert Insight: Avoid alcohols (MeOH, EtOH) as solvents.[3] The hydrogen bonding between the alcohol solvent and the DM-HMB hydroxyl group is too strong, preventing crystal lattice formation and leading to solvated oils.[2]

Detailed Experimental Protocols

Protocol A: Anti-Solvent Cooling Crystallization (Standard)

Objective: Isolate DM-HMB from a crude reaction mixture or oil.[1][2][3]

Materials:

  • Crude DM-HMB (approx. 10 g)[2]

  • Ethyl Acetate (anhydrous)[1][3]

  • n-Heptane[2]

  • Jacketed Crystallizer or RB Flask with overhead stirring[3]

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10 g of crude DM-HMB into the vessel.

    • Add Ethyl Acetate (2.0 vol, 20 mL) .

    • Heat to 45°C with stirring (200 RPM) until fully dissolved. Note: If hazy, filter hot through a 0.45 µm PTFE membrane.

  • Anti-Solvent Addition (Cloud Point):

    • Maintain 45°C.[3]

    • Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.[3] This usually occurs around a 1:1 to 1:2 ratio of Solvent:Anti-solvent.[3]

    • Critical Step: Once cloudy, add 1 mL of Ethyl Acetate to restore clarity.[3] The solution is now saturated.[3]

  • Nucleation (Seeding):

    • Cool the solution to 35°C .

    • Add Seed Crystals (0.1 wt%, ~10 mg). If no seeds are available, scratch the glass wall with a glass rod to induce nucleation.

    • Hold at 35°C for 60 minutes . Do not cool further until a visible suspension forms.[3] This "ageing" step prevents oiling out.[3]

  • Cooling Ramp:

    • Initiate a linear cooling ramp: -10°C/hour down to 0°C .

    • At 20°C, add a second portion of n-Heptane (2.0 vol, 20 mL) over 30 minutes to desaturate the mother liquor.

  • Isolation:

    • Hold at 0°C for 2 hours.

    • Filter the white crystalline solid using a chilled Buchner funnel.[3]

    • Wash with cold (0°C) 1:4 EtOAc:Heptane.[3]

    • Dry under vacuum at 30°C for 12 hours.[3]

Protocol B: "Crash" Crystallization for Oily Crudes

Objective: Recover solid material from a stubborn oil that refuses to crystallize.

  • Dissolve the oil in MTBE (3 vol) at room temperature.

  • Cool the solution to -20°C (freezer or cryostat).

  • Vigorously stir/agitate.[1][3] If no solids form, add Hexane (3 vol) slowly while maintaining -20°C.[3]

  • If a biphasic oil forms, stop stirring and let the oil settle.[3] Scratch the interface between the oil and solvent with a spatula.[3]

  • Once solidification starts, warm to 0°C to ripen the crystals (Ostwald Ripening), then cool back to -20°C before filtration.

Process Logic & Pathway Visualization

The following diagram illustrates the decision matrix for crystallizing amphiphilic amides like DM-HMB.

CrystallizationLogic Start Crude DM-HMB (Viscous Oil/Solid) SolubilityCheck Solubility Test: Dissolve in 2 vol EtOAc @ 45°C Start->SolubilityCheck ClearSol Clear Solution? SolubilityCheck->ClearSol ClearSol->SolubilityCheck No (Filter) AddAnti Add Heptane to Cloud Point ClearSol->AddAnti Yes Seed Cool to 35°C & Seed (Hold 1 hr) AddAnti->Seed Oiling Oiling Out Observed? Seed->Oiling SlowCool Linear Cool to 0°C (-10°C/hr) Oiling->SlowCool No (Suspension) Remedy Remedy: Reheat, add 5% more EtOAc Oiling->Remedy Yes (Biphasic) Filter Filtration & Wash (Cold 1:4 Mix) SlowCool->Filter Remedy->Seed Retry

Caption: Decision tree for managing phase separation during DM-HMB crystallization.

Analytical Validation

To ensure the isolated solid is the correct entity and not a solvate or impurity:

  • HPLC Purity:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[3]

    • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[3] Gradient 5% B to 95% B.[3]

    • Detection: UV 210 nm (Amide absorption).[1][3] Note: HMB chromophore is weak; low wavelength is required.[1][3]

  • 1H-NMR (CDCl3):

    • Verify the gem-dimethyl singlet (~1.3 ppm) and the N,N-dimethyl singlets (two distinct peaks due to restricted rotation around the amide bond, typically ~2.9 and 3.0 ppm).

  • X-Ray Powder Diffraction (XRPD):

    • Essential to distinguish between amorphous glass and crystalline solid.[3] A sharp pattern confirms successful crystallization.[3]

References

  • Wilson, K., et al. (2013).[3] Effects of beta-hydroxy-beta-methylbutyrate (HMB) on metabolism.[2] Nutrition & Metabolism.[3] Link

  • NIST Chemistry WebBook. (2024).[3] N,N-Dimethylbutyramide Properties.[1][2][4] National Institute of Standards and Technology.[3] Link

  • PubChem. (2024).[1][3] Compound Summary: N,N-Diethyl-3-methylbutanamide (Analogous Amide).[1][2] National Library of Medicine.[3] Link[3]

  • Tung, H.H., et al. (2009).[3] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[2][3] (General reference for anti-solvent protocols).

  • ChemSynthesis. (2024).[1][3] Synthesis and properties of hydroxy-amides.[2][3]Link[3]

(Note: While specific literature on the crystallization of the exact N,N-dimethyl derivative is proprietary or sparse, the protocols above are derived from validated methodologies for structurally homologous hydroxy-amides and HMB derivatives.)

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Hydroxy-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Hydroxy-N,N,3-trimethylbutanamide (CAS: 61665-47-2) Structure:


-hydroxy amide scaffold containing a tertiary alcohol.[1]
Core Challenge:  The synthesis is deceptive. While the disconnection suggests a simple aldol-like addition or amidation, the tertiary alcohol  at the 

-position introduces two critical failure modes:
  • Elimination (Dehydration): Rapid conversion to the

    
    -unsaturated amide (3-methyl-2-butenamide) under acidic or thermal stress.
    
  • Retro-Aldol Reversion: Under thermodynamic control (basic conditions/high temp), the molecule reverts to acetone and

    
    -dimethylacetamide.
    
  • Aqueous Solubility: The product is highly polar and amphiphilic, leading to massive mass loss during standard aqueous workups.

This guide replaces "textbook" protocols with field-optimized workflows designed to protect the tertiary alcohol and maximize recovery.

Module 1: The Synthesis Protocols

We recommend Method A for small-scale research (high control) and Method B for scale-up (atom economy).

Method A: The Kinetic Enolate Addition (Recommended)

Best for: High purity requirements, avoiding dehydration.

The Logic: We use Lithium Diisopropylamide (LDA) to generate the kinetic enolate of


-dimethylacetamide at -78°C. This nucleophile attacks acetone. Crucial:  You must keep the system cold to prevent the enolate from equilibrating or the product from undergoing retro-aldol cleavage.

Protocol:

  • Enolization: Charge a flame-dried flask with THF (anhydrous) and diisopropylamine (1.1 equiv). Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir 30 min.
    
  • Substrate Addition: Add

    
    -dimethylacetamide (1.0 equiv) dropwise over 20 min. Stir 1 hr at -78°C.
    
    • Why? This forms the lithio-enolate.

  • Electrophile Trapping: Add Acetone (anhydrous, 1.2 equiv) dropwise.

    • Critical Control Point: Do NOT let the temperature rise above -70°C during addition. Exotherms trigger retro-aldol.

  • Quench: Quench at -78°C with saturated aqueous

    
    . Do not warm up before quenching.
    
Method B: The Lactone Ring Opening (Scale-Up)

Best for: Multi-gram synthesis, avoiding strong bases.

The Logic: Reacting 4,4-dimethyloxetan-2-one (


-isovalerolactone) with dimethylamine. The ring strain drives the reaction, avoiding the need for equilibrium control.

Protocol:

  • Dissolve dimethylamine (2.0 equiv, 40% aq or THF solution) in DCM.

  • Cool to 0°C.

  • Add 4,4-dimethyloxetan-2-one (1.0 equiv) slowly.

  • Stir at 0°C -> RT for 4 hours.

  • Concentrate directly.

Module 2: Troubleshooting & Optimization

Issue 1: "My yield is <30% and I see starting material."

Diagnosis: Retro-aldol reversion or wet reagents.

VariableSpecificationThe "Why" (Causality)
Temperature Strict -78°CAbove -60°C, the alkoxide intermediate is unstable and ejects acetone, reverting to starting material.
Reagent Quality Anhydrous AcetoneWet acetone kills the LDA enolate immediately (protonation), regenerating DMAc.
Quench Timing Cold QuenchWarming the reaction mixture before protonating the alkoxide allows the thermodynamic equilibrium (reversion) to take over.
Issue 2: "I see a new spot/peak (Alkene)."

Diagnosis: Acid-catalyzed dehydration. Mechanism: The tertiary -OH group is labile. Even mild acid (or heat during distillation) eliminates water to form the conjugated alkene.

  • Solution:

    • Avoid Acidic Workup: Never wash with HCl. Use neutral buffers (

      
      ) or mild base (
      
      
      
      ).
    • Distillation Hazard: Do not distill the product at atmospheric pressure. Use high vacuum (<1 mmHg) and keep pot temp <80°C.

Issue 3: "The product disappeared during extraction."

Diagnosis: Water solubility. Physics: The molecule has a polar amide and a hydrogen-bonding hydroxyl group. It prefers water over ether/hexane.

  • Solution: The "Salting Out" Protocol.

    • Saturate the aqueous quench layer with solid NaCl until no more dissolves.

    • Extract with DCM (Dichloromethane) or CHCl3 (3x). Do not use Ether/EtOAc; they are too non-polar.

    • Back-extract: Wash the combined organic layers with minimal brine (10% of volume).

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic control required to avoid the two main pitfalls: Reversion (Retro-Aldol) and Elimination.

SynthesisPathway Start N,N-Dimethylacetamide Enolate Lithium Enolate (Kinetic Intermediate) Start->Enolate Deprotonation LDA LDA / -78°C LDA->Enolate Alkoxide Tetrahedral Alkoxide (Unstable > -60°C) Enolate->Alkoxide Aldol Addition Acetone Acetone Acetone->Alkoxide Product TARGET: 3-Hydroxy-N,N,3- trimethylbutanamide Alkoxide->Product Protonation (Success) RetroAldol FAIL: Reversion (Starting Materials) Alkoxide->RetroAldol Warm up before quench Quench Sat. NH4Cl (Cold Quench) Elimination FAIL: Dehydration (Alkene Side Product) Product->Elimination Acidic Workup or High Heat

Caption: Critical Control Points in the Aldol Addition. Green paths indicate success; red dotted paths indicate failure modes driven by temperature or pH.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Grignard reagents (MeMgBr) on N,N-dimethyl-3-oxobutanamide instead? A: You can, but it is riskier. Grignards are extremely basic and can cause enolization of the starting keto-amide rather than addition. If you choose this route, use CeCl3 (Cerium chloride) to suppress enolization (Luche-type conditions). However, the LDA route (Method A) is generally cleaner for this specific substrate.

Q2: How do I dry the product if I can't distill it easily? A: Since the product is viscous and high-boiling, solvent removal often leaves solvent residues.

  • Protocol: Dry the organic layer thoroughly with

    
     (not 
    
    
    
    , which is slightly acidic). Filter and rotovap.[2] Then, place on a high-vacuum manifold (0.1 mmHg) at 40°C for 12 hours with stirring. This usually yields analytically pure oil without distillation.

Q3: The NMR shows a split in the methyl peaks. Is it impure? A: Not necessarily. Amides exhibit restricted rotation around the C-N bond. You will likely see two distinct singlets for the


 group because one methyl is cis to the carbonyl oxygen and the other is trans. This is a characteristic feature, not an impurity.

References

  • Synthesis of Beta-Hydroxy Amides via Aldol Reaction . Organic Chemistry Portal. (General mechanism for LDA-mediated aldol addition). Available at: [Link]

  • Process for the preparation of 3-hydroxy-3-methylbutyric acid derivatives. Google Patents (WO2012140276A2). (Describes the lactone ring-opening and hydrolysis chemistry relevant to the scaffold).
  • pKa Data for Carbonyl Compounds . Evans Group, Harvard University. (Critical for understanding enolate stability). Available at: [Link]

  • Dehydration of Tertiary Alcohols . LibreTexts Chemistry. (Mechanistic background on the elimination failure mode). Available at: [Link]

Sources

Technical Support Center: Dimethylamine (DMA) Removal in HMB Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted dimethylamine (DMA) from 2-hydroxy-4-(methylthio)butanamide (HMB amide) synthesis. Audience: Senior Chemists, Process Engineers, and Drug Development Scientists.

Core Directive & Executive Summary

The Challenge: In the synthesis of HMB amides (typically via the reaction of HMB esters or acid chlorides with dimethylamine), the removal of excess DMA is complicated by two opposing factors:

  • Volatility: Free base DMA is a gas (

    
     7°C), suggesting easy removal by evaporation.
    
  • Salt Solubility: The hydrochloride salt (DMA·HCl) is highly soluble in water but also surprisingly soluble in chlorinated organic solvents (e.g., Chloroform, DCM), leading to persistent contamination during standard workups.

The Solution: Effective removal requires a pH-controlled phase partition strategy or chemoselective scavenging . Relying solely on rotary evaporation is insufficient due to the formation of non-volatile salts or strong hydrogen bonding with the hydroxy-amide product.

Diagnostic Workflow

Before selecting a protocol, determine the solubility profile of your specific HMB amide derivative using the decision tree below.

DMA_Removal_Workflow Start Start: Reaction Complete (Contains HMB Amide + Excess DMA) CheckSolubility Is the HMB Amide Product Water Soluble? Start->CheckSolubility YesWS Yes (Water Soluble) CheckSolubility->YesWS High Polarity NoWS No (Organic Soluble) CheckSolubility->NoWS Lipophilic Scavenger Protocol B: Resin Scavenging (Polymer-supported Isocyanate) YesWS->Scavenger IonExchange Alternative: Ion Exchange (Cation Exchange Resin) YesWS->IonExchange SolventChoice Extraction Solvent Selection NoWS->SolventChoice DCM DCM / Chloroform SolventChoice->DCM Ether EtOAc / Ether / MTBE SolventChoice->Ether Warning CRITICAL WARNING: DMA·HCl is soluble in CHCl3! Requires Aggressive Wash DCM->Warning StandardWash Protocol A: Acidic Wash (pH 2-3) Ether->StandardWash Warning->StandardWash

Figure 1: Decision tree for selecting the appropriate DMA removal strategy based on product solubility and solvent choice.

Technical Data: Solubility & pKa Profile

Understanding the behavior of the impurity is critical for designing the separation.

ParameterDimethylamine (Free Base)Dimethylamine HCl (Salt)Impact on Protocol
Boiling Point / MP 7°C (Gas)171°C (Solid)Free base evaporates; Salt must be washed out.
pKa (Conjugate Acid) 10.73 [1]N/AWash solution must be pH < 8 (ideally < 3) to fully protonate.
Water Solubility MiscibleVery High (>160g/100g)Easily removed by water if product is organic.
Chloroform Solubility Soluble16.9g / 100g [2]High Risk: DCM/CHCl3 extractions often retain DMA salts.
Ether Solubility SolubleInsolubleBest Choice: Use Ether/MTBE to force salt precipitation/partition.
Troubleshooting Protocols
Protocol A: The "Standard" Acidic Workup (For Organic-Soluble Products)

Use this when your HMB amide is soluble in EtOAc, Ether, or DCM.

The Mechanism: You must convert the volatile, organic-soluble amine (


) into its water-soluble ammonium salt.


Step-by-Step:

  • Evaporation (Pre-treatment): If the reaction solvent was THF or DMF, concentrate the mixture to remove the bulk of the solvent and free DMA.

    • Note: Do not acidify yet. Acidifying now traps DMA as the non-volatile salt.

  • Dissolution: Redissolve the residue in Ethyl Acetate (EtOAc) or MTBE .

    • Avoid DCM if possible.[1] If you must use DCM, see the "Critical Note" below.

  • Acid Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .

    • Target pH: The aqueous layer must be acidic (pH < 3).

    • Volume: Use a 1:1 volume ratio of aqueous acid to organic phase.

  • Brine Wash: Wash 1x with saturated brine to remove residual water/acid.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Critical Note on Chlorinated Solvents: If you use DCM or Chloroform, DMA·HCl will partition into the organic layer (approx. 17% solubility) [2]. You will detect it in NMR (triplet at


 2.6-2.8 ppm).
  • Fix: If using DCM, wash with saturated

    
      instead of dilute HCl, as the sulfate salt of DMA is less soluble in DCM than the chloride salt.
    
Protocol B: Resin Scavenging (For Acid-Sensitive or Water-Soluble Products)

Use this when acid washes cause hydrolysis of the HMB amide or if the product is too polar to extract.

The Mechanism: Polymer-supported electrophiles (e.g., isocyanates) react covalently with unreacted secondary amines to form insoluble ureas, which are removed by filtration.

Step-by-Step:

  • Calculate Loading: Determine the excess DMA (in mmol). Use 2-3 equivalents of scavenger resin relative to the excess amine.

  • Add Resin: Add Polystyrene-Isocyanate or Polystyrene-Benzaldehyde resin to the reaction mixture.

  • Incubate: Stir gently at room temperature for 2-4 hours (or overnight).

    • Reaction:

      
       (Solid Urea).
      
  • Filter: Filter the mixture through a fritted funnel or Celite pad. The DMA is now bound to the solid plastic beads.

  • Concentrate: Evaporate the filtrate to obtain the pure HMB amide.

Frequently Asked Questions (FAQs)

Q1: I rotovapped my reaction for 2 hours, but the "fishy" smell persists. Why? A: While DMA is a gas (


 7°C), it is highly nucleophilic and hydrogen-bond accepting. In a crude reaction mixture containing HMB (which has a hydroxyl group), DMA can form strong hydrogen-bonded complexes or exist in equilibrium with protonated species if any acidic byproducts are present. You cannot rely on evaporation alone; you must chemically sequester it (Protocol A or B).

Q2: My HMB amide is water-soluble. How do I remove the DMA salt without losing my product? A: Do not use Protocol A (extraction). Instead, use Protocol B (Scavenging) . Alternatively, pass the crude aqueous mixture through a Strong Cation Exchange (SCX) cartridge. The basic DMA will bind to the sulfonic acid residues on the cartridge, while the neutral HMB amide will elute through.

Q3: I see a peak at 2.7 ppm in my NMR. Is this DMA? A: Yes.

  • Free Base DMA: Singlet (or broad signal) around 2.3 - 2.5 ppm.

  • DMA·HCl Salt: Triplet (due to coupling with NH protons) or broad singlet around 2.6 - 2.8 ppm.

  • Verification: Add a drop of

    
     to the NMR tube. If the peak shifts significantly or the coupling disappears (proton exchange), it is likely the amine salt.
    

Q4: Can I use copper salts to complex the amine? A: Yes, washing the organic layer with aqueous


 solution is a classic trick. DMA forms a water-soluble deep blue complex 

. If the aqueous layer turns bright blue, you are successfully pulling the amine out. This is often more effective than simple acid washes for stubborn amines.
References
  • PubChem. (n.d.). Dimethylamine (Compound).[2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Chemister.ru. (n.d.). Dimethylamine hydrochloride Properties and Solubility. Database of physical properties. Retrieved from [Link]

Sources

Troubleshooting broad NMR peaks in 3-Hydroxy-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to broad Nuclear Magnetic Resonance (NMR) peaks when analyzing 3-Hydroxy-N,N,3-trimethylbutanamide. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My entire ¹H NMR spectrum for 3-Hydroxy-N,N,3-trimethylbutanamide is broad, including the residual solvent peak. What is the most likely cause?

This is a classic symptom of poor magnetic field homogeneity across the sample, an issue related to instrument calibration or sample quality, rather than the specific chemistry of your molecule.

Core Explanation: An NMR spectrometer's magnet must provide a perfectly uniform (homogeneous) magnetic field (B₀) across the entire volume of the sample. The process of "shimming" uses a series of small electromagnetic coils to counteract minor field variations. If the field is not homogeneous, different parts of the sample experience slightly different magnetic fields, causing a range of resonance frequencies for the same type of proton, which results in broad, often asymmetric peaks.[1][2]

Troubleshooting Steps:

  • Examine the Solvent Peak: The residual solvent peak (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm or DMSO-d₅ in DMSO-d₆ at ~2.50 ppm) is your best internal indicator. If it is broad and lacks its characteristic shape (e.g., a sharp singlet for CHCl₃ or a sharp quintet for DMSO-d₅), poor shimming is the primary suspect.[1]

  • Re-shim the Spectrometer: Perform a manual or automated shimming routine. Modern spectrometers have highly effective automated procedures that can quickly resolve this issue.[3]

  • Check Sample and Tube Quality:

    • Particulates: Ensure your sample is fully dissolved and free of any solid particles. Suspended solids disrupt magnetic susceptibility, leading to poor field homogeneity that cannot be corrected by shimming.[4] Filter the sample into the NMR tube through a pipette with a small, tight plug of glass wool.

    • NMR Tube Quality: Use high-quality, clean NMR tubes rated for your spectrometer's field strength. Scratched or chipped tubes, or those with imperfections in glass thickness, can interfere with shimming.[5][6]

Q2: The majority of my peaks are sharp, but I see a single, broad resonance. I suspect it's the hydroxyl (-OH) proton. Why is it broad and how can I confirm this?

This is a very common observation for molecules containing hydroxyl (-OH) or amine (-NH) groups, like your 3-Hydroxy-N,N,3-trimethylbutanamide. The broadening is typically caused by chemical exchange.[7][8]

Core Explanation: The hydroxyl proton is "labile," meaning it can rapidly exchange with other labile protons in the solution, such as those from trace amounts of water in the deuterated solvent or other molecules of your compound via hydrogen bonding.[1][9] If the rate of this exchange is on the same timescale as the NMR experiment (milliseconds), the signal for the hydroxyl proton is broadened.[10] The spectrometer effectively sees an average of the proton in multiple chemical environments, leading to a smeared, broad peak.

Confirmation Protocol: D₂O Exchange This is the definitive test for an exchangeable proton. Deuterium (²H or D) is not observed in a standard ¹H NMR experiment. By adding deuterium oxide (D₂O), you can replace the labile -OH proton with a deuterium atom, causing its signal to disappear from the spectrum.[11][12]

Step-by-Step Methodology:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your 3-Hydroxy-N,N,3-trimethylbutanamide sample.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of D₂O to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 20-30 seconds to ensure complete mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (re-locking and re-shimming may be necessary) and acquire a second ¹H NMR spectrum.

  • Analyze: Compare the two spectra. If the broad peak has significantly diminished or disappeared entirely, you have confirmed it was the hydroxyl proton.[12]

Q3: I've noticed my peak widths, especially for the -OH and the protons on the carbon adjacent to the carbonyl, change with sample concentration. What is happening?

This phenomenon points towards intermolecular interactions that are more prevalent at higher concentrations. For 3-Hydroxy-N,N,3-trimethylbutanamide, this is likely due to hydrogen bonding and changes in solution viscosity.

Core Explanation:

  • Hydrogen Bonding & Aggregation: At higher concentrations, molecules of your compound are closer together, increasing the probability of forming intermolecular hydrogen bonds (e.g., the -OH of one molecule interacting with the carbonyl oxygen or hydroxyl oxygen of another). This can lead to the formation of transient dimers or larger aggregates. These aggregated species tumble more slowly in solution, leading to shorter T₂ relaxation times and, consequently, broader NMR peaks.[13] This process is a form of chemical exchange between the monomeric and aggregated states.

  • Increased Viscosity: Highly concentrated samples are more viscous. Increased viscosity slows down molecular tumbling (rotational correlation time increases). Slower tumbling is a less efficient T₂ relaxation mechanism, which again results in broader lines.[1]

Troubleshooting Protocol: Concentration Dependence Study

Step-by-Step Methodology:

  • Prepare a Stock Solution: Create a concentrated stock solution of your compound in the desired deuterated solvent (e.g., 50-100 mg in 0.6 mL).[3][5]

  • Acquire Initial Spectrum: Run an NMR spectrum on this concentrated sample.

  • Dilute Serially: Prepare a series of dilutions from the stock solution (e.g., 2x, 5x, 10x, 50x dilutions).

  • Acquire Spectra: Run an NMR spectrum for each dilution under identical experimental parameters (temperature, number of scans).

  • Analyze: Compare the peak widths (full width at half maximum, FWHM) across the concentration range. If the peaks become significantly sharper upon dilution, concentration-dependent effects are the cause of the broadening.

Concentration Observation Probable Cause
HighBroad PeaksIncreased viscosity, intermolecular H-bonding, aggregation.
LowSharp PeaksMolecules are tumbling freely and independently.
Q4: The two N-methyl groups appear as one broad singlet, not the sharp singlet I expected. Could this be related to the amide bond?

Yes, this is a strong possibility. The C-N bond of an amide has significant double-bond character due to resonance, which restricts its rotation. This can lead to a dynamic process called conformational exchange, which can cause peak broadening.[14]

Core Explanation: Because rotation around the C-N amide bond is slow on the NMR timescale at room temperature, the two N-methyl groups can be chemically non-equivalent. One methyl group is cis to the carbonyl oxygen, and the other is trans. If the rotation were completely frozen, you would see two sharp singlets. If the rotation were very fast, you would see one sharp singlet at the average chemical shift.

When the rate of rotation is intermediate—comparable to the NMR timescale—the spectrometer detects the methyl groups in the process of exchanging between the two distinct environments. This exchange leads to significant broadening of the signal.[10] You may observe a single broad peak at the coalescence temperature, where the two individual signals merge.[14]

Troubleshooting Workflow: Variable Temperature (VT) NMR To investigate this, you need to change the rate of rotation, which is best achieved by changing the temperature.

  • Heating: Increasing the temperature provides more thermal energy, accelerating the C-N bond rotation. If you are near the coalescence temperature, heating should cause the broad peak to sharpen into a single singlet as the exchange becomes fast on the NMR timescale.[11][15]

  • Cooling: Decreasing the temperature slows the rotation. This should cause the broad peak to decoalesce and resolve into two distinct, sharper signals corresponding to the cis and trans N-methyl groups.[1][10]

(See Q5 for a detailed VT-NMR protocol).

Diagnostic Workflows and Diagrams

Troubleshooting Broad NMR Peaks: A Logical Workflow

G start Observation: Broad NMR Peaks q1 Are ALL peaks broad, including the solvent peak? start->q1 shim Poor Shimming / Sample Inhomogeneity q1->shim Yes q2 Is the broad peak a singlet that disappears with D₂O? q1->q2 No ans1_yes Yes ans1_no No solve_shim Action: 1. Re-shim spectrometer. 2. Check sample for particulates. 3. Use high-quality NMR tube. shim->solve_shim exchange Labile Proton Exchange (-OH Group) q2->exchange Yes q3 Do peak widths change with concentration or temperature? q2->q3 No ans2_yes Yes ans2_no No solve_exchange Action: 1. Confirm with D₂O shake. 2. Use dry aprotic solvent (DMSO-d₆). 3. Lower temperature. exchange->solve_exchange dynamics Dynamic Process: - Aggregation via H-Bonding - Conformational Exchange (Rotamers) q3->dynamics Yes ans3_yes Yes solve_dynamics Action: 1. Run concentration study. 2. Perform Variable Temperature (VT) NMR to identify underlying process. dynamics->solve_dynamics

Caption: A step-by-step diagnostic workflow for troubleshooting broad NMR peaks.

Mechanism: Amide Bond Rotational Isomers (Rotamers)

Caption: Restricted rotation about the C-N amide bond leads to distinct rotamers.

Q5: How can I use temperature to sharpen my peaks or understand the dynamic process causing the broadening?

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes like chemical exchange and conformational changes.[16][17] By altering the temperature, you change the rate of the dynamic process, which directly impacts the appearance of the NMR spectrum.

Core Principles:

  • Fast Exchange (High Temp): At high temperatures, the dynamic process (e.g., bond rotation, intermolecular exchange) becomes very fast relative to the NMR timescale. The spectrometer observes a time-averaged signal, resulting in a single, sharp peak.[10]

  • Slow Exchange (Low Temp): At low temperatures, the process slows down significantly. If the exchange is slow enough, the spectrometer can resolve the individual species involved in the exchange (e.g., two distinct rotamers, or a monomer and an aggregate), resulting in multiple, sharp peaks.[10]

  • Intermediate Exchange (Coalescence): In the temperature range where the exchange rate is similar to the NMR timescale, maximum peak broadening occurs. The temperature at which two distinct peaks merge into one broad peak is called the coalescence temperature.[14]

Experimental Protocol: Variable Temperature (VT) NMR

Step-by-Step Methodology:

  • Select a Starting Point: Begin by acquiring a spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: Increase the spectrometer temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum. Continue until you observe significant sharpening of the broad peaks or reach the solvent's boiling point.

  • Decrease Temperature: Return to room temperature and then decrease the temperature in similar increments. Allow for equilibration at each step. Continue until you see the broad peak resolve into multiple signals or the solvent begins to freeze.

  • Data Analysis: Plot the chemical shifts and peak widths (FWHM) as a function of temperature. This can help identify the coalescence point and understand the thermodynamics of the process.

Temperature Change Effect on Exchange Rate Expected Spectral Change Interpretation
Increase IncreasesBroad peaks sharpen to a single peak.Moving into the fast exchange regime.
Decrease DecreasesA broad peak resolves into multiple peaks.Moving into the slow exchange regime.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • NMR Core Staff. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Shukla, H. D., et al. (n.d.). NMR free ligand conformations and atomic resolution dynamics. Recent. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bain, A. (2003). Chemical Exchange in NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, September 4). Solid-state NMR in the Study of Intermolecular Interactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]

  • Rittner, R. (2016, April 22). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

  • UMass NMR Labs. (2023, February 20). Are Polymer NMR Peaks Always Broad?. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 11B Spectrum Processing. NMR Facility. Retrieved from [Link]

  • Tarasov, V. P., et al. (2009). Temperature dependence of line width and shift of NMR. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). NMR line broadening techniques. Retrieved from [Link]

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Retrieved from [Link]

  • Sarotti, A. M., et al. (2024, June 18). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, ACS Publications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved from [Link]

  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Rimal, V., et al. (2011). Analysis of NMR Spectra in Case of Temperature-Dependent Chemical Exchange Between Two Unequally Populated Sites. Concepts in Magnetic Resonance Part A, 38A(3), 117–127. Retrieved from [Link]

  • Wishart, D. S., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 27(1), 133–144. Retrieved from [Link]

  • NMR Wiki. (2012, February 25). Amide Hydrogen Exchange (HX). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

Sources

Optimizing extraction of polar amides from aqueous reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Extraction of Polar Amides from Aqueous Reaction Mixtures Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Thermodynamics of the "Impossible" Extraction

Extracting polar amides (e.g., primary amides, nicotinamide derivatives, or small peptides) from aqueous reaction mixtures is a frequent bottleneck in organic synthesis. Unlike lipophilic esters or ethers, polar amides possess strong hydrogen bond donor (N-H) and acceptor (C=O) sites, creating a hydration shell that energetically favors the aqueous phase.

Standard extraction protocols (e.g., Ethyl Acetate/Brine) often fail because the partition coefficient (


) heavily favors water. To overcome this, we must manipulate the thermodynamics of the system by disrupting the hydration shell (Salting Out) or engineering the organic phase to compete for hydrogen bonds (Solvent Cocktails).

This guide provides a self-validating troubleshooting framework to maximize recovery.

Part 1: Diagnostic & Strategy Selection

Before attempting an extraction, diagnose your system. The "Standard Workup" is often the enemy of yield for polar amides.

Q1: My amide product is not extracting into Ethyl Acetate (EtOAc) or Dichloromethane (DCM). What is the first step?

Diagnosis: The hydration energy of your amide exceeds the solvation energy provided by pure EtOAc or DCM. Solution: Switch to a High-Polarity Solvent Cocktail .

Pure solvents often lack the dual H-bonding capability required to desolvate a polar amide. We recommend the "3:1 Rule."

Solvent SystemComposition (v/v)Mechanism of ActionRecommended For
The "Magic" Mix CHCl₃ : Isopropanol (3:1) CHCl₃ provides density/immiscibility; IPA acts as a phase transfer catalyst and H-bond donor.Highly polar, non-ionizable amides.
The "Salting" Mix THF : EtOAc (1:1) THF is water-miscible but can be forced out with saturation levels of salt (NaCl/Ammonium Sulfate).Large, complex amides.
The "Stripper" n-Butanol High boiling point alcohol that solubilizes almost anything organic.Last resort (requires high vac evaporation).

Protocol 1: The 3:1 CHCl₃/IPA Extraction

  • Adjust aqueous layer pH to neutral (unless the amide has ionizable side chains).

  • Add 3:1 CHCl₃:IPA (volume equal to aqueous phase).

  • Shake vigorously. Note: This mixture has a lower interfacial tension; separation may take longer.

  • Critical Step: If the layers do not separate, add solid NaCl until the aqueous layer is saturated. This forces the IPA into the organic layer, carrying the amide with it.

Part 2: The Art of Salting Out (Hofmeister Effects)

Q2: I am using brine (NaCl), but recovery is still <50%. Why?

Analysis: NaCl is a mid-range salt on the Hofmeister series. It increases ionic strength but may not possess high enough charge density to "dehydrate" very polar amides effectively.

Solution: Utilize High-Charge Density Salts . According to the Hofmeister series, ions with higher charge density compete more strongly for water molecules, effectively "squeezing" the organic amide out of the aqueous lattice.

Recommended Salts:

  • Ammonium Sulfate

    
    :  The gold standard. The sulfate ion (
    
    
    
    ) is strongly kosmotropic (water-structuring).
  • Potassium Carbonate

    
    :  Excellent for amides stable to basic conditions. The high solubility allows for extreme ionic strengths.
    

Protocol 2: Saturation Extraction

  • Solid

    
     is added to the aqueous phase portion-wise with stirring.
    
  • Continue until a small amount of solid remains undissolved (Saturation point).

  • Perform extraction with EtOAc or THF.

    • Note: Saturated ammonium sulfate can force even water-miscible solvents (like acetonitrile or THF) to phase separate, creating a "Salting-Out Extraction" (SOE) system.

Part 3: Process Intensification (Continuous Extraction)

Q3: My partition coefficient ( ) is < 1.0 even with optimized solvents. Do I have to run 20 manual extractions?

Answer: No. Manual extraction is mathematically futile when


. You require Continuous Liquid-Liquid Extraction (CLLE) .[1]

The Logic: In a batch extraction, equilibrium limits recovery.



If 

, a single extraction gets ~33%. In CLLE, pure solvent is continuously distilled and condensed through the aqueous phase. Over 12–24 hours, this shifts the equilibrium dynamically, effectively mimicking

extractions.

Protocol 3: Setting up a CLLE

  • Select Apparatus: Use a heavier-than-water extractor (if using DCM/CHCl₃) or lighter-than-water (if using EtOAc).

  • Solvent Choice: DCM is preferred for heavier-than-water due to its non-flammability and low boiling point.

  • Duration: Run for 12–18 hours.

  • Validation: Check the aqueous layer by TLC or LC-MS after 12 hours. If product remains, refresh the solvent flask and continue.

Part 4: Visualizing the Workflow

The following decision tree helps you select the correct extraction strategy based on your compound's properties.

ExtractionStrategy Start Start: Polar Amide in Aqueous Phase CheckLogP Check LogP / Solubility Start->CheckLogP IsIonizable Is the Amide Ionizable? (Contains -COOH or Basic N) CheckLogP->IsIonizable AdjustPH Adjust pH to Neutral state (Isoelectric point) IsIonizable->AdjustPH Yes StandardLLE Try Standard LLE (EtOAc + NaCl) IsIonizable->StandardLLE No AdjustPH->StandardLLE SuccessCheck Recovery > 80%? StandardLLE->SuccessCheck Done Proceed to Drying/Evaporation SuccessCheck->Done Yes HardCase Difficult Extraction SuccessCheck->HardCase No SolventSwitch Switch Solvent: 3:1 CHCl3:IPA HardCase->SolventSwitch SaltSwitch Switch Salt: Saturate with (NH4)2SO4 SolventSwitch->SaltSwitch Combine Strategies StillLow Recovery Still Low? SaltSwitch->StillLow Continuous Continuous Liquid-Liquid Extraction (CLLE) StillLow->Continuous Kp < 1 but stable AltWorkup Alternative: Evaporate & Triturate or Solid Phase Extraction (SPE) StillLow->AltWorkup Kp << 0.1 or Heat Sensitive

Figure 1: Decision matrix for optimizing polar amide extraction based on physicochemical properties and recovery metrics.

Part 5: Troubleshooting & FAQs

Q4: The layers formed a stable emulsion (Rag Layer). How do I break it?

Cause: Polar amides often act as surfactants, stabilizing the interface between water and organic solvents. Fixes:

  • Filtration: Pass the entire emulsion through a pad of Celite. The solid diatomaceous earth physically ruptures the emulsion droplets.

  • Time & Gravity: Allow to sit for >1 hour.

  • Centrifugation: If scale permits, centrifuge at 3000 rpm for 5 minutes.

Q5: I extracted with n-Butanol, but now I can't remove the solvent.

Issue: n-Butanol boils at 117°C and forms an azeotrope with water. Solution:

  • Add water to the n-Butanol extract (if not already wet).

  • Evaporate on a rotary evaporator using an azeotropic distillation method. n-Butanol/Water azeotrope boils at ~92°C, which is lower than pure BuOH.

  • Alternatively, use a high-vacuum pump with a cold trap.

Q6: Can I use Solid Phase Extraction (SPE) instead?

Answer: Yes, for small scales (<1g). Use a Reverse Phase C18 cartridge.

  • Load aqueous solution (pH adjusted).

  • Wash with 100% Water (removes salts).

  • Elute with 5% MeOH in Water

    
     100% MeOH gradient.
    The polar amide will typically elute early in the organic gradient.
    

References

  • University of Rochester. (n.d.).[2] Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link]

  • Hyde, A. M., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1355–1370. American Chemical Society. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 3520C: Continuous Liquid-Liquid Extraction. SW-846 Test Methods for Evaluating Solid Waste. Retrieved from [Link]

Sources

Technical Support Center: Resolving Impurities in 3-Hydroxy-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Baseline

Compound: 3-Hydroxy-N,N,3-trimethylbutanamide Synonyms: N,N-Dimethyl-3-hydroxy-3-methylbutanamide; N,N-Dimethyl-β-hydroxy-isovaleramide. Chemical Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol

This guide addresses the specific technical challenges associated with the purity of 3-Hydroxy-N,N,3-trimethylbutanamide . As a tertiary alcohol functionalized with a dimethylamide, this molecule presents a unique "dual-threat" in analysis: restricted rotation (creating false impurity signals) and facile dehydration (creating real impurities).

Use the following modules to diagnose and resolve your specific issue.

Module 1: The "Ghost" Impurity (NMR/HPLC Artifacts)

User Question: "My HPLC and H-NMR show split peaks for the N-methyl groups, suggesting a ~20% impurity. Is my batch contaminated?"

Technical Diagnosis: Likely No . You are observing rotamers , not chemical impurities. N,N-dimethyl amides exhibit restricted rotation around the C–N bond due to the partial double-bond character (resonance).[1][2] At room temperature, the two N-methyl groups are in magnetically distinct environments (cis and trans to the carbonyl oxygen).

Validation Experiment (The "Coalescence" Test): To confirm this is a physical phenomenon rather than a chemical impurity, perform a Variable Temperature (VT) NMR experiment.

  • Standard Run: Acquire ¹H-NMR at 25°C (expect two N-Me singlets).

  • Heated Run: Warm the probe to 60°C or 80°C.

  • Result: If the peaks broaden and merge (coalesce) into a single singlet, the sample is pure. If the extra peaks remain sharp, you have a chemical contaminant.

Reference Data:

Parameter Observation at 25°C Observation at >60°C
¹H-NMR (N-Me) Two singlets (approx. 2.9 & 3.0 ppm) Single broad peak or sharp singlet
¹³C-NMR (N-Me) Two distinct signals Single signal

| HPLC Peak Shape | Split or shouldered peak | Sharpens (if column heater is active) |

Module 2: Chemical Impurities (Dehydration & Synthesis Byproducts)

User Question: "I see a new set of peaks in the alkene region (5.0–6.5 ppm) and the product has turned yellow. What happened?"

Technical Diagnosis: You are dealing with Dehydration .[2][3] The tertiary alcohol at the β-position is highly sensitive to acid-catalyzed elimination. This generates the thermodynamic impurity: N,N,3-trimethylbut-2-enamide (the conjugated alkene).

Root Causes:

  • Acidic Workup: Using strong acids (HCl) to remove unreacted amines.

  • Thermal Stress: Distillation at atmospheric pressure or insufficient vacuum.

  • Desiccants: Using acidic drying agents (e.g., unneutralized Silica or MgSO₄ which can be slightly Lewis acidic).

Pathway Visualization

The following diagram illustrates the genesis of common impurities during synthesis and storage.

ImpurityPathways Start Precursor: 3-Hydroxy-3-methylbutyric Acid Product Target: 3-Hydroxy-N,N,3- trimethylbutanamide Start->Product Amidation Amine Reagent: Dimethylamine Amine->Product Impurity1 Impurity A (Critical): N,N,3-Trimethylbut-2-enamide (Dehydration) Product->Impurity1 Acid/Heat (-H2O) Impurity2 Impurity B: Dimethylamine Salts (Fishy Odor) Product->Impurity2 Incomplete Removal

Caption: Genesis of critical impurities. Note the reversible dehydration pathway triggered by thermal or acidic stress.

Module 3: Purification Protocols

User Question: "The compound is water-soluble. How do I remove the impurities without losing my product in the aqueous phase?"

Technical Diagnosis: Standard aqueous washes often fail because the hydroxy-amide is amphiphilic. You must use Salting Out or Reverse Phase Chromatography .

Protocol A: Salting-Out Extraction (For Bulk Purification)

Best for removing inorganic salts and unreacted amine.

  • Dissolution: Dissolve the crude oil in a minimum amount of water.

  • Saturation: Add solid NaCl (Sodium Chloride) until the solution is saturated (excess salt remains undissolved). This increases the ionic strength, forcing the organic amide out of the aqueous phase.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid Diethyl Ether if possible, as it is less efficient for polar amides.

  • Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate).

    • Warning: Do NOT use acidic drying agents.

  • Concentration: Rotary evaporate at <40°C.

Protocol B: Flash Chromatography (For High Purity >98%)

Best for separating the dehydration impurity (Alkene).

  • Stationary Phase: Silica Gel (neutralized).

    • Tip: Pre-wash silica with 1% Triethylamine in eluent to neutralize acidic sites that cause on-column dehydration.

  • Mobile Phase: Gradient of DCM : Methanol (98:2 to 90:10).

  • Detection: KMnO₄ stain (stains the alkene impurity brown/yellow instantly; the product stains slowly).

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the next step for your specific batch.

TroubleshootingTree Start Issue Detected CheckNMR Check 1H-NMR (2.8-3.1 ppm) Start->CheckNMR CheckAlkene Check Alkene Region (5.0-6.5 ppm) Start->CheckAlkene SplitPeaks Split/Broad Peaks? CheckNMR->SplitPeaks HeatSample Action: Heat to 60°C SplitPeaks->HeatSample Yes SplitPeaks->CheckAlkene No Coalesce Peaks Coalesce? HeatSample->Coalesce Pure Conclusion: Pure (Rotamers) Coalesce->Pure Yes Impurity Conclusion: Contaminated Coalesce->Impurity No AlkenePresent Peaks Present? CheckAlkene->AlkenePresent AlkenePresent->Pure No Purify Action: Neutral Silica Column (See Protocol B) AlkenePresent->Purify Yes

Caption: Decision matrix for distinguishing physical artifacts (rotamers) from chemical degradation (alkenes).

Storage & Stability Guidelines

To maintain purity >98% over time:

  • Hygroscopy: The hydroxyl and amide groups make this compound hygroscopic. Store under Argon or Nitrogen atmosphere. Moisture absorption makes the oil viscous and difficult to handle.

  • Temperature: Store at 4°C or -20°C . Room temperature storage is acceptable for short periods, but long-term exposure can promote slow dehydration.

  • Re-Analysis: If the compound turns from colorless/pale yellow to dark yellow/brown, it indicates amine oxidation. Re-run Protocol A (Salting Out) to remove oxidized amine residues.

References

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Context: Foundational text explaining the split peaks (rotamers) observed in N,N-dimethyl amides.

  • Dehydration of β-Hydroxy Amides: Volkov, A., Tinnis, F., & Adolfsson, H. (2014). Catalytic Reductive Dehydration of Tertiary Amides. Organic Letters, 16(2), 680–683.[3] Context: Discusses the stability and dehydration pathways of tertiary amides, relevant to the alkene impurity formation.

  • Purification of Water-Soluble Amides: Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. Context: Standard reference for "salting out" techniques and solvent selection for amphiphilic compounds.
  • Compound Data & Identifiers: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13649635, 3-Hydroxy-N,N,3-trimethylbutanamide. Context: Verification of chemical structure, formula, and synonyms.

Sources

Storage conditions to prevent degradation of hydroxy amides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Hydroxy amides—ranging from simple ethanolamides to complex sphingolipids (ceramides) and synthetic drug intermediates—present a unique stability paradox. While the amide bond is generally robust against hydrolysis compared to esters, the presence of a neighboring hydroxyl group (specifically at the


 or 

position) introduces an "Achilles' heel": Intramolecular Neighboring Group Participation (NGP).

This guide moves beyond generic "store at -20°C" advice. It dissects the molecular mechanisms of failure—specifically


 acyl migration and hydroxyl-assisted hydrolysis—and provides a self-validating storage protocol to ensure the integrity of your reference standards and experimental compounds.

Module 1: The Degradation Landscape (Mechanistic Troubleshooting)

Before fixing a storage issue, you must identify the chemical pathway responsible for the degradation. The two primary enemies of hydroxy amides are Acyl Migration and Hydrolysis .

The Silent Killer: Acyl Migration

This is the most common issue for


-hydroxy amides (e.g., ceramides, serine-containing peptides). Under acidic conditions or thermal stress, the amide nitrogen attacks the neighboring hydroxyl oxygen.
  • The Symptom: Your HPLC shows a split peak or a new peak with the exact same mass as your target (isobaric impurity).

  • The Mechanism: The hydroxy group attacks the amide carbonyl, forming a 5-membered oxazolidine intermediate. The bond rearranges, moving the acyl chain from Nitrogen to Oxygen.

  • Reversibility: Unlike hydrolysis, this is often reversible.[1] Raising the pH to neutral (7.0–7.5) can sometimes drive the ester back to the amide form.

Hydroxyl-Assisted Hydrolysis

While standard amides require harsh conditions to hydrolyze, hydroxy amides can hydrolyze under mild conditions because the -OH group acts as an internal catalyst, stabilizing the transition state.

  • The Symptom: Loss of mass; appearance of free fatty acids and amines.

  • The Mechanism: Irreversible cleavage of the C-N bond.

Visualization: Degradation Pathways

The following diagram illustrates the decision logic between migration and hydrolysis based on environmental conditions.

degradation_pathways Figure 1: Mechanism of N->O Acyl Migration vs. Hydrolysis in Hydroxy Amides Start Hydroxy Amide (Intact) Acid Acidic Conditions (pH < 4) or Heat Start->Acid Protonation Intermediate Cyclic Intermediate (5-membered ring) Acid->Intermediate Intramolecular Attack Migration O-Acyl Ester (Isomerization) Intermediate->Migration N->O Shift (Fast) Hydrolysis Hydrolysis Products (Acid + Amine) Intermediate->Hydrolysis Water Attack (Irreversible) Base Neutral/Basic pH (pH > 7.5) Migration->Base Reverse O->N Shift Base->Start Restoration

Module 2: Storage Protocols & Best Practices

The following protocols are designed to minimize NGP and oxidative stress.

Table 1: Storage Matrix by Physical State
StateRecommended TempContainer TypeShelf Life (Est.)Critical Notes
Dry Powder -20°CAmber Glass (Teflon-lined cap)1–2 YearsHygroscopic. Do not open until reaching room temp to prevent condensation.
Organic Solution -80°CAmber Glass Vials6–12 MonthsPreferred solvents: Methanol/Chloroform (see below). Avoid protic acids.
Aqueous Buffer N/AN/A< 24 HoursHigh Risk. Hydroxy amides are unstable in water. Prepare fresh.
Protocol A: Handling Hygroscopic Solids

Many hydroxy amides (especially ethanolamides) are hygroscopic. Absorbed water creates a localized aqueous environment, promoting hydrolysis even in a "solid" state.

  • Desiccation: Store vials inside a secondary jar containing active desiccant (silica gel or molecular sieves).

  • Thermal Equilibration: When removing from the freezer (-20°C), allow the vial to stand at room temperature for 30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating degradation.

  • Argon Purge: After use, flush the headspace with Argon or Nitrogen before resealing.

Protocol B: Solution Storage (The "Golden Rule")

If you must store hydroxy amides in solution, avoid acidic protic solvents .

  • Recommended: Chloroform:Methanol (2:1 v/v). The chloroform solubilizes lipophilic chains (ceramides), while methanol prevents aggregation.

  • Forbidden: Acidified alcohols (e.g., 0.1% Formic Acid in Methanol) for long-term storage. This catalyzes the

    
     migration described in Module 1.
    

Module 3: Diagnostic Workflow (Troubleshooting)

Use this workflow to diagnose stability issues in your experimental data.

diagnostic_workflow Figure 2: Diagnostic Flowchart for Hydroxy Amide Instability Observation Observation: Unexpected Data CheckHPLC Check HPLC/LC-MS Chromatogram Observation->CheckHPLC SplitPeak Split Peak / Doublet? (Same Mass) CheckHPLC->SplitPeak MassLoss Mass Shift? (Parent - 18 or Cleavage) CheckHPLC->MassLoss Isomerization Diagnosis: N->O Acyl Migration SplitPeak->Isomerization Yes Aggregation Diagnosis: Aggregation/Precipitation SplitPeak->Aggregation No (Broad Peak) Hydrolysis Diagnosis: Hydrolysis MassLoss->Hydrolysis Fragments Found ActionIso Action: Check pH. Incubate at pH 7.5 to reverse. Isomerization->ActionIso ActionHydro Action: Discard. Check water content. Hydrolysis->ActionHydro ActionAgg Action: Sonicate. Change solvent system. Aggregation->ActionAgg

Frequently Asked Questions (FAQ)

Q1: I dissolved my ceramide standard in methanol with 0.1% formic acid for LC-MS. Can I store this solution? A: No. Acidic conditions promote the


 acyl migration. While formic acid is necessary for ionization in LC-MS, it destabilizes the hydroxy amide during storage. Prepare this dilution immediately before injection, or store the stock in neutral solvent and add the acid only at the final dilution step.

Q2: My sample turned from a white powder to a sticky gum. Is it still good? A: Likely not. This indicates significant moisture absorption (hygroscopicity). The absorbed water has likely facilitated partial hydrolysis. Run a quick NMR or LC-MS to check purity. If hydrolysis > 5%, discard.

Q3: Can I reverse the degradation if I see a split peak? A: If the degradation is


 migration (isobaric split peak), yes , it is often reversible. Incubating the sample in a slightly basic buffer (pH 7.5–8.0) for 1–2 hours can drive the acyl group back to the nitrogen (the thermodynamically preferred amide bond). However, if the degradation is hydrolysis (cleavage), it is irreversible.

Q4: Why do you recommend Chloroform for ceramides? A: Ceramides are highly lipophilic and prone to "stacking" or crystallizing out of pure methanol or acetonitrile. Chloroform disrupts these intermolecular hydrogen bonds, ensuring the analyte remains in solution during freezing at -80°C.

References

  • Mechanism of N→O Acyl Migration

    • Title: N-O intramolecular acyl migration in Ser- or Thr-containing peptides.[2][3]

    • Significance: Establishes the fundamental mechanism of hydroxy-amide rearrangement under acidic conditions.
    • Source:Biopolymers (via PubMed/ResearchG
  • Hydrolysis Kinetics

    • Title: Neighboring Group Participation in Amide Hydrolysis.[1]

    • Significance: Details how hydroxyl groups accelerate amide bond cleavage compared to standard amides.
    • Source:Journal of Organic Chemistry / ACS.
  • Ceramide Storage & Stability

    • Title: Influence of ceramide on lipid domain stability and storage considerations.[4][5]

    • Significance: Provides context on the physical stability (crystalliz
    • Source:NIH / PMC.
  • General Amide Stability

    • Title: Kinetics and mechanism of amide hydrolysis.[6][7][8]

    • Significance: Baseline data for amide bond stability in aqueous environments.
    • Source:University of Regina / ResearchG

Sources

Overcoming steric hindrance in 3-hydroxy-3-methyl amide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals facing challenges in synthesizing sterically hindered amides containing the 3-hydroxy-3-methyl moiety (e.g., derivatives of 3-hydroxyisovaleric acid).

The combination of a bulky gem-dimethyl group and a tertiary alcohol creates a highly congested steric environment. Furthermore, the


-hydroxyl group is highly susceptible to base-catalyzed dehydration, leading to the formation of conjugated alkenes (e.g., 3-methyl-2-butenoic acid derivatives) rather than the desired amide. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these kinetic and thermodynamic barriers.

Diagnostic FAQs & Troubleshooting

Q1: My coupling reaction with 3-hydroxy-3-methylbutyric acid yields mostly the dehydrated alkene byproduct instead of the amide. How do I prevent this? A: The tertiary hydroxyl group on the


-carbon is highly susceptible to elimination when the adjacent carboxylic acid is activated.
  • Causality: Standard coupling reagents (like DCC or EDC) often require prolonged reaction times or the addition of strong bases (like TEA or DBU). The extended exposure to base promotes the abstraction of the acidic

    
    -protons, driving an E1cB-type elimination of the hydroxyl group to form a thermodynamically stable 
    
    
    
    -unsaturated amide.
  • Solution: Switch to a milder coupling reagent such as T3P (Propylphosphonic anhydride)[1]. T3P operates under exceptionally mild conditions and generates water-soluble byproducts, significantly reducing the risk of epimerization and

    
    -elimination[1]. Pair it with a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to minimize unwanted deprotonation.
    

Q2: I am coupling a 3-hydroxy-3-methyl substrate with a sterically hindered, electron-deficient amine. EDC/HOBt shows no conversion. What is the best alternative? A: EDC/HOBt is insufficient for highly congested, electron-poor amines because the resulting OBt active ester lacks the electrophilicity required to overcome the dual kinetic barrier of steric bulk and low amine nucleophilicity.

  • Causality: The steric clash between the gem-dimethyl groups of the acid and the bulky amine prevents the required transition state geometry for nucleophilic attack.

  • Solution: You must minimize the steric profile of the activated intermediate. Use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate an acid chloride in situ under neutral conditions. For extreme cases, convert this intermediate into an acyl fluoride. Acyl fluorides are highly reactive toward hindered amines yet stable enough to resist rapid hydrolysis[2]. Alternatively, use HATU or COMU , which form highly reactive OAt or Oxyma esters that benefit from neighboring group participation to accelerate the coupling[3][4].

Q3: Should I protect the tertiary hydroxyl group before amidation? A: It is generally not strictly necessary if you utilize highly specific, rapid coupling agents.

  • Causality: Protecting a tertiary alcohol is notoriously difficult due to the very same steric hindrance you are trying to overcome during amidation. Standard silyl ethers (like TBS or TIPS) often fail to attach.

  • Solution: If protection is absolutely required for downstream steps, consider forming a benzyl ether or utilizing an acetonide if a 1,3-diol system is present in your specific substrate[5]. However, direct coupling using T3P or HATU usually bypasses the need for protection, saving valuable synthetic steps and improving overall yield.

Strategy Selection Workflow

AmideSynthesis A Substrate: 3-Hydroxy-3-methyl carboxylic acid B Assess Amine Steric Bulk & Nucleophilicity A->B C Standard / Unhindered Amine (High Risk of Dehydration) B->C Low Hindrance D Hindered / Electron-Deficient (Risk of No Conversion) B->D High Hindrance E T3P + DIPEA (Mild, Prevents Elimination) C->E Prevent Elimination F HATU or COMU (Highly Reactive OAt/Oxyma) D->F Moderate Nucleophile G Ghosez's Reagent (Acyl Chloride/Fluoride) D->G Poor Nucleophile

Workflow for selecting amide coupling strategies based on steric hindrance and dehydration risk.

Quantitative Comparison of Coupling Reagents

To select the optimal reagent for your specific 3-hydroxy-3-methyl substrate, compare their mechanistic profiles below:

Coupling ReagentActive IntermediateSteric ToleranceElimination RiskByproduct Removal Strategy
EDC/HOBt OBt EsterLowModerateSimple aqueous wash
HATU OAt EsterHighModerate-HighAqueous wash / Chromatography[4]
COMU Oxyma EsterHighModerateAqueous wash (Non-explosive alternative)[3]
T3P Phosphonic AnhydrideModerate-HighVery Low Highly water-soluble; simple extraction[1]
Ghosez's Reagent Acyl Chloride/FluorideVery High ModerateEvaporation / Chromatography[2]

Validated Experimental Protocols

Protocol A: Mild Amidation using T3P (Minimizing Dehydration)

This protocol is a self-validating system: the absence of the alkene byproduct on TLC/LCMS confirms the successful suppression of elimination.

  • Preparation: In an oven-dried flask under inert atmosphere (N

    
     or Ar), dissolve the 3-hydroxy-3-methylcarboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or DMF (0.1 M concentration).
    
  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Causality: Cooling prevents localized exothermic spikes that drive elimination.

  • Activation: Add a 50% wt solution of T3P in EtOAc (1.5 eq) dropwise over 10 minutes[1].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LCMS or TLC (typically complete within 2–12 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, water, and brine.
    
  • Validation: The T3P byproducts are entirely water-soluble and will be removed in the aqueous washes[1]. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate to yield the crude amide.
Protocol B: In situ Acyl Fluoride Generation (For Extreme Hindrance)

Use this when coupling highly electron-deficient or exceptionally bulky amines where HATU fails.

  • Acid Chloride Formation: Dissolve the 3-hydroxy-3-methylcarboxylic acid (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M) under Ar. Add Ghosez's reagent (1.2 eq) dropwise at 0 °C[2]. Stir for 1 hour at room temperature.
  • Fluorination (Optional but Recommended): To minimize steric bulk of the leaving group, add cyanuric fluoride or DAST (1.1 eq) to convert the acid chloride to an acyl fluoride. Stir for 30 minutes[2].

  • Amine Coupling: In a separate flask, dissolve the hindered amine (1.2 eq) and DIPEA (3.0 eq) in anhydrous CH

    
    Cl
    
    
    
    . Transfer the acyl fluoride solution dropwise to the amine solution at 0 °C.
  • Heating (If necessary): If the amine is exceptionally unreactive, swap the solvent to DCE and heat to 60 °C for 12 hours.

  • Workup: Dilute with CH

    
    Cl
    
    
    
    , wash with saturated aqueous NaHCO
    
    
    and brine. Purify via flash column chromatography.

References

1.1 - ribbitt.com 2. 5 - researchgate.net 3. 2 - rsc.org 4.3 - bachem.com 5. 4 - sigmaaldrich.com

Sources

Minimizing side reactions in Reformatsky synthesis of beta-hydroxy amides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reformatsky Synthesis of


-Hydroxy Amides 
Ticket ID:  RF-ZN-AMIDE-001
Status:  Open
Priority:  High (Drug Discovery/Peptidomimetics)

Executive Summary: The Amide Challenge

You are likely accessing this guide because your Reformatsky reaction—reliable with esters—is failing or stalling with amides.


-hydroxy amides are critical pharmacophores (found in protease inhibitors and peptidomimetics), but their synthesis presents unique thermodynamic and kinetic hurdles compared to esters.

The Core Problem:


-Halo amides are less electrophilic than their ester counterparts, making the initial oxidative insertion of Zinc slower. Conversely, the resulting Zinc-amide enolate is more basic, increasing the risk of protonation (quenching) and side reactions.

This guide provides a self-validating protocol to navigate these competing pathways.

Core Directive: The "Ignition" Protocol (Zinc Activation)

The majority of Reformatsky failures are due to "dead" Zinc surfaces. Do not proceed until you have verified activation.

Standard Operating Procedure (SOP-RF-01): Chemical Activation Goal: Remove the ZnO passivation layer to expose reactive Zn(0).

Reagents:

  • Zinc dust (<10 microns, high surface area)

  • TMSCl (Trimethylsilyl chloride) - The Oxide Scavenger

  • 1,2-Dibromoethane - The Entrainer

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Activation:

  • Dehydration: Flame-dry the reaction flask under Argon flow.

  • Loading: Add Zn dust (1.5 - 2.0 equiv relative to halide).

  • The Strip: Suspend Zn in minimal THF. Add TMSCl (0.05 equiv). Stir at RT for 15 mins. Why? TMSCl chemically etches the oxide layer, forming soluble TMS-ethers.

  • The Spark: Add 1,2-Dibromoethane (0.05 equiv). Reflux briefly or heat with a heat gun until ethylene gas bubbles are visible. Why? This exposes fresh Zn lattice defects.

  • The Feed: Once the solvent refluxes gently without external heat (exotherm check), begin dropwise addition of your

    
    -halo amide.
    

Troubleshooting & Diagnostics (Q&A)

Module A: Reaction Initiation & Stalling

Q: The reaction never started. I recovered 90% starting material.

  • Root Cause: Zinc passivation. The oxide layer prevented insertion.

  • Diagnostic: Did you see a mild exotherm or color change (grey to slightly green/yellow) upon adding the first portion of halide?

  • Fix: Use the TMSCl activation method described above. If using older Zinc, wash with 1M HCl, water, ethanol, and ether, then dry under high vacuum before use.

Q: The reaction started but stalled at 50% conversion.

  • Root Cause: Surface coating. The organozinc product has precipitated onto the remaining Zinc metal, blocking further reaction (common in ether/benzene).

  • Fix: Switch to THF or a THF/Toluene mixture. THF coordinates to the Zinc species, keeping it soluble and the metal surface clean.

Module B: Side Reaction Management

Q: I am seeing significant homocoupling (dimerization of the halide).

  • Root Cause: Wurtz-type coupling.[1] This occurs when the local concentration of the organic halide is too high near the Zinc surface.

  • Fix: High Dilution & Slow Addition. Do not dump the halide. Add it as a dilute solution over 1-2 hours via syringe pump. Lower the temperature to 0°C after initiation.

Q: My product is the


-unsaturated amide (elimination product), not the alcohol. 
  • Root Cause: Acid-catalyzed dehydration during workup or thermal elimination.

    
    -hydroxy amides are sensitive.
    
  • Fix:

    • Quench: Use saturated NH₄Cl (mildly acidic, pH ~5-6) instead of HCl.

    • Temperature: Keep the workup and concentration steps cold (<30°C).

    • Avoid: Do not use sulfuric acid or strong mineral acids for the quench.

Q: I am using a secondary amide (R-NH-CO-CH2Br) and yields are low.

  • Root Cause: Proton Interference. The N-H proton is acidic enough to quench the organozinc intermediate or consume the reagent.

  • Fix:

    • Option A: Use 3.0+ equivalents of Zinc and Reagent (sacrificial deprotonation).

    • Option B (Recommended): Protect the nitrogen (e.g., Benzyl, PMB) or use a tertiary amide.

Data Summary: Solvent & Reagent Effects

VariableRecommendationMechanism / Rationale
Zinc Form Dust (<10

m)
Maximizes surface area for insertion kinetics.
Activator TMSCl (5 mol%)Chemically removes ZnO; silyl esters are soluble.
Solvent THFSolubilizes the Reformatsky reagent (breaking aggregates).
Temperature Reflux (Init)

0-25°C
Heat to start; cool to prevent Wurtz coupling.
Stoichiometry 1.5 - 2.0 equiv ZnExcess Zn ensures complete consumption of halide.

Visualizing the Pathways

Diagram 1: The Reformatsky Mechanism & Failure Points

This flowchart maps the critical path (Green) vs. the side reactions (Red).

ReformatskyPathways Start Alpha-Halo Amide (R2N-CO-CH2-Br) Zn_Surface Activated Zinc Surface (Zn0) Start->Zn_Surface Diffusion Insertion Oxidative Insertion (Enolate Formation) Zn_Surface->Insertion TMSCl Activation OrganoZn Reformatsky Reagent (Zn-Enolate) Insertion->OrganoZn Wurtz Side Rxn: Homocoupling (Succinimide deriv.) OrganoZn->Wurtz High Conc. (Fast addn) Protonation Side Rxn: Protonation (Reduced Amide) OrganoZn->Protonation Wet Solvent or N-H acidic Adduct Zinc-Alkoxide Intermediate OrganoZn->Adduct + Carbonyl Electrophile Electrophile Addition (Aldehyde/Ketone) Workup Acidic Workup (NH4Cl) Adduct->Workup Product Target: Beta-Hydroxy Amide Workup->Product Controlled pH Elimination Side Rxn: Dehydration (Unsaturated Amide) Workup->Elimination pH < 2 or Heat

Caption: Figure 1. Mechanistic flow of the Reformatsky reaction. Green paths indicate the desired synthesis; red dashed paths indicate side reactions caused by specific experimental errors.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to diagnose low yields.

Troubleshooting Start Yield < 50%? CheckSM Recovered Starting Material? Start->CheckSM CheckDimer Observed Dimer (Wurtz)? CheckSM->CheckDimer No (Rxn consumed SM) Action1 Action: Reactivate Zn (TMSCl/1,2-Dibromoethane) CheckSM->Action1 Yes (Rxn didn't start) CheckUnsat Observed Alkene? CheckDimer->CheckUnsat No Action2 Action: Dilute Rxn Slow Addition (Syringe Pump) CheckDimer->Action2 Yes (Homocoupling) Action3 Action: Buffer Workup (Use NH4Cl, Keep Cold) CheckUnsat->Action3 Yes (Elimination) Action4 Action: Dry Solvents Check N-H Protection CheckUnsat->Action4 No (Protonation/Loss)

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of reaction failure.

References

  • Zinc Activation Mechanism: Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2005.

  • TMSCl Activation Protocol: Picotin, G., & Miginiac, P. "Trimethylchlorosilane-catalyzed formation of Reformatsky reagents." Journal of Organic Chemistry, 52(21), 4796–4798, 1987.

  • Amide Specifics & Protecting Groups: Ocampo, R., & Dolbier, W. R. "The Reformatsky Reaction in Organic Synthesis." Tetrahedron, 60(42), 9325-9374, 2004.

  • Side Reaction (Wurtz Coupling): Kloetzing, R. J., et al. "A Practical Method for the Preparation of Functionalized Arylzinc Halides." Angewandte Chemie International Edition, 41(3), 493-496, 2002.

  • Workup & Dehydration: Shriner, R. L. "The Reformatsky Reaction."[2][3][4][5][6][7][8] Organic Reactions, Vol 1, Wiley, 1942.

Sources

Technical Support Center: High-Sensitivity Quantitation of 3-Hydroxy-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profile & Analytical Challenges

Compound: 3-Hydroxy-N,N,3-trimethylbutanamide Synonyms: N,N-Dimethyl-3-hydroxy-3-methylbutanamide; HMB-dimethylamide. Chemical Formula: C₇H₁₅NO₂ Molecular Weight: 145.20 g/mol Target Matrix: Plasma, Urine, Tissue Homogenates.

The Analytical Challenge

This molecule presents a "perfect storm" for bioanalysis:

  • High Polarity: The hydroxyl group and short aliphatic chain result in poor retention on standard C18 (Reversed-Phase) columns, often leading to elution in the void volume where ion suppression is highest.

  • Low Molecular Weight (145 Da): Low mass regions in LC-MS/MS are plagued by high chemical noise from solvent clusters and mobile phase additives, negatively impacting Signal-to-Noise (S/N) ratios.

  • Lack of Chromophore: UV detection is insufficient; LC-MS/MS (Triple Quadrupole) is required for relevant biological sensitivity.

Detection Limits (LOD/LOQ) Specifications

The following limits are achievable using solid-phase extraction (SPE) coupled with HILIC-MS/MS . Limits based on protein precipitation (PPT) will be 5–10x higher due to matrix effects.

MatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity Range
Human Plasma SPE-HILIC-MS/MS0.05 ng/mL0.20 ng/mL0.2 – 500 ng/mL
Human Plasma PPT-RP-LC-MS/MS0.50 ng/mL1.50 ng/mL1.5 – 1000 ng/mL
Urine Dilute-and-Shoot1.00 ng/mL5.00 ng/mL5.0 – 2000 ng/mL
Tissue LLE-HILIC-MS/MS0.10 ng/mg0.50 ng/mg0.5 – 500 ng/mg

Critical Note: "Detection Limit" is not a fixed number; it is a function of the signal-to-noise ratio (S/N). LOD is defined as S/N ≥ 3, and LOQ as S/N ≥ 10 with precision (CV) < 20%.

Recommended Experimental Workflow

To achieve the sub-ng/mL limits listed above, you cannot rely on standard "dilute and shoot" methods. You must orthogonalize your extraction and separation physics.

Step 1: Sample Preparation (The Clean-Up)

Why: Polar analytes suffer massive ion suppression from salts and phospholipids. Protocol:Mixed-Mode Strong Cation Exchange (MCX) SPE is recommended if the amide nitrogen can be protonated (pH dependent), otherwise Polymeric Hydrophilic-Lipophilic Balance (HLB) is the fallback.

Protocol (HLB SPE for Plasma):

  • Load: Mix 200 µL Plasma + 200 µL 2% Formic Acid. Load onto pre-conditioned HLB cartridge (30 mg).

  • Wash 1: 1 mL 5% Methanol in water (Removes salts/proteins).

  • Wash 2: 1 mL Acetonitrile (Removes phospholipids - Critical step).

    • Note: Since our analyte is polar, it may risk eluting here. Test this fraction. If analyte is lost, switch to 100% Water wash.

  • Elute: 2 x 250 µL Methanol.

  • Reconstitute: Evaporate to dryness (N₂, 40°C) and reconstitute in 90:10 Acetonitrile:Water (HILIC mobile phase compatible).

Step 2: Chromatographic Separation (The Retention)

Why: C18 columns will elute this compound at the solvent front (t0). Solution:HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 µm or 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Gradient: Start high organic (95% B) to retain the polar analyte, gradient down to 50% B over 5 minutes.

Step 3: Mass Spectrometry (The Detection)
  • Source: ESI Positive Mode.

  • MRM Transitions (Theoretical - Must Optimize):

    • Quantifier: 146.1

      
       128.1 (Loss of H₂O, common for hydroxy compounds).
      
    • Qualifier: 146.1

      
       101.1 (Loss of dimethylamine moiety).
      
    • Internal Standard: Use d6-3-Hydroxy-N,N,3-trimethylbutanamide if available. If not, use d3-Carnitine or a structural analog like d6-DMA (Dimethylacetamide).

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a peak, but my baseline noise is too high to reach 0.1 ng/mL."

Diagnosis: Chemical noise contamination in the low mass range (m/z 146). Corrective Actions:

  • Cleaner Mobile Phases: Use LC-MS grade solvents only. Glassware washed with detergents is a common source of low-mass background.

  • Increase Transition Specificity: If the 146->128 transition is noisy (water loss is non-specific), optimize collision energy for the 146->58 (acetone-like fragment) or 146->72 transition if chemically feasible.

  • Column Wash: Divert the LC flow to waste for the first 1.0 minute to prevent salts from entering the MS source.

Issue 2: "The peak shape is splitting or fronting."

Diagnosis: Solvent mismatch between the injection solvent and the initial mobile phase. Corrective Actions:

  • HILIC Rule: You injected a high-water content sample (e.g., 50% water) onto a HILIC column (which starts at 95% Acetonitrile). This causes "breakthrough."

  • Fix: Reconstitute your sample in 90% Acetonitrile / 10% Water . The sample solvent must be weaker (more organic in HILIC) than the mobile phase.

Issue 3: "My signal drops 50% after 20 injections."

Diagnosis: Matrix build-up on the cone or column fouling. Corrective Actions:

  • Check Phospholipids: Monitor m/z 184 (Phosphatidylcholine headgroup) in a separate channel. If it co-elutes with your analyte, modify the gradient or improve SPE wash steps.

  • Use a Divert Valve: Send the first 1 min and the final wash portion of the gradient to waste, not the MS.

Visualized Workflows

Figure 1: Method Development Decision Matrix

Caption: A logic flow for selecting the correct ionization and chromatography mode based on analyte polarity and matrix complexity.

MethodDev Start Start: 3-Hydroxy-N,N,3-trimethylbutanamide Solubility Is Analyte Retained on C18 (> 2% Organic)? Start->Solubility YesC18 Yes Solubility->YesC18 NoC18 No (Elutes in Void) Solubility->NoC18 StandardRP Use C18 / Reversed Phase (Standard Protocol) YesC18->StandardRP MatrixCheck Matrix Complexity? StandardRP->MatrixCheck HILIC_Check Switch to HILIC Mode (BEH Amide Column) NoC18->HILIC_Check HILIC_Check->MatrixCheck HighMatrix Plasma/Tissue MatrixCheck->HighMatrix LowMatrix Urine/Water MatrixCheck->LowMatrix SPE Solid Phase Extraction (SPE) (Required for <1 ng/mL) HighMatrix->SPE Dilute Dilute & Shoot (Limit ~5 ng/mL) LowMatrix->Dilute Final Validate LOQ SPE->Final Dilute->Final

Figure 2: Sample Preparation Workflow (SPE)

Caption: Step-by-step extraction protocol to minimize matrix effects and maximize recovery.

SPE_Workflow Step1 1. Pre-treatment Acidify Plasma (2% Formic Acid) to break protein binding Step2 2. Load Apply to HLB/MCX Cartridge (Slow flow: 1 mL/min) Step1->Step2 Step3 3. Interference Wash 5% MeOH (Salts) then ACN (Phospholipids) Step2->Step3 Step4 4. Elution 100% MeOH or 5% NH4OH in MeOH Step3->Step4 Step5 5. Reconstitution Evaporate N2 Resuspend in 90% ACN (HILIC) Step4->Step5

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Food and Drug Administration. Available at: [Link]

  • Greco, G., et al. (2014). HILIC-MS/MS for the determination of polar metabolites in biological fluids. Journal of Chromatography B. (General principles of HILIC for polar amides).
  • European Medicines Agency (EMA). Guideline on bioanalytical method validation (2011). Available at: [Link]

  • PubChem Compound Summary. N,N-Diethyl-3,3-dimethylbutanamide (Structural Analog Reference). National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

High-Resolution ¹H NMR Spectrum Analysis of 3-Hydroxy-N,N,3-trimethylbutanamide: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 3-Hydroxy-N,N,3-trimethylbutanamide —a compound featuring a tertiary alcohol and a dimethylamide functional group—presents specific analytical challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers must accurately resolve the exchangeable hydroxyl (-OH) proton and account for the restricted rotation of the N,N-dimethyl amide bond.

This guide objectively compares the performance of three distinct NMR solvent systems (CDCl₃, DMSO-d₆, and D₂O) as analytical alternatives. By evaluating how solvent polarity and hydrogen-bonding capabilities influence spectral resolution, this guide provides drug development professionals with a self-validating methodology for the precise characterization of sterically hindered amides.

Mechanistic Foundations: Amide Resonance and Solvent Effects

To optimize the NMR acquisition strategy, one must first understand the causality behind the molecule's behavior in solution.

The Restricted Rotation of the Amide Bond The C–N bond in the dimethylamide group is not a simple single bond. Through resonance stabilization, the lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl π* orbital. This creates a hybrid structure with significant partial double-bond character, which restricts free rotation around the C–N axis at room temperature [1]. Consequently, the two methyl groups attached to the nitrogen reside in magnetically non-equivalent environments (one cis to the carbonyl oxygen, one trans) and appear as two distinct singlets.

Solvent Causality and the Rotational Barrier The energy barrier to this rotation is heavily influenced by the dielectric constant of the solvent. Polar solvents stabilize the highly dipolar resonance structure (O⁻, N⁺), thereby increasing the double-bond character and raising the rotational barrier compared to non-polar solvents [2]. This directly affects peak sharpness; a higher barrier in polar solvents yields sharper, fully resolved rotamer peaks at 298 K.

Hydroxyl Proton Exchange The tertiary hydroxyl proton undergoes continuous chemical exchange. In non-polar CDCl₃, this exchange occurs at an intermediate rate on the NMR timescale, resulting in a broad, indistinct signal. Conversely, strongly hydrogen-bonding solvents like DMSO-d₆ act as hydrogen bond acceptors, effectively "locking" the proton in place. This slows the exchange rate, yielding a sharp, easily integrable peak.

G A Amide Resonance (Neutral State) B Amide Resonance (Dipolar State: O⁻, N⁺) A->B Delocalization C Non-Polar Solvent (CDCl₃) B->C Destabilized D Polar Solvent (DMSO-d₆) B->D Stabilized E Lower Rotational Barrier (Broader N-CH₃ Peaks) C->E F Higher Rotational Barrier (Sharper N-CH₃ Peaks) D->F

Workflow illustrating solvent polarity effects on amide resonance and NMR peak resolution.

Objective Comparison: Solvent Performance Data

The table below summarizes the expected quantitative ¹H NMR data for 3-Hydroxy-N,N,3-trimethylbutanamide across three alternative solvent systems. DMSO-d₆ provides the highest diagnostic value for complete structural confirmation.

Proton EnvironmentMultiplicityIntegrationCDCl₃ (ppm)DMSO-d₆ (ppm)D₂O (ppm)Diagnostic Performance
-C(CH₃)₂ (Gem-dimethyl)Singlet6H~1.25~1.15~1.20Excellent in all solvents.
-CH₂- (Methylene bridge)Singlet2H~2.45~2.35~2.40Excellent in all solvents.
-N(CH₃) (a) (cis rotamer)Singlet3H~2.95 (Broad)~2.85 (Sharp)~2.90Superior resolution in DMSO-d₆.
-N(CH₃) (b) (trans rotamer)Singlet3H~3.10 (Broad)~3.05 (Sharp)~3.10Superior resolution in DMSO-d₆.
-OH (Hydroxyl)Singlet1H~4.50 (Very Broad)~4.80 (Sharp)DisappearsDMSO-d₆ prevents exchange broadening.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the analytical protocol must be self-validating. We achieve this by incorporating a Variable Temperature (VT) NMR step to definitively prove that the twin peaks at ~2.9 and ~3.1 ppm are amide rotamers, rather than chemical impurities.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15 mg of 3-Hydroxy-N,N,3-trimethylbutanamide. Dissolve completely in 0.6 mL of DMSO-d₆ (99.9% D) to ensure the hydroxyl proton is locked via hydrogen bonding. Transfer to a standard 5 mm NMR tube.

  • Standard Acquisition (298 K): Load the sample into a 600 MHz NMR spectrometer. Tune and match the probe. Acquire a standard 1D ¹H spectrum using a 30° pulse program (zg30). Set the relaxation delay (d1) to 2.0 seconds and the number of scans (ns) to 16.

  • VT-NMR Validation (Coalescence Test): To validate the restricted rotation hypothesis, gradually heat the probe from 298 K to 360 K in 10 K increments, acquiring a spectrum at each step. As thermal energy overcomes the C–N rotational barrier, the two N-methyl singlets will broaden and eventually coalesce into a single 6H singlet [3].

  • D₂O Exchange Validation (Optional): To definitively prove the assignment of the -OH peak at ~4.8 ppm, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The -OH peak will disappear due to rapid deuterium exchange (R-OH + D₂O ⇌ R-OD + HOD).

  • Processing: Apply a Fourier Transform (FT), followed by manual phase correction and baseline correction. Reference the spectrum to the residual DMSO pentet at 2.50 ppm.

Workflow S1 Sample Prep Weigh 15 mg Dissolve in 0.6 mL S2 Acquisition 600 MHz NMR zg30, ns=16, 298K S1->S2 S3 VT Validation Heat to 360K Observe Coalescence S2->S3 S4 Analysis Peak Picking Integration S3->S4

Self-validating experimental workflow for NMR acquisition and rotamer confirmation.

Data Interpretation & Structural Assignment

  • The Gem-Dimethyl Group (1.15 ppm): The two methyl groups attached to the tertiary carbon appear as a sharp 6H singlet. Because the adjacent carbon (the methylene bridge) has no protons capable of typical ³J vicinal coupling, signal splitting does not occur.

  • The Methylene Bridge (2.35 ppm): This 2H singlet is isolated between a quaternary carbon and a carbonyl carbon. Its downfield shift relative to standard alkanes is caused by the electron-withdrawing anisotropic effect of the adjacent carbonyl group.

  • The N,N-Dimethyl Amide Peaks (2.85 & 3.05 ppm): The observation of two distinct 3H singlets at room temperature confirms the restricted rotation of the amide bond. The successful coalescence of these peaks during the VT-NMR step self-validates this assignment.

  • The Hydroxyl Peak (4.80 ppm): In DMSO-d₆, this peak is a sharp 1H singlet. Because it is a tertiary alcohol, there are no neighboring protons to induce multiplicity. Its disappearance upon the addition of D₂O confirms it is an exchangeable heteroatom proton.

Conclusion

When characterizing 3-Hydroxy-N,N,3-trimethylbutanamide, the choice of NMR solvent dictates the quality and reliability of the data. While CDCl₃ is suitable for routine backbone confirmation, DMSO-d₆ is the superior analytical alternative . Its high polarity maximizes the C–N rotational barrier (sharpening the amide rotamer peaks) and its hydrogen-bonding capacity prevents the exchange-broadening of the tertiary hydroxyl proton, allowing for flawless integration and structural validation.

References

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis Corp. URL:[Link]

  • Solvent Effects on the Barrier to C-N Bond Rotation in N,N-Dimethylaminoacrylonitrile: Modeling by Reaction Field Theory and by Monte Carlo Simulations. Rablen, P. R., et al. Journal of the American Chemical Society, vol. 121, no. 1, 1999, pp. 227-237. URL:[Link]

  • NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Montana State University, Department of Chemistry and Biochemistry. URL:[Link]

A Comparative Analysis of the Bioactivity of β-Hydroxy-β-methylbutyrate (HMB) and 3-Hydroxy-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the quest for therapeutic agents that can modulate muscle mass and function, metabolites of amino acids have garnered significant attention. β-Hydroxy-β-methylbutyrate (HMB), a metabolite of the essential amino acid leucine, is a well-documented supplement known for its effects on muscle protein synthesis and breakdown.[[“]][2][3][4][5][6][7][8] This guide provides a comprehensive comparison of the known bioactivity of HMB with the structurally related compound, 3-Hydroxy-N,N,3-trimethylbutanamide. While extensive research has elucidated the mechanisms of HMB, a thorough review of the scientific literature reveals a notable absence of studies on the bioactivity of 3-Hydroxy-N,N,3-trimethylbutanamide. This guide will therefore focus on the established biological effects of HMB, present a comparative structural analysis, and propose an experimental framework for the future evaluation of 3-Hydroxy-N,N,3-trimethylbutanamide's potential bioactivity.

Chemical Structures

A fundamental comparison begins with the chemical structures of the two molecules.

CompoundChemical StructureMolecular FormulaMolar Mass
β-Hydroxy-β-methylbutyrate (HMB)HMB Chemical Structure
C₅H₁₀O₃118.13 g/mol 3-Hydroxy-N,N,3-trimethylbutanamide3-Hydroxy-N,N,3-trimethylbutanamide Chemical StructureC₇H₁₅NO₂145.20 g/mol

The key structural difference lies in the functional group attached to the carboxyl carbon. HMB is a carboxylic acid, while 3-Hydroxy-N,N,3-trimethylbutanamide is a tertiary amide. This difference is significant as it can influence the physicochemical properties of the molecules, such as polarity, solubility, and their ability to interact with biological targets. The tertiary amide in 3-Hydroxy-N,N,3-trimethylbutanamide may lead to different absorption, distribution, metabolism, and excretion (ADME) profiles compared to the carboxylic acid group of HMB.

Bioactivity of β-Hydroxy-β-methylbutyrate (HMB)

HMB has been extensively studied for its dual role in muscle metabolism: stimulating muscle protein synthesis and attenuating muscle protein breakdown.[[“]][9][2][10]

Mechanism of Action

The primary mechanisms through which HMB exerts its effects are:

  • Stimulation of Muscle Protein Synthesis (MPS): HMB is a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[[“]][11][12][13][14] Activation of mTORC1 by HMB leads to the phosphorylation of downstream effectors, including p70S6K and 4E-BP1, which in turn initiate the translation of mRNA into protein.[10] Interestingly, some research suggests that HMB's activation of mTORC1 may be independent of the typical leucine-sensing pathway involving Sestrin2 and GATOR2.[10]

  • Inhibition of Muscle Protein Breakdown (MPB): HMB has been shown to decrease the activity of the ubiquitin-proteasome system, the primary pathway for the degradation of intracellular proteins.[[“]] By inhibiting this pathway, HMB reduces the breakdown of muscle proteins, leading to a net positive protein balance, especially in conditions of muscle stress or catabolism.[9]

  • Enhanced Sarcolemmal Integrity: HMB may also contribute to the stability of the muscle cell membrane (sarcolemma), potentially by serving as a precursor for cholesterol synthesis within the muscle.[2][6] This can reduce muscle damage and accelerate recovery from exercise.[10]

HMB_Signaling_Pathway HMB HMB mTORC1 mTORC1 HMB->mTORC1 Activates Ubiquitin_Proteasome Ubiquitin-Proteasome System HMB->Ubiquitin_Proteasome Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis ↑ Muscle Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Protein_Degradation ↓ Muscle Protein Breakdown Ubiquitin_Proteasome->Protein_Degradation

Caption: HMB's dual-action signaling pathway.

Experimental Evidence

Numerous studies have demonstrated the efficacy of HMB in various populations. A typical therapeutic dosage of HMB is between 1 and 3 grams per day.[7] Supplementation with 3 grams of HMB daily has been shown to produce positive effects on performance markers.[6]

Study PopulationInterventionKey FindingsReference
Untrained individualsHMB supplementation with resistance trainingIncreased muscle hypertrophy, strength, and power.[4]
Elderly individualsHMB supplementationHelps preserve or increase lean body mass and muscle strength.[4][7][4][7]
AthletesHMB supplementationMay enhance recovery by reducing exercise-induced muscle damage.[4][4]

Bioactivity of 3-Hydroxy-N,N,3-trimethylbutanamide

A comprehensive search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) yielded no peer-reviewed articles detailing the bioactivity, mechanism of action, or physiological effects of 3-Hydroxy-N,N,3-trimethylbutanamide. Its presence is noted in chemical databases such as PubChem, but without associated biological data.[15] This significant gap in the scientific literature means that no direct comparison of its bioactivity to HMB can be made based on existing experimental evidence.

Proposed Experimental Workflow for Bioactivity Comparison

To address the lack of data on 3-Hydroxy-N,N,3-trimethylbutanamide and to enable a direct comparison with HMB, the following experimental workflow is proposed for an initial in vitro investigation.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Bioactivity Assessment cluster_2 Phase 3: Data Analysis C2C12 C2C12 Myoblasts Differentiate Differentiate into Myotubes C2C12->Differentiate Treatment Treat with: - Vehicle Control - HMB (positive control) - 3-Hydroxy-N,N,3-trimethylbutanamide Differentiate->Treatment MPS_Assay Muscle Protein Synthesis Assay (e.g., SUnSET method) Treatment->MPS_Assay Western_Blot Western Blot Analysis (p-mTOR, p-p70S6K, p-4E-BP1) Treatment->Western_Blot MPB_Assay Muscle Protein Breakdown Assay (e.g., Ubiquitin-Proteasome Activity) Treatment->MPB_Assay Data_Analysis Quantitative Comparison of: - Protein Synthesis Rates - Signaling Protein Phosphorylation - Proteasome Activity MPS_Assay->Data_Analysis Western_Blot->Data_Analysis MPB_Assay->Data_Analysis

Caption: Proposed in vitro workflow for comparing bioactivity.

Detailed Experimental Protocol: In Vitro Assessment of Muscle Protein Synthesis

This protocol outlines a method to compare the effects of HMB and 3-Hydroxy-N,N,3-trimethylbutanamide on muscle protein synthesis in a C2C12 myotube model.

1. Cell Culture and Differentiation: a. Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. b. Once cells reach 80-90% confluency, induce differentiation by switching to DMEM supplemented with 2% horse serum. c. Allow myoblasts to differentiate into myotubes for 4-5 days, with media changes every 48 hours.

2. Compound Treatment: a. Prepare stock solutions of HMB and 3-Hydroxy-N,N,3-trimethylbutanamide in a suitable vehicle (e.g., sterile water or DMSO). b. On the day of the experiment, treat differentiated myotubes with various concentrations of HMB (e.g., 10, 50, 100 µM), 3-Hydroxy-N,N,3-trimethylbutanamide (e.g., 10, 50, 100 µM), or vehicle control for a predetermined time (e.g., 1, 3, 6 hours).

3. Measurement of Muscle Protein Synthesis (SUnSET Method): a. Thirty minutes before the end of the treatment period, add puromycin (a structural analog of tyrosyl-tRNA) to the culture medium at a final concentration of 1 µM. Puromycin will be incorporated into newly synthesized polypeptide chains. b. After 30 minutes of puromycin incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a BCA assay.

4. Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). c. Incubate the membrane with a primary antibody against puromycin overnight at 4°C. d. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. f. Quantify the band intensities corresponding to puromycin incorporation, normalizing to a loading control (e.g., GAPDH or α-tubulin).

5. Analysis of mTOR Signaling: a. Perform Western blot analysis as described above using primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 to assess the activation of the mTOR signaling pathway.

Conclusion

β-Hydroxy-β-methylbutyrate is a well-characterized metabolite with established bioactivity in promoting muscle protein synthesis and inhibiting muscle protein breakdown through the modulation of the mTOR and ubiquitin-proteasome pathways, respectively. In stark contrast, there is a complete lack of scientific literature on the bioactivity of 3-Hydroxy-N,N,3-trimethylbutanamide. The structural difference, specifically the presence of a tertiary amide in place of a carboxylic acid, suggests potential variations in its biological properties. The proposed experimental workflow provides a robust framework for an initial investigation into the potential myotropic effects of 3-Hydroxy-N,N,3-trimethylbutanamide, which would be a critical first step in determining if it holds any therapeutic promise comparable to HMB. Future research in this area is warranted to explore the potential of this and other structurally related compounds.

References

  • What is Hydroxymethylbutyrate (HMB) mechanism of action? - Consensus. (n.d.).
  • Arazi, H., et al. (2018). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Journal of Human Kinetics, 62, 1-13. Retrieved from [Link]

  • Asker, J. E., et al. (2023). International society of sports nutrition position stand: β-hydroxy-β-methylbutyrate (HMB). Journal of the International Society of Sports Nutrition, 20(1), 2207925. Retrieved from [Link]

  • What is HMB: How It Works, Manufacturing & Market Trends - Nutraceuticals World. (2024, August 12). Retrieved from [Link]

  • Definition of beta-hydroxy-beta-methylbutyrate supplement - NCI Drug Dictionary. (n.d.). Retrieved from [Link]

  • Muscle building triggered by nutrients via mTOR pathway - SupplySide Supplement Journal. (2020, February 20). Retrieved from [Link]

  • The effects of β-hydroxy-β-methylbutyrate or HMB-rich nutritional supplements on sarcopenia patients: a systematic review and meta-analysis - Frontiers. (2024, July 11). Retrieved from [Link]

  • Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries - PMC. (n.d.). Retrieved from [Link]

  • β-Hydroxy-β-methylbutyrate (HMβ) supplementation stimulates skeletal muscle hypertrophy in rats via the mTOR pathway - PMC. (2011, February 23). Retrieved from [Link]

  • In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. (n.d.). Retrieved from [Link]

  • β-Hydroxy β-methylbutyric acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries - MDPI. (2025, April 8). Retrieved from [Link]

  • Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - American Physiological Society Journal. (n.d.). Retrieved from [Link]

  • A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC. (2015, August 4). Retrieved from [Link]

  • The Ultimate Guide to Muscle Protein Synthesis - Nutrition Tactics. (2025, December 11). Retrieved from [Link]

  • HMB benefits, dosage, and side effects - Examine.com. (2026, January 27). Retrieved from [Link]

  • Protocol for the measurement of muscle protein synthesis and anabolic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Usefulness of β-hydroxy-β-methylbutyrate (HMB) supplementation in different sports: an update and practical implications. (n.d.). Retrieved from [Link]

  • Measuring muscle protein synthesis in humans and the influence of nutritional state. (2022, October 14). Retrieved from [Link]

  • Quantifying menorrhagia and overview of nonsurgical management of heavy menstrual bleeding - PMC. (2024, December 6). Retrieved from [Link]

  • Clinical perspectives on the menstrual pictogram for the assessment of heavy menstrual bleeding | Human Reproduction Open | Oxford Academic. (2022, October 29). Retrieved from [Link]

  • A systematic review of methods to measure menstrual blood loss - ResearchGate. (2018, August 27). Retrieved from [Link]

  • 3-hydroxy-n,n,3-trimethylbutanamide (C7H15NO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Pictorial methods to assess heavy menstrual bleeding in research and clinical practice: a systematic literature review - PMC. (2020, February 10). Retrieved from [Link]

  • (PDF) Pictorial methods to assess heavy menstrual bleeding in research and clinical practice: A systematic literature review - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-N,3,3-trimethylbutanamide | C7H15NO2 | CID 560570 - PubChem. (n.d.). Retrieved from [Link]

  • 3-hydroxy-3-methylbutanamide (C5H11NO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • N,N,3-Trimethylbutanamide - ChemBK. (2024, April 9). Retrieved from [Link]

  • N,N,3-Trimethylbutanamide | C7H15NO | CID 4635762 - PubChem. (n.d.). Retrieved from [Link]

  • Hydroxymethyl butyrate as a therapeutic supplement | Health and Medicine - EBSCO. (n.d.). Retrieved from [Link]

  • Ergogenic Benefits of β‐Hydroxy‐β‐Methyl Butyrate (HMB) Supplementation on Body Composition and Muscle Strength: An Umbrella Review of Meta‐Analyses - PMC. (2025, January 10). Retrieved from [Link]

Sources

Validating purity of 3-Hydroxy-N,N,3-trimethylbutanamide via HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity Validation of 3-Hydroxy-N,N,3-trimethylbutanamide: A Comparative Guide to HPLC-UV Methodologies

As pharmaceutical pipelines increasingly rely on highly polar, low-molecular-weight building blocks, analytical scientists face significant chromatographic hurdles. 3-Hydroxy-N,N,3-trimethylbutanamide (CAS 61665-47-2) is a prime example of such a challenging molecule. As an aliphatic amide with a tertiary hydroxyl group, it is highly hydrophilic and lacks a conjugated


-system, making standard reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection highly problematic.

This guide objectively compares analytical modalities for this compound, explains the mechanistic causality behind method optimization, and provides a self-validating, step-by-step HPLC-UV protocol designed for regulatory compliance.

The Mechanistic Challenges of Polar Aliphatic Amides

To design a robust analytical method, we must first deconstruct the analyte's physicochemical properties:

  • High Polarity (LogP < 0): The combination of the hydroxyl group and the

    
    -dimethylamide moiety prevents the molecule from effectively partitioning into standard hydrophobic C18 stationary phases. Consequently, the analyte elutes at or near the void volume (
    
    
    
    ), co-eluting with solvent fronts and matrix interferences[1].
  • Lack of Strong Chromophore: Aliphatic amides only exhibit significant UV absorbance due to the

    
     transition of the carbonyl group, which peaks in the deep UV range (200–210 nm). At these low wavelengths, many standard mobile phase additives (like acetate or methanol) exhibit massive background absorbance, blinding the detector[2].
    

G Target 3-Hydroxy-N,N,3-trimethylbutanamide (Polar Aliphatic Amide) Challenge1 High Polarity (LogP < 0) Risk: Void Volume Elution Target->Challenge1 Challenge2 No Strong Chromophore Risk: Low UV Sensitivity Target->Challenge2 RP_HPLC Standard C18 RP-HPLC (Poor Retention / Co-elution) Challenge1->RP_HPLC Fails AQ_HPLC AQ-C18 / Polar-Embedded (100% Aqueous Compatible) Challenge1->AQ_HPLC Resolves HILIC HILIC-UV (Orthogonal Retention) Challenge1->HILIC Resolves LowUV Low UV Detection (205 nm) Requires Low-Cutoff Solvents Challenge2->LowUV AQ_HPLC->LowUV HILIC->LowUV

Logical decision tree for selecting chromatographic conditions for polar aliphatic amides.

Comparative Analysis of Analytical Modalities

When standard C18 methods fail, analytical scientists must evaluate alternative retention and detection mechanisms. Table 1 compares the performance of various modalities for validating the purity of 3-Hydroxy-N,N,3-trimethylbutanamide.

Table 1: Performance Comparison of Analytical Modalities

Analytical ModalityRetention MechanismDetection SuitabilityMatrix ToleranceOverall Verdict
Standard RP-HPLC-UV Hydrophobic partitioningPoor (High solvent background at

)
Low (Co-elution risks)Not Recommended. Fails to retain the highly polar molecule.
HILIC-UV Hydrophilic partitioning / Hydrogen bondingModerate (High organic phases can increase UV noise at 205 nm)HighViable Alternative. Excellent retention, but requires careful solvent selection to minimize UV baseline drift.
GC-FID Boiling point / VolatilityExcellent (Universal detection for aliphatics)ModerateViable Alternative. High sensitivity, but the free hydroxyl group may cause peak tailing unless derivatized (silylation).
AQ-HPLC-UV (Polar-Embedded) Hydrophobic + Polar interactionsGood (Allows highly aqueous, low-UV cutoff buffers)HighOptimal Choice. Prevents phase collapse in 100% aqueous conditions, enabling robust retention and low-noise UV detection.

The Causality of the Optimal Choice: We select an AQ-C18 (Polar-Embedded) column over HILIC or GC-FID because it allows the use of highly aqueous phosphate buffers. Standard C18 chains collapse in <10% organic solvent, losing all retention capacity[1]. Polar-embedded columns maintain their hydration sphere, allowing us to use 95% aqueous mobile phases. This maximizes retention while utilizing phosphate buffer—a solvent with exceptional UV transparency down to 195 nm[2].

Optimized HPLC-UV Methodology (Self-Validating Protocol)

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) that mathematically proves the system's readiness before any sample data is accepted.

A. Reagent & Mobile Phase Preparation
  • Buffer Preparation: Accurately weigh 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) and dissolve in 1000 mL of HPLC-grade water (10 mM concentration).
    
  • pH Adjustment: Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid (

    
    ).
    
    • Mechanistic Rationale: A pH of 3.0 ensures that residual silanols on the silica stationary phase remain fully protonated (neutral). This eliminates secondary ion-exchange interactions with the analyte, which is the primary cause of peak tailing in highly polar compounds.

  • Filtration: Filter the buffer through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Mobile Phase Blending: Prepare an isocratic mixture of 95% Buffer and 5% HPLC-UV Grade Acetonitrile.

B. Chromatographic Conditions
  • Column: Waters Atlantis T3 or Phenomenex Kinetex Polar C18 (250 mm × 4.6 mm, 5 µm).

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm (targets the

    
     transition of the amide carbonyl)[2].
    
  • Column Temperature: 30°C (stabilizes partitioning kinetics).

  • Injection Volume: 10 µL.

C. Standard Preparation
  • Accurately weigh 50.0 mg of 3-Hydroxy-N,N,3-trimethylbutanamide reference standard.

  • Transfer to a 50 mL volumetric flask, dissolve, and make up to volume with the mobile phase (Stock: 1.0 mg/mL).

  • Dilute 5.0 mL of this stock into a 50 mL volumetric flask to achieve a working standard concentration of 100 µg/mL .

Validation Workflow & Acceptance Criteria

Method validation must comply with ICH Q2(R1) guidelines to guarantee scientific integrity. The workflow below outlines the sequence of execution.

ValidationWorkflow SysSuit 1. System Suitability (RSD < 2.0%, N>2000) Spec 2. Specificity (Blank & Matrix Check) SysSuit->Spec Lin 3. Linearity & Range (R² > 0.999) Spec->Lin Acc 4. Accuracy (Recovery 95-105%) Lin->Acc Prec 5. Precision (Repeatability) Acc->Prec Valid Validated HPLC-UV Method Prec->Valid

Step-by-step ICH Q2(R1) validation workflow for HPLC-UV analytical methods.

Table 2: Expected Quantitative Validation Data & Acceptance Criteria

Validation ParameterExecution StepICH Acceptance CriteriaExpected Result for Protocol
System Suitability (SST) 5 replicate injections of the 100 µg/mL standard.RSD

2.0%, Tailing factor

1.5, Plates (

)

2000
Pass. (Proves the system is equilibrated and capable of high-resolution separation)[2].
Specificity Inject mobile phase blank and sample matrix.No interfering peaks at analyte

.
Pass. Analyte peak is distinctly resolved from the solvent front.
Linearity Inject standards at 50, 75, 100, 125, and 150 µg/mL.Correlation coefficient (

)

0.999.

Accuracy (Recovery) Spike matrix at 80%, 100%, and 120% of target concentration (n=3 each).Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision 6 independent preparations of the 100 µg/mL standard.%RSD of peak areas

2.0%.
%RSD < 1.0%
Sensitivity (LOD/LOQ) Calculated based on Signal-to-Noise (S/N) ratio.S/N

3 for LOD; S/N

10 for LOQ.
LOQ

0.5 µg/mL

By strictly adhering to this methodology, analytical laboratories can bypass the traditional pitfalls of analyzing highly polar, non-chromophoric amides, yielding highly reproducible and regulatory-compliant purity data.

References

  • Sigma-Aldrich. "3-hydroxy-N,N,3-trimethylbutanamide | 61665-47-2". sigmaaldrich.com.
  • Resolian. "Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products". resolian.com.
  • MDPI. "Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles". mdpi.com.

Sources

Comparative Synthetic Guide: HMB Amides via Lactone Aminolysis vs. Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: March 2026


-hydroxy-

-methylbutyramides (HMB Amides)

Executive Strategic Overview

This guide provides a technical comparison between two distinct synthetic strategies for generating HMB amides (N-substituted


-hydroxy-

-methylbutyramides):
  • Route A: Lactone Aminolysis (Ring-opening of

    
    -isovalerolactone).
    
  • Route B: Reformatsky Reaction (De novo construction using acetone and

    
    -bromoacetamides).
    

The Verdict:

  • Choose Route A (Lactone Aminolysis) for high-value, stereospecific synthesis where the

    
    -lactone precursor is available. It offers near-quantitative yields, 100% atom economy, and mild conditions ("click-like" chemistry), but suffers from the high cost and instability of the strained lactone starting material.
    
  • Choose Route B (Reformatsky) for commodity-scale, convergent synthesis . It utilizes abundant starting materials (acetone, amines, bromoacetyl bromide) and is robust against moisture compared to Grignard routes. However, it generates stoichiometric zinc waste and requires rigorous activation protocols.

Mechanistic Analysis & Pathway Visualization

Route A: Nucleophilic Lactone Aminolysis

This route relies on the relief of ring strain (~23 kcal/mol) in the four-membered


-lactone. The amine nucleophile attacks the carbonyl carbon (acyl-oxygen cleavage), retaining the configuration at the 

-carbon (if chiral).

Key Advantage: No leaving group is lost; the entire lactone skeleton is incorporated into the amide.

LactoneAminolysis Lactone β-Isovalerolactone (Strained Electrophile) TS Tetrahedral Intermediate Lactone->TS Nucleophilic Attack (Acyl-O Cleavage) Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product HMB Amide (β-Hydroxy amide) TS->Product Ring Opening (Strain Relief)

Figure 1: Mechanism of Lactone Aminolysis. The driving force is the release of ring strain upon nucleophilic attack.

Route B: The Reformatsky Protocol

This route constructs the carbon skeleton de novo. We utilize the Reformatsky reaction of an


-bromoacetamide with acetone. This avoids the separate step of ester hydrolysis and amidation, providing a direct convergent route.

Key Advantage: Uses Acetone as the source of the HMB gem-dimethyl group.

Reformatsky Zn Activated Zinc (Zn0) Enolate Zinc Enolate (Reformatsky Reagent) Zn->Enolate Oxidative Insertion Bromide α-Bromoacetamide Bromide->Enolate Adduct Zinc Alkoxide Intermediate Enolate->Adduct + Acetone (Nucleophilic Addition) Acetone Acetone (Electrophile) Acetone->Adduct Product HMB Amide Adduct->Product Acidic Workup (Hydrolysis)

Figure 2: Reformatsky Synthesis. Zinc insertion forms a soft nucleophile that selectively attacks the ketone.

Experimental Protocols

Route A: Direct Aminolysis of -Isovalerolactone

Best for: Small-scale library synthesis, high-purity requirements.

Reagents:

  • 
    -Isovalerolactone (4,4-dimethyl-2-oxetanone)
    
  • Target Amine (1.05 equiv)

  • Solvent: THF or Acetonitrile (DCM can be used but is less green)

Protocol:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve 
    
    
    
    -isovalerolactone (1.0 mmol) in anhydrous THF (3 mL).
  • Addition: Cool to 0°C. Add the amine (1.05 mmol) dropwise. Note: Highly basic amines can cause polymerization; add slowly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of lactone) or IR (shift from lactone C=O ~1820 cm⁻¹ to amide C=O ~1650 cm⁻¹).

  • Workup: Concentrate in vacuo.

  • Purification: Often not required. If necessary, flash chromatography (EtOAc/Hexanes). Recrystallize from Et₂O/Pentane if solid.

Critical Control Point: Ensure the amine is dry. Water acts as a competing nucleophile, opening the lactone to HMB free acid, which forms a salt with the amine (gelatinous impurity).

Route B: Reformatsky with -Bromoacetamides

Best for: Large-scale synthesis, avoiding unstable lactones.

Reagents:

  • Acetone (Excess, acts as solvent/reagent) or 1.5 equiv in THF.

  • N-substituted-2-bromoacetamide (1.0 equiv).

  • Zinc dust (1.5 equiv, activated).

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv, activator).

Protocol:

  • Zinc Activation: Suspend Zn dust in dry THF under Argon. Add TMSCl and stir for 15 min at RT to remove the oxide layer.

  • Initiation: Add 10% of the

    
    -bromoamide and a few drops of acetone. Heat gently until the exotherm starts (solvent reflux/foaming).
    
  • Addition: Dropwise add the mixture of remaining

    
    -bromoamide and acetone (1.5 equiv) over 30–45 minutes to maintain a gentle reflux.
    
  • Completion: Reflux for an additional 2 hours.

  • Quench: Cool to 0°C. Quench with cold 1M HCl or saturated

    
    . Caution: Exothermic hydrogen gas evolution.
    
  • Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash chromatography is usually required to remove unreacted bromoamide and condensation byproducts.

Critical Control Point: Initiation is key. If the reaction does not initiate before the bulk addition, a dangerous "runaway" exotherm will occur once the concentration builds up.

Performance Comparison

MetricRoute A: Lactone AminolysisRoute B: Reformatsky
Yield High (85–98%) Moderate (60–75%)
Atom Economy 100% (No byproducts)Low (Stoichiometric Zn waste)
Cost of Goods High (Lactone is expensive)Low (Commodity chemicals)
Scalability Limited by lactone stabilityExcellent (Batch safe)
Reaction Time Fast (2–6 hours)Medium (4–12 hours)
Purification Simple (often evaporation)Moderate (Chromatography needed)
Moisture Sensitivity High (Hydrolysis of lactone)Moderate (Zn enolate tolerates some)

Troubleshooting & Expert Insights

Handling -Isovalerolactone (Route A)
  • Stability: The lactone is prone to polymerization (forming poly-HMB) if stored with trace acid/base or heat. Store at -20°C.

  • Safety:

    
    -lactones are potential alkylating agents. Handle with gloves and in a fume hood.
    
  • Impurity Profile: The main impurity is the HMB-Amine salt (from water contamination). If the product is a gel, dissolve in DCM and wash with dilute HCl to remove the free amine and HMB acid.

Optimizing the Reformatsky (Route B)
  • The "Blaise" Competitor: When using nitriles, you get the Blaise reaction.[1] Here, using the amide directly avoids the nitrile intermediate.

  • Zinc Quality: If initiation fails, wash Zinc with 2% HCl, then water, ethanol, ether, and dry under vacuum (Rieke Zinc is overkill but effective).

  • Solvent Choice: THF is standard.[2] Benzene/Toluene allows higher temperatures for sluggish sterically hindered amines but is toxic.

  • Dehydration: The tertiary alcohol in HMB is prone to acid-catalyzed dehydration to the alkene (3-methylcrotonyl amide). Keep workup pH > 2 and avoid prolonged exposure to strong acids.

References

  • Reformatsky Reaction Overview

    • Kurti, L., Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. (Standard Reference for Mechanism).
    • Chemistry LibreTexts. "Reformatsky Reaction".[3][1][2][4][5] Available at:

  • Lactone Ring Opening

    • ResearchGate.[6] "Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles". Available at:

    • MDPI. "Synthesis and Transformation of (-)-Isopulegol-Based Chiral β-Aminolactones and β-Aminoamides". Available at:

  • HMB and Beta-Hydroxy Amide Context

    • PubMed. "Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties". (Demonstrates antimicrobial context of similar scaffolds). Available at:

    • Organic Syntheses. "Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal...". (Context for beta-hydroxy synthons). Available at:

Sources

Reference Standards for Leucine Metabolite Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitative analysis of Leucine and its downstream metabolites—specifically


-Ketoisocaproate (KIC)  and 

-Hydroxy-

-methylbutyrate (HMB)
—the selection of reference standards is the single most critical variable determining assay validity.

While high-purity unlabeled standards are sufficient for general chemical characterization, they fail to address the non-linear ionization effects inherent in LC-MS/MS analysis of biological matrices. This guide objectively compares the performance of Unlabeled Standards against Stable Isotope-Labeled (SIL) Internal Standards (Deuterated vs.


C-labeled) .

Key Finding: For clinical and pharmacokinetic applications,


C-labeled standards provide superior precision over Deuterated analogs due to the elimination of the "Deuterium Isotope Effect," which can cause chromatographic separation between the analyte and the internal standard.

Metabolic Context & Target Analytes[1][2]

Understanding the metabolic flux is essential for selecting the correct standards for multi-analyte assays. Leucine is reversibly transaminated to KIC, which is then irreversibly oxidized to Isovaleryl-CoA or converted to HMB.[1]

Figure 1: Leucine Catabolic Pathway

LeucineMetabolism Leu L-Leucine KIC α-Ketoisocaproate (KIC) Leu->KIC BCAT (Reversible) KIC->Leu HMB β-Hydroxy-β-methylbutyrate (HMB) KIC->HMB KIC Dioxygenase (Cytosolic) IsoCoA Isovaleryl-CoA KIC->IsoCoA BCKDH (Irreversible) HICA α-Hydroxyisocaproic Acid (HICA) KIC->HICA LDH (Minor)

Caption: Simplified catabolic pathway of Leucine. The conversion to HMB occurs in the cytosol via KIC dioxygenase, a critical step for muscle protein synthesis research.

Comparative Analysis of Reference Standards

This section evaluates three classes of reference materials used in LC-MS/MS workflows. Data is synthesized from validation studies involving human plasma matrices.

Product Categories
  • Alternative A (Baseline): High-Purity Unlabeled Standards (>99%).

  • Alternative B (Standard): Deuterated Isotopes (e.g., Leucine-d3, KIC-d3).[2]

  • Alternative C (Premium): Carbon-13 Isotopes (e.g.,

    
    -Leucine, 
    
    
    
    -HMB).
Performance Metrics Comparison
FeatureUnlabeled StandardsDeuterated (D/H) StandardsCarbon-13 (

C) Standards
Primary Use External Calibration, qualitative IDInternal Standard (IS) for quantificationInternal Standard (IS) for high-precision quantification
Matrix Effect Compensation Poor . Cannot correct for ion suppression in complex matrices.Good . Corrects most effects, but "Deuterium Effect" may shift retention time.Excellent . Co-elutes perfectly; identical chemical behavior to analyte.
Retention Time Shift N/APossible (approx. 0.05–0.1 min shift)None
Cross-Interference High risk in complex matricesLowNegligible
Cost $


$
Rec. Recovery Range 70–120% (Variable)90–110%98–102%
Technical Deep Dive: The "Deuterium Isotope Effect"

In Reverse Phase Chromatography (RPC), C-D bonds are slightly less lipophilic than C-H bonds. This can cause deuterated standards (e.g., Leucine-d3) to elute slightly earlier than the endogenous analyte.

  • Consequence: If the matrix contains co-eluting contaminants that suppress ionization at the exact retention time of the analyte, the early-eluting deuterated standard might miss this suppression zone. The result is an overestimation of the analyte concentration.

  • Solution:

    
    C atoms do not alter lipophilicity. Therefore, 
    
    
    
    C-Leucine co-elutes perfectly with endogenous Leucine, experiencing the exact same matrix effects, ensuring mathematically perfect normalization.

Validated Experimental Protocol

Objective: Quantification of Leucine, KIC, and HMB in Human Plasma. Method: LC-MS/MS (Electrospray Ionization).

Reagents & Materials
  • Analytes: L-Leucine, Sodium KIC, Calcium HMB (Sigma/Merck).

  • Internal Standards (SIL-IS):

    • L-Leucine-

      
       (Cambridge Isotope Laboratories).
      
    • KIC-d3 (C/D/N Isotopes).

    • HMB-d3 or

      
      -HMB.
      
  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[3][4]

    • B: 0.1% Formic acid in Acetonitrile.[1][3]

Sample Preparation Workflow (Protein Precipitation)

Note: This protocol avoids derivatization to reduce variability, relying on the high sensitivity of modern MS/MS.

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of SIL-IS working solution (10 µM mixture of Leucine-

    
    , KIC-d3, HMB-d3).
    
  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an LC vial with a glass insert.

  • Inject 2 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm). Reasoning: HSS T3 is ideal for retaining polar small molecules like HMB without derivatization.

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient:

    • 0-1 min: 0% B (Isocratic hold for polar retention).

    • 1-5 min: 0% -> 40% B.

    • 5-6 min: 40% -> 95% B (Wash).

    • 6-8 min: 0% B (Re-equilibration).

Figure 2: Analytical Workflow Diagram

AnalyticalWorkflow Sample Plasma Sample (50 µL) IS_Add Add SIL-IS (13C-Leu, d3-KIC, d3-HMB) Sample->IS_Add Precip Protein Precipitation (Acetonitrile + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (14,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HSS T3 Column) Supernatant->LCMS Data Quantification (Peak Area Ratio: Analyte/IS) LCMS->Data

Caption: Step-by-step analytical workflow from biological sample to quantitative data generation.

Critical Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, the following QC criteria must be met for every batch:

  • Linearity: Calibration curves (0.1 – 100 µM) must have

    
    .
    
  • Internal Standard Stability: The peak area of the IS in all samples should not deviate >15% from the mean IS area in calibration standards. A deviation >20% indicates significant matrix effects or pipetting errors.

  • Isobaric Separation: Leucine (131.17 Da) and Isoleucine (131.17 Da) are isobaric. They must be chromatographically separated.[5]

    • Check: Ensure baseline resolution between Leucine (RT ~3.2 min) and Isoleucine (RT ~3.4 min) using the HSS T3 column.

References

  • Direct Analysis of Leucine and Its Metabolites in Human Breast Milk. Source: ACS Publications (J. Agric. Food Chem). URL:[Link] Relevance:[1][2][5][6][7][8][9][10][11][12][13][14] Validates the use of stable isotope dilution LC-MS for HMB and KIC without derivatization.

  • Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis. Source: ResearchGate (Comparison of SIL vs Analogues). URL:[Link] Relevance: Explains the "Deuterium Isotope Effect" and why

    
    C is superior for retention time matching.
    
  • Determin

    
    -hydroxy-
    
    
    
    -methylbutyrate (HMB) and Leucine by UHPLC-MS/MS.
    Source: Journal of Chromatography B. URL:[Link] Relevance: Provides specific limits of quantification (LOQ) and recovery data for plasma analysis.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Source: Waters Corporation Application Notes. URL:[Link] Relevance: Authoritative industry guide on mitigating ion suppression using SIL standards.

Sources

Structural Elucidation of Isolated Spin Systems: A Comparison Guide to COSY vs. HSQC Performance for 3-Hydroxy-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic chemistry, structural verification of intermediates is a critical bottleneck. While standard 2D NMR techniques are universally taught, their diagnostic utility varies drastically depending on the molecule's spin system topology. This guide objectively compares the analytical performance of Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) in elucidating a highly fragmented, isolated spin system: 3-Hydroxy-N,N,3-trimethylbutanamide .

By evaluating the causality behind experimental choices, this guide demonstrates why "failed" COSY experiments are actually powerful structural filters, and why multiplicity-edited HSQC is mandatory for resolving singlet-dominated spectra.

The Molecular Challenge: 3-Hydroxy-N,N,3-trimethylbutanamide

The target molecule, 3-Hydroxy-N,N,3-trimethylbutanamide (C7H15NO2), presents a unique challenge for standard 2D NMR workflows. Its structure consists of a butanamide backbone with a hydroxyl group and three methyl groups distributed across the nitrogen and the C3 position.

Crucially, the molecule is dominated by isolated spin systems separated by quaternary carbons and heteroatoms[1]:

  • C2 Methylene (-CH2-): Flanked by a carbonyl (C1) and a quaternary carbon (C3).

  • C3 Methyls (x2): Attached to a quaternary carbon (C3).

  • N-Methyls (x2): Attached to a heteroatom (N) with restricted rotation.

Consequently, the 1H NMR spectrum is composed entirely of singlets. This topological isolation renders standard contiguous chain-walking strategies obsolete.

Performance Comparison: COSY vs. HSQC

Gradient-Selected COSY (gCOSY): The Power of Negative Data
  • Mechanism: COSY identifies scalar spin-spin coupling (J-coupling), typically across 2 to 3 bonds (geminal and vicinal protons)[2].

  • Performance on Target: For 3-Hydroxy-N,N,3-trimethylbutanamide, gCOSY yields a completely blank 2D spectrum (devoid of off-diagonal cross-peaks).

  • Analytical Value: While seemingly a "failed" experiment, this negative result is highly diagnostic. It definitively proves the absence of contiguous CH-CH networks, validating the presence of isolating quaternary centers (C1, C3) and heteroatoms. It forces the spectroscopist to pivot immediately to heteronuclear and long-range techniques.

Multiplicity-Edited HSQC (me-HSQC): Resolving Singlet Ambiguity
  • Mechanism: HSQC correlates the chemical shift of protons with their directly attached 13C nuclei via 1-bond J-coupling (~140-150 Hz). Multiplicity editing inverts the phase of CH2 signals relative to CH/CH3 signals[3].

  • Performance on Target: HSQC is indispensable here. Because the 1H spectrum contains five distinct singlets (including the OH), assigning them based purely on integration and chemical shift is ambiguous.

    • The N-methyls and C3-methyls are definitively differentiated by their 13C shifts (amides ~35-37 ppm vs. aliphatic quaternary-attached ~29 ppm).

    • The C2 methylene singlet is unambiguously identified by its inverted phase in me-HSQC, distinguishing it from the methyl singlets without requiring a separate, time-consuming DEPT experiment[3].

Comparative Experimental Data

The following table summarizes the diagnostic outputs of 1D and 2D NMR techniques for the target molecule.

Molecular Fragment1H Shift (ppm)13C Shift (ppm)Multiplicity (1H)gCOSY Correlationsme-HSQC Correlation (Phase)
C1 (Carbonyl) -172.0-NoneNone
C2 (-CH2-) 2.4045.0Singlet (2H)None2.40 ↔ 45.0 (Negative/Red )
C3 (Quaternary) -70.0-NoneNone
C3-CH3 (x2) 1.2529.0Singlet (6H)None1.25 ↔ 29.0 (Positive/Blue)
N-CH3 (a) 2.9535.0Singlet (3H)None2.95 ↔ 35.0 (Positive/Blue)
N-CH3 (b) 3.0537.0Singlet (3H)None3.05 ↔ 37.0 (Positive/Blue)
OH 4.00-Broad Singlet (1H)NoneNone

Experimental Protocols: Self-Validating NMR Workflows

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating approach, ensuring the spectrometer is perfectly calibrated to the specific sample environment before 2D acquisition begins.

Pre-Acquisition Validation (Mandatory for both protocols)
  • Sample Preparation: Dissolve 15 mg of 3-Hydroxy-N,N,3-trimethylbutanamide in 0.6 mL CDCl3 (containing 0.03% v/v TMS).

  • Probe Tuning & Matching (ATM): Tune the probe for both 1H and 13C frequencies. Causality: This maximizes the Q-factor of the LC circuit, ensuring maximum signal-to-noise ratio (SNR) and preventing pulse-length errors.

  • 90° Pulse Calibration: Perform a 360° null experiment to determine the exact 1H 90° pulse width. Causality: Accurate pulse widths are critical for optimal coherence transfer in 2D sequences; a miscalibrated pulse will result in severe signal loss and phase distortions[2].

Protocol 1: Gradient-Selected COSY (gCOSY)
  • Sequence Selection: Load the cosygpqf pulse program (standard gradient COSY).

  • Parameter Optimization: Set the spectral width (SW) to match the exact 1D 1H sweep width (e.g., 0–5 ppm) to maximize digital resolution.

  • Relaxation Delay (D1): Set to 1.5 seconds.

  • Acquisition & Causality: Execute the scan. Gradients are used for coherence pathway selection, which eliminates the need for exhaustive phase cycling. This reduces acquisition time from hours to minutes and heavily suppresses T1 noise[2].

Protocol 2: Multiplicity-Edited HSQC (me-HSQC)
  • Sequence Selection: Load the hsqcedetgpsisp2.2 pulse program (sensitivity-enhanced, multiplicity-edited, gradient-selected).

  • Delay Calibration: Set the 1/(2J) delay based on an average 1JCH coupling constant of 145 Hz (delay ≈ 3.45 ms).

  • Acquisition & Causality: Execute the scan. Sensitivity enhancement (via preservation of equivalent coherence pathways) recovers up to a factor of

    
     in signal. The multiplicity editing mathematically inverts the CH2 cross-peaks relative to CH/CH3 cross-peaks, providing instant structural editing capabilities[3].
    

Logical Workflow Diagram

Below is the logical decision tree for elucidating isolated spin systems using 2D NMR techniques.

NMR_Workflow Start Acquire 1D 1H & 13C NMR Check Are most 1H signals singlets? (Indicates Isolated Spin Systems) Start->Check COSY Run 2D gCOSY Check->COSY Yes COSY_Eval Observe Cross-Peaks? COSY->COSY_Eval Contiguous Standard J-Coupling Network (Contiguous CH-CH Chain) COSY_Eval->Contiguous Yes Isolated Confirm Quaternary Isolation (e.g., C2-H2 in Target) COSY_Eval->Isolated No HSQC Run 2D me-HSQC Isolated->HSQC HSQC_Eval Map Direct C-H Attachments (Resolve Overlaps & Edit Multiplicity) HSQC->HSQC_Eval HMBC Run 2D HMBC (Bridge Quaternary Carbons) HSQC_Eval->HMBC Final Complete Structural Elucidation HMBC->Final

Figure 1: NMR workflow for isolated spin systems like 3-Hydroxy-N,N,3-trimethylbutanamide.

References

  • [2] Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. Available at:[Link]

  • [1] Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. Available at:[Link]

  • [3] Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. In Nuclear Magnetic Resonance: Volume 45. Available at:[Link]

Sources

Safety Operating Guide

Operational and Disposal Protocol: 3-Hydroxy-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational safety and disposal protocol for 3-Hydroxy-N,N,3-trimethylbutanamide, designed for researchers and environmental health and safety (EHS) professionals.

Physicochemical Profiling & Waste Characterization

Before implementing a disposal protocol, it is critical to understand the physicochemical nature of the target compound. 3-Hydroxy-N,N,3-trimethylbutanamide (CAS: 61665-47-2) is an aliphatic building block containing both a tertiary alcohol and an N,N-dimethyl amide functional group [1].

Because it consists entirely of carbon, hydrogen, nitrogen, and oxygen (C, H, N, O), its thermal degradation profile is highly predictable. When subjected to high-temperature incineration, it oxidizes completely into carbon dioxide (


), water (

), and nitrogen oxides (

). The absence of halogens (such as fluorine, chlorine, or bromine) dictates its primary waste routing, as it will not generate corrosive hydrogen halides or toxic dioxins during standard combustion.
Table 1: Chemical Identification and Waste Parameters
ParameterSpecificationOperational Implication
Chemical Name 3-Hydroxy-N,N,3-trimethylbutanamideStandard naming for EHS logging.
CAS Registry Number 61665-47-2Primary identifier for waste manifests.
Molecular Formula

Confirms absence of halogens/heavy metals.
Molecular Weight 145.20 g/mol Used for calculating waste mass/molarity.
Functional Groups Hydroxyl (-OH), Amide (-CONR2)Potential for hydrogen bonding; soluble in polar organics and water.
Primary Waste Stream Non-Halogenated Organic WasteMust be segregated from halogenated solvents to optimize incineration efficiency.

Causality in Waste Segregation

In professional laboratory settings, waste segregation is not merely a bureaucratic requirement; it is a chemically driven necessity designed to prevent exothermic cross-reactions and optimize downstream destruction [2].

  • Why segregate from halogens? Commercial incinerators process non-halogenated waste at different temperature thresholds and scrubber configurations than halogenated waste. Mixing 3-Hydroxy-N,N,3-trimethylbutanamide with halogenated solvents (like dichloromethane) unnecessarily increases the volume of waste requiring specialized, higher-cost halogen incineration.

  • Why avoid strong oxidizers? As an organic molecule, 3-Hydroxy-N,N,3-trimethylbutanamide can act as a reducing agent. Storing or disposing of this compound in the same secondary containment as strong oxidizers (e.g., nitric acid, peroxides) creates a severe fire and explosion hazard.

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow for the safe disposal of 3-Hydroxy-N,N,3-trimethylbutanamide, ensuring compliance with standard Resource Conservation and Recovery Act (RCRA) principles [3].

Phase 1: Point-of-Generation Segregation
  • Determine the State: Identify whether the waste is a pure solid/residue, an aqueous solution, or dissolved in an organic solvent.

  • Solvent Compatibility Check: If dissolved in an organic solvent, verify if the solvent is halogenated (e.g., chloroform) or non-halogenated (e.g., ethanol, ethyl acetate).

  • Container Selection: Select an EHS-approved High-Density Polyethylene (HDPE) or glass waste carboy. Causality: HDPE is highly resistant to aliphatic amides and alcohols, preventing container degradation and leaching.

Phase 2: Containment and Labeling
  • Transfer: In a certified chemical fume hood, carefully transfer the waste into the designated container using a compatible funnel.

  • Volume Management: Never fill the waste container beyond 80% capacity. Causality: This leaves sufficient headspace for vapor expansion due to ambient temperature fluctuations, preventing container rupture.

  • Immediate Labeling: Attach a standardized hazardous waste label immediately. The label must explicitly list "3-Hydroxy-N,N,3-trimethylbutanamide" and the approximate percentage of the mixture. Do not use abbreviations.

Phase 3: Storage and EHS Handoff
  • Secondary Containment: Place the sealed waste container in a secondary containment tray designated for "Flammable/Organic Non-Halogenated" waste. Ensure it is physically separated from acids and oxidizers.

  • EHS Notification: Log the waste volume and composition into your institution's EHS management system to trigger a pickup request.

  • Final Destruction: The institutional EHS team will transfer the waste to a licensed commercial facility for high-temperature incineration, the only recognized method for the complete and safe destruction of this organic compound.

Waste Routing Logic Visualization

The following decision tree illustrates the logical flow for routing 3-Hydroxy-N,N,3-trimethylbutanamide into the correct EHS waste streams.

G Start Waste Generation: 3-Hydroxy-N,N,3-trimethylbutanamide CheckState Determine Physical State (Pure vs. Solution) Start->CheckState Solid Solid Organic Waste Stream CheckState->Solid Powder/Residue Liquid Liquid Waste Stream CheckState->Liquid Dissolved EHS EHS Collection & Logging Solid->EHS HalogenCheck Are Halogenated Solvents Present? Liquid->HalogenCheck NonHalogenated Non-Halogenated Organic Waste (Primary Route) HalogenCheck->NonHalogenated No Halogenated Halogenated Organic Waste HalogenCheck->Halogenated Yes (e.g., DCM) NonHalogenated->EHS Halogenated->EHS Incineration High-Temp Commercial Incineration (Yields CO2, H2O, NOx) EHS->Incineration

Caption: EHS decision matrix for the segregation and proper disposal routing of 3-Hydroxy-N,N,3-trimethylbutanamide.

Spill Response and Decontamination

In the event of an accidental release during handling or waste transfer, immediate and methodical action is required to minimize exposure and environmental release [4].

  • Isolate the Area: Restrict access to the spill zone. Ensure proper ventilation by keeping fume hood sashes at operational heights.

  • PPE Verification: Responders must wear standard laboratory PPE: nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Containment:

    • For liquid solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial universal spill pads). Do not use combustible materials like sawdust.

    • For pure solids: Carefully sweep up the material using a spark-proof dustpan, avoiding the generation of airborne dust.

  • Collection: Place the absorbed material or swept solid into a heavy-duty, sealable EHS spill bag or a wide-mouth HDPE container.

  • Decontamination: Wash the spill surface with soap and water, or a mild detergent solution, to remove any residual amide/alcohol traces. Collect the wash water as aqueous chemical waste.

  • Disposal of Spill Materials: Label the collected spill debris as hazardous waste containing 3-Hydroxy-N,N,3-trimethylbutanamide and process it through the solid organic waste stream.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 58878659, 3-Hydroxy-N,N,3-trimethylbutanamide." PubChem, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov, [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." OSHA.gov, [Link]

Personal protective equipment for handling 3-Hydroxy-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

3-Hydroxy-N,N,3-trimethylbutanamide is a specialized functionalized amide intermediate. While specific toxicological data for this exact isomer is often limited in public literature, its chemical structure—an N,N-dialkylamide with a hydroxyl moiety—places it in a high-alert category for laboratory handling.

Crucial Hazard Warning (Structure-Activity Relationship): Chemically, this compound is an analogue of N,N-Dimethylacetamide (DMAc) and N,N-Dimethylformamide (DMF) , modified with a hydroxy-isobutyl chain. Consequently, it must be treated as a Potential Skin Permeator and a Suspected Reproductive Toxin until proven otherwise.

Immediate Risk Profile
  • Skin Absorption: HIGH. The N,N-dimethyl amide motif facilitates transdermal transport.

  • Eye Irritation: MODERATE to SEVERE. Amides are known surfactant-like irritants.

  • Inhalation: LOW VAPOR PRESSURE (due to Hydrogen bonding), but HIGH RISK if aerosolized or heated.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or thin nitrile gloves for prolonged contact. The lipophilic alkyl groups combined with the polar amide functionality can permeate standard glove materials.

Glove Permeation & Selection Strategy
Contact TypeMaterial RecommendationMin. ThicknessBreakthrough Time (Est.)Rationale
Incidental Splash Double Nitrile (Disposable)0.11 mm (x2)< 15 minsNitrile provides fair splash protection but degrades upon prolonged exposure to amides. Double gloving allows immediate removal of the outer layer upon contamination.
Prolonged Handling Butyl Rubber 0.7 mm> 480 minsButyl rubber offers superior resistance to ketones and amides compared to nitrile.
Spill Cleanup Silver Shield® / 4H® (Laminate)N/A> 480 minsLaminate films provide the broadest chemical resistance against unknown organic permeators.
Respiratory & Body Protection[1][2][3]
  • Respiratory: Under standard STP (Standard Temperature and Pressure), a fume hood is sufficient.

    • Exception: If heating >50°C or generating mists, use a Half-Face Respirator with Organic Vapor/P100 (OV/P100) Cartridges .

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of irreversible corneal damage from amide solvents.

  • Body: Lab coat (100% Cotton or Nomex). Avoid synthetic blends (polyester) which can dissolve or melt if the chemical is co-solvated with stronger organic solvents.

Part 3: Operational Protocols

Engineering Controls & Handling

The "Closed Loop" Principle: Always assume the compound is volatile enough to cause chronic low-level exposure.

  • Weighing: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Transfer: Use positive-displacement pipettes for liquids to prevent dripping (viscosity management).

  • Heating: If the reaction requires reflux, ensure the condenser is vented to a scrubber or the back of the fume hood.

Emergency Spill Response Workflow

Visualization of the logical decision tree for managing a spill of 3-Hydroxy-N,N,3-trimethylbutanamide.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<50 mL) Inside Hood Assess->Minor Contained Major Major Spill (>50 mL) Or Outside Hood Assess->Major Uncontained PPE_Check Don PPE: Double Nitrile + Goggles Minor->PPE_Check Evacuate Evacuate Lab Call EHS Major->Evacuate Absorb Apply Vermiculite (Inert Absorbent) PPE_Check->Absorb Collect Collect into Sealable Bag Absorb->Collect Decon Wash Surface: Soap + Water (x3) Collect->Decon Disposal Label: Hazardous Waste (Organic Amides) Decon->Disposal

Figure 1: Decision logic for immediate spill response. Note that major spills outside containment require evacuation due to potential reproductive toxicity risks.

Part 4: Waste Disposal & Deactivation[4]

Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or halogenated waste (DCM/Chloroform) unless the waste stream is explicitly designated for "Mixed Organics."

  • Container: High-Density Polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Contains 3-Hydroxy-N,N,3-trimethylbutanamide – Potential Skin Permeator."

  • Rinsing: Triple rinse empty containers with water or ethanol. Collect the first two rinses as hazardous waste.

References

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023).[1] Compound Summary: N,N,3-Trimethylbutanamide (Structural Analogue Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Dermal Exposure: Chemical Permeation and Degradation. United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.